An In-depth Technical Guide to Irbesartan Impurity 15 Sodium Salt
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Irbesartan Impurity 15 sodium salt, a known process-related impurity of the antihypertensive drug...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Irbesartan Impurity 15 sodium salt, a known process-related impurity of the antihypertensive drug Irbesartan. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the impurity's chemical nature, its likely origins, and the analytical methodologies crucial for its detection and control in pharmaceutical development and manufacturing.
Introduction: The Imperative of Impurity Profiling in Sartan APIs
The "sartan" class of angiotensin II receptor blockers (ARBs) has been a cornerstone of cardiovascular therapy. However, the synthesis of their characteristic tetrazole ring and complex biphenyl structures can give rise to a variety of process-related impurities and degradation products. Regulatory bodies globally mandate stringent control over these impurities to ensure the safety and efficacy of the final drug product. Understanding the chemical identity and formation pathways of each impurity is therefore not merely a quality control exercise, but a fundamental aspect of robust drug development. This guide focuses on a specific and important impurity: Irbesartan Impurity 15 sodium salt.
Unveiling the Chemical Structure of Irbesartan Impurity 15 Sodium Salt
A thorough understanding of an impurity begins with its precise chemical structure. The key identifiers and structural details for Irbesartan Impurity 15 sodium salt are summarized below.
The structure of Irbesartan Impurity 15 sodium salt is characterized by a biphenyl core, a tetrazolate anion, and a distinguishing azidomethyl group. The sodium cation forms a salt with the deprotonated tetrazole ring.
Caption: 2D Chemical Structure of Irbesartan Impurity 15 Sodium Salt.
Genesis of the Impurity: A Proposed Synthetic Pathway
Irbesartan Impurity 15 is not a typical degradation product formed under standard stress conditions like hydrolysis, oxidation, or photolysis.[6][7] Its structure, particularly the presence of the azidomethyl group, strongly suggests it is a process-related impurity. It likely arises from an incomplete or side reaction during the synthesis of Irbesartan itself.
A common synthetic route to Irbesartan involves the reaction of a biphenyl precursor with an organotin azide or sodium azide to form the tetrazole ring. If the starting biphenyl intermediate contains a leaving group (e.g., a halide or a sulfonate ester) on the methyl group, a competing nucleophilic substitution reaction with an azide source can lead to the formation of Impurity 15.
Caption: Proposed synthetic pathway for Irbesartan Impurity 15.
This proposed pathway underscores the critical need to control the reaction conditions and purity of intermediates during Irbesartan synthesis to minimize the formation of this impurity.
Analytical Methodologies for Detection and Quantification
The detection and quantification of Irbesartan Impurity 15 sodium salt necessitate sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the cornerstone of impurity profiling for Irbesartan.[8][9]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase HPLC (RP-HPLC) method is the standard approach for separating Irbesartan from its impurities.
Typical Chromatographic Conditions:
Parameter
Recommended Setting
Rationale
Column
C18 (e.g., 4.6 mm x 150 mm, 3 µm)
Provides good retention and resolution for non-polar to moderately polar compounds like Irbesartan and its impurities.[8]
Mobile Phase
Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 3.2) and an organic modifier (e.g., acetonitrile).
A gradient is necessary to elute compounds with a range of polarities and ensure good peak shape and resolution.[8]
Flow Rate
1.0 - 1.2 mL/min
A typical flow rate for a standard bore column to achieve efficient separation in a reasonable time.[8]
Column Temperature
25°C - 30°C
Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength
220 nm
A common wavelength for the detection of aromatic compounds like Irbesartan and its impurities.[8][10]
Injection Volume
10 µL
A standard injection volume for analytical HPLC.[8]
Mass Spectrometry (MS)
For unequivocal identification and structural confirmation, especially at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[9][11] The unique mass-to-charge ratio of Irbesartan Impurity 15 allows for its selective detection. High-resolution mass spectrometry (HRMS) can provide accurate mass data, further confirming the elemental composition.
Protocol: A Self-Validating System for Impurity Analysis
The following experimental workflow outlines a robust, self-validating system for the identification and quantification of Irbesartan Impurity 15.
An in-depth technical analysis of sodium 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)tetrazol-1-ide , its synonyms, mechanistic origins, and analytical control strategies in pharmaceutical manufacturing. Chemical Identity a...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of sodium 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)tetrazol-1-ide , its synonyms, mechanistic origins, and analytical control strategies in pharmaceutical manufacturing.
Chemical Identity and Nomenclature
The compound sodium 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)tetrazol-1-ide represents the ionized, sodium salt form of a highly scrutinized genotoxic impurity (GTI). In industrial pharmaceutical synthesis, tetrazoles (which possess a pKa of ~4.5) are frequently handled as sodium salts (tetrazol-1-ides) during basic aqueous workups to facilitate phase separation and purification.
Because this compound is primarily monitored as an impurity rather than an active pharmaceutical ingredient (API), it is universally referred to in regulatory and analytical literature by its free acid synonyms or industry acronyms, most notably AZBT (1[1]).
Mechanistic Origins: The Causality of AZBT Formation
AZBT gained global notoriety in 2021 following widespread recalls of sartan-class antihypertensive drugs (e.g., Valsartan, Losartan, Irbesartan) by regulatory bodies including the EDQM, FDA, and Swissmedic (4[4]).
The causality behind the formation of this impurity is rooted in the dual reactivity of sodium azide (NaN₃) during API synthesis. The desired synthetic pathway involves a [3+2] cycloaddition between a biphenyl carbonitrile intermediate and sodium azide to construct the essential tetrazole ring. However, if the biphenyl intermediate retains a reactive leaving group—such as a bromomethyl moiety—the azide ion acts as a potent nucleophile. This triggers an unintended Sₙ2 substitution at the benzylic position, replacing the bromine atom with an azide group to form AZBT (4[4]).
Fig 1: Mechanistic pathway of sodium azide reactivity leading to AZBT formation in sartan synthesis.
Toxicological Profile and Regulatory Thresholds
AZBT is classified as a highly potent mutagen. The aliphatic azide group (-N₃) is a well-documented structural alert for genotoxicity, capable of interacting directly with DNA to induce point mutations. Under ICH M7 guidelines, AZBT is placed in the "Cohort of Concern." Consequently, regulatory authorities mandate that AZBT exposure must be controlled at or below the Threshold of Toxicological Concern (TTC), which dictates a maximum acceptable intake of 1.5 µ g/day (5[5]).
Analytical Methodology: Trace Quantification via LC-MS/MS
Step-by-Step Experimental Protocol
1. Sample Preparation:
Accurately weigh ~25 mg of the sartan drug substance into a 25 mL volumetric flask.
Add 15 mL of the sample solvent (e.g., Methanol/Water mixture).
Sonicate in an ultrasonic bath for 3 minutes to ensure complete dissolution of the API matrix.
Dilute to the mark with the sample solvent and mix thoroughly to yield a final concentration of 1.0 mg/mL ([]).
Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
2. Chromatographic Separation:
Execute the separation using a UPLC BEH Shield RP18 (1.7 μm) column.
Causality of Choice: The embedded polar carbamate group in the Shield RP18 stationary phase shields residual surface silanols. This prevents secondary ion-exchange interactions with the acidic tetrazole ring of AZBT, ensuring sharp, symmetrical peaks critical for maximizing the signal-to-noise (S/N) ratio at trace levels ([]).
3. Mass Spectrometric Detection:
System Protection: Implement a divert valve programmed to direct the high-concentration sartan API peak to waste. This prevents space-charge saturation and source contamination in the mass spectrometer, ensuring reproducible sensitivity across hundreds of injections (5[5]).
Fig 2: LC-MS/MS workflow for trace AZBT quantification utilizing a divert valve for MS protection.
Table 2: LC-MS/MS Instrumental Parameters
Parameter
Specification
Scientific Rationale
Mobile Phase A
0.1% Formic Acid in Water
Provides necessary protons for positive mode ionization.
Mobile Phase B
Acetonitrile
Ensures efficient elution of the hydrophobic biphenyl core.
Flow Rate
0.4 mL/min
Optimal for electrospray desolvation efficiency.
Gradient Elution
40% B (0-0.5m) → 70% B (6.5m) → 90% B (7.5m)
Gradually increases organic strength to resolve AZBT from the main API peak.
Ionization Source
HESI (Positive Polarity)
Heated desolvation at 500 °C maximizes tetrazole ionization efficiency.
Capillary Voltage
3 kV
Maintains stable spray without inducing in-source fragmentation.
(Methodological parameters adapted from Jireš et al., 2021 via [])
References
Axios Research . 5-(4'-(Azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole - CAS - 143618-44-4. Available at:[Link][3]
Therapeutic Goods Administration (TGA) . Azide impurity in 'sartan' blood pressure medicines. Available at: [Link][7]
Swissmedic . Monitoring of sartan medicines stepped up: traces of a new foreign substance detected. Available at: [Link][4]
Topic: AZBT Sodium Salt Impurity Profile in Irbesartan
An In-depth Technical Guide for the Pharmaceutical Scientist Executive Summary The emergence of azidomethyl-biphenyl-tetrazole (AZBT) as a mutagenic impurity in sartan-class medications, including Irbesartan, has necessi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for the Pharmaceutical Scientist
Executive Summary
The emergence of azidomethyl-biphenyl-tetrazole (AZBT) as a mutagenic impurity in sartan-class medications, including Irbesartan, has necessitated a rigorous re-evaluation of synthetic processes and analytical control strategies.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the profiling of the AZBT sodium salt impurity. We delve into the chemical origins, toxicological significance, regulatory framework, and advanced analytical methodologies for the detection and quantification of AZBT. By elucidating the causality behind experimental choices and presenting a self-validating analytical protocol, this document serves as a critical resource for ensuring the safety, quality, and efficacy of Irbesartan drug products.
Chapter 1: Irbesartan and the Imperative of Impurity Profiling
Irbesartan is a potent, long-acting angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[3] Its molecular structure features a biphenyl-tetrazole moiety, which is crucial for its therapeutic action. The synthesis of this complex structure, however, can inadvertently lead to the formation of process-related impurities.
Pharmaceutical impurity profiling is a cornerstone of drug development and manufacturing, mandated by global regulatory bodies through guidelines such as those from the International Council for Harmonisation (ICH).[4] For most impurities, control is based on established qualification thresholds. However, for impurities with mutagenic potential, a far more stringent approach is required to mitigate any potential risk to patient safety.[5] The discovery of AZBT in Irbesartan and other sartans underscores the critical need for highly sensitive and specific analytical methods to control such impurities at trace levels.[1][6]
Chapter 2: The AZBT Impurity - A Toxicological and Chemical Profile
Significance: AZBT is a process-related impurity, not a degradant of Irbesartan. Forced degradation studies of Irbesartan under various stress conditions (acidic, basic, oxidative, thermal, photolytic) primarily identify degradation products of the drug substance itself, not the formation of AZBT.[10][11]
Caption: Chemical structures of Irbesartan and the AZBT impurity.
Toxicological Significance and Regulatory Classification
AZBT has been identified as a mutagenic compound, meaning it has the potential to cause damage to DNA.[1][5] This classification triggers a stringent regulatory control strategy under the ICH M7 guideline.[2][12]
ICH M7 Classification: Azido impurities like AZBT are considered Class 2 impurities—known mutagens with unknown carcinogenic potential.[5]
Threshold of Toxicological Concern (TTC): For such impurities, a health-protective acceptable intake is established based on the TTC. The widely accepted value for a lifetime exposure to a mutagenic impurity is 1.5 µ g/day .[6][12] This value corresponds to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime.
This acceptable intake is the foundational value from which specific concentration limits in the drug substance are calculated, as detailed in Chapter 5.
Chapter 3: Formation Pathways and Control Strategies
The presence of AZBT is intrinsically linked to the synthetic route employed for the tetrazole-containing biphenyl backbone of Irbesartan.[2] Its formation is not a matter of degradation but a consequence of specific reagents and reaction side-products.
A plausible pathway involves the reaction of a brominated intermediate with residual sodium azide, a common reagent used to form the tetrazole ring.
Caption: Simplified potential formation pathway of the AZBT impurity.
Causality and Control:
The critical step is the potential for the azido group (N₃) to substitute onto the benzylic position of the biphenyl intermediate. This is often an unintended side reaction.
Mitigation Strategies:
Process Optimization: Modifying reaction conditions (e.g., temperature, stoichiometry, reaction time) to disfavor the formation of AZBT.
Alternative Reagents: Exploring synthetic routes that avoid the use of reagents known to lead to AZBT formation or using alternative, less reactive quenching agents for azide destruction instead of sodium nitrite (NaNO₂).[13]
Purge Steps: Introducing additional purification steps, such as recrystallization or chromatography, demonstrated to effectively remove (purge) any AZBT that may have formed.[13]
Order of Reactions: Introducing the tetrazole moiety earlier in the synthesis can provide more opportunities for subsequent steps to purge related impurities.[13]
A robust control strategy relies on a deep understanding of the synthesis process, identification of Critical Process Parameters (CPPs), and implementation of effective controls to ensure the final API meets the stringent safety limits.
Chapter 4: Analytical Methodologies for AZBT Quantification
The analytical challenge lies in detecting and quantifying AZBT at parts-per-million (ppm) levels within a high-concentration matrix of the structurally similar Irbesartan API.[12] This necessitates a method with exceptional sensitivity and selectivity.
Core Technique: Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRAM-MS)
Expertise & Experience: While standard HPLC-UV may be suitable for general impurity profiling, it lacks the sensitivity and specificity for mutagenic impurities at TTC levels. Tandem mass spectrometry (LC-MS/MS) or high-resolution accurate-mass (LC-HRAM) spectrometry is the industry standard.[12][14] We advocate for LC-HRAM (e.g., using an Orbitrap mass spectrometer) for this application.
Causality: The choice of HRAM is deliberate. It provides not only the sensitivity to reach the required limits but also the high resolving power to distinguish the AZBT impurity from any matrix interferences with near-isobaric masses.[12] Furthermore, accurate mass measurement provides an additional layer of identity confirmation, enhancing the trustworthiness of the results.
A Self-Validating Protocol: LC-HRAM-MS Method
This protocol is designed to be inherently self-validating through rigorous system suitability checks, ensuring data integrity for every analytical run.
1. Sample and Standard Preparation
Diluent: A mixture of Methanol and Water (e.g., 80:20 v/v) is an effective solvent.[15]
AZBT Standard Stock Solution (100 µg/mL): Accurately weigh an appropriate amount of AZBT reference standard and dissolve in methanol.[12]
Working Standard Solution (e.g., 5 ng/mL): Prepare by serial dilution of the stock solution with the diluent. This concentration is often used for system suitability and as a mid-point calibrant.[12]
Sample Preparation (API or Finished Product):
Accurately weigh an amount of Irbesartan API or ground tablet powder equivalent to ~5 mg of the active ingredient into a centrifuge tube.[15]
Vortex briefly and sonicate for 30 minutes to ensure complete dissolution.[15]
Centrifuge or filter through a 0.22 µm filter to remove excipients and particulates before injection.
2. Chromatographic Conditions
Rationale: A biphenyl or phenyl-hexyl column chemistry is chosen over a standard C18 phase. These phases provide alternative selectivity through π-π interactions, which are highly effective for separating aromatic compounds like sartans and AZBT, often yielding better resolution.[12]
Parameter
Recommended Setting
Instrument
UHPLC system coupled to an Orbitrap HRAM Mass Spectrometer
Column
Accucore Biphenyl or XSelect CSH Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm)[12][16]
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Optimized to separate AZBT from Irbesartan (e.g., start at 10% B, ramp to 95% B)
Self-Validation: If the SST fails, the system is not fit for purpose, and any subsequent data would be invalid. This check prevents the generation of unreliable results.
5. Method Validation (as per ICH Q2(R1))
The described method must be fully validated to prove its suitability, including:
Specificity: Demonstrating no interference at the retention time of AZBT from the API, excipients, or other impurities.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ must be at or below the reporting limit for AZBT.[8]
Linearity: A minimum of five concentration levels, with a correlation coefficient (r²) > 0.99.
Accuracy: Determined by spike-recovery experiments at multiple levels (e.g., 50%, 100%, 150% of the specification limit).
Precision: Repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
An In-Depth Technical Guide to the Mutagenic Potential of Irbesartan Azido Impurities
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The discovery of mutagenic impurities in widely used pharmaceuticals has underscored the critical need for rigorous toxicological assessme...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of mutagenic impurities in widely used pharmaceuticals has underscored the critical need for rigorous toxicological assessment and stringent manufacturing controls. Within the sartan class of angiotensin II receptor blockers, concerns have expanded from nitrosamines to include azido-containing process impurities. This guide provides a comprehensive technical examination of the mutagenic potential associated with azido impurities found in Irbesartan, with a primary focus on the well-documented impurity, 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (AZBT). We will explore the synthetic origins of these impurities, the bio-mechanistic basis for their mutagenicity, the regulatory framework governing their control, and the multifaceted analytical strategies required for their assessment, including in-silico, in-vitro, and chromatographic techniques.
The Emergence of Azido Impurities in Sartan APIs
The synthesis of the essential tetrazole ring in many sartan drugs, including Irbesartan, frequently employs sodium azide.[1] This process, particularly the reaction of a nitrile intermediate with an azide source, can inadvertently lead to the formation of organic azido impurities.[1] In 2021, these concerns became prominent when regulatory agencies, including the UK's MHRA, initiated recalls of Irbesartan batches contaminated with an azido impurity above acceptable levels.[2][3] The primary impurity of concern was identified as 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, commonly referred to as AZBT.[3][4] This event highlighted a new dimension of impurity control for a class of drugs already under scrutiny for nitrosamine contamination.
Synthetic Origin and Formation Pathway of AZBT
Understanding the formation of AZBT is fundamental to developing effective control strategies. The key reaction step is the [2+3] cycloaddition between a nitrile group and an azide to form the tetrazole ring. Various synthetic routes to Irbesartan exist, but a common pathway involves the reaction of a cyano-biphenyl intermediate with an azide source.[4][5]
The formation of AZBT is believed to occur as a side reaction. For instance, a reaction between sodium azide and a residual brominated intermediate, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, can lead to the formation of the azido impurity.[6]
Diagram: Generalized Formation Pathway of Irbesartan and the Azido Impurity (AZBT)
Caption: Formation of Irbesartan and the AZBT impurity from common intermediates.
Toxicological Assessment: A Multi-Pillar Approach
The assessment of mutagenic impurities is governed by the International Council for Harmonisation (ICH) M7 guideline, which provides a framework for classifying and controlling DNA-reactive impurities to limit carcinogenic risk.[2][7][8] AZBT has been confirmed as positive in bacterial mutagenicity tests, placing it into ICH M7 Class 2: known mutagens with unknown carcinogenic potential.[7] For such compounds, a Threshold of Toxicological Concern (TTC) of 1.5 µg per day is established as the acceptable intake.[1][9]
Mechanistic Basis of Mutagenicity: The Role of Nitrene Intermediates
The mutagenic potential of organic azides is attributed to their metabolic activation into highly reactive nitrene intermediates.[10][11] This bioactivation is a critical concept for understanding the risk they pose.
Metabolic Activation: It is hypothesized that cytochrome P450 enzymes in the liver can metabolize the azide moiety.
Nitrene Formation: This metabolic process can lead to the loss of a nitrogen molecule (N₂) and the formation of a highly electrophilic nitrene intermediate.
DNA Adduct Formation: The electron-deficient nitrene can then covalently bind to nucleophilic sites on DNA bases (such as guanine), forming DNA adducts.
Mutation: If these DNA adducts are not repaired by cellular mechanisms, they can cause errors during DNA replication, leading to gene mutations.
Diagram: Proposed Bioactivation and Mutagenic Pathway of AZBT
Caption: The metabolic pathway leading from an azido impurity to potential gene mutation.
In Silico Assessment (Q)SAR
As per ICH M7, the initial step in hazard assessment is computational, using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies: one expert rule-based and one statistical-based.[5][12][13]
Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts (toxicophores) that are known to be associated with mutagenicity.[5][14] The presence of an aromatic azide or a benzylic azide in the AZBT structure would likely trigger a structural alert for mutagenicity in such a system.
Statistical-Based Systems (e.g., Sarah Nexus): These models use statistical algorithms trained on large datasets of mutagenicity data to predict the probability of a compound being mutagenic.[14][15]
A positive finding in both types of systems for an impurity like AZBT would classify it as a potential mutagen (ICH M7 Class 3) in the absence of experimental data, necessitating further testing.
Protocol: In Silico Mutagenicity Assessment Workflow
Obtain Chemical Structure: Secure the 2D structure (e.g., as a SMILES string or .mol file) for the azido impurity (e.g., AZBT).
Expert Rule-Based Analysis (e.g., Derek Nexus):
Input the structure into the software.
Run the prediction for bacterial mutagenicity.
Analyze the output for any triggered structural alerts. The system will provide the specific alert (e.g., "Aromatic azide") and the reasoning behind it, including references.
Document the prediction outcome (e.g., "Plausible," "Equivocal," "Inactive").
Statistical-Based Analysis (e.g., Sarah Nexus):
Input the same structure into the software.
Run the prediction for bacterial mutagenicity.
Analyze the output, which typically provides a probability or confidence score for a positive or negative result.
Review the model's applicability domain to ensure the prediction is reliable for the chemical structure .
Conclude and Classify:
Synthesize the results from both models. If both predict mutagenicity, there is a strong basis to classify the impurity under ICH M7 Class 3 or higher.
In Vitro Assessment: Bacterial Reverse Mutation (Ames) Assay
The definitive in vitro test for mutagenicity is the bacterial reverse mutation assay, or Ames test.[16][17][18] This assay uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). A positive result, as has been confirmed for AZBT, occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.
Protocol: General Ames Test (Plate Incorporation Method)
Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a homogenate of rat liver enzymes, to determine if the substance or its metabolites are mutagenic.[19][20]
Dose-Range Finding: Perform a preliminary test to determine the appropriate concentration range of the impurity, identifying any cytotoxicity.
Main Experiment:
Prepare molten top agar containing a trace amount of histidine/tryptophan.
To separate tubes, add the tester strain culture, the test impurity at various concentrations (or a control), and either S9 mix or a buffer.
Mix and pour the contents onto minimal glucose agar plates.
Incubate the plates at 37°C for 48-72 hours.
Data Analysis:
Count the number of revertant colonies on each plate.
A positive response is typically defined as a dose-dependent increase in revertant colonies that is at least two- to three-fold higher than the solvent control.
Analytical Control and Quantification
Detecting and quantifying azido impurities at levels relevant to the 1.5 µ g/day TTC requires highly sensitive and specific analytical methods. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the technique of choice.[3][4][6][9]
Table: Key Parameters for LC-MS/MS Quantification of AZBT
Parameter
Typical Value/Condition
Rationale
Chromatography
Column
C18 or Phenyl-Hexyl Reversed-Phase
Provides good retention and separation from the API and other impurities.
Mobile Phase
Gradient elution with Acetonitrile and Water (often with formic acid)
Optimizes separation and peak shape.
Mass Spectrometry
Ionization Mode
Electrospray Ionization Positive (ESI+)
AZBT readily forms a protonated molecule [M+H]⁺.
Acquisition Mode
Multiple Reaction Monitoring (MRM)
Ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
A characteristic fragment ion used for quantification.[4]
Validation
Limit of Quantification (LOQ)
Typically in the low ng/mL or sub-ppm range
Must be sufficiently low to control the impurity at the TTC-derived limit in the final product.
Protocol: Step-by-Step LC-MS/MS Analysis of AZBT in Irbesartan API
Standard Preparation:
Prepare a stock solution of a certified AZBT reference standard in a suitable solvent (e.g., methanol or acetonitrile).
Perform serial dilutions to create a calibration curve covering the expected concentration range (e.g., 0.5 ng/mL to 50 ng/mL).[4]
Sample Preparation:
Accurately weigh a specified amount of the Irbesartan API (e.g., 30-250 mg) into a centrifuge tube.[3][21]
Add a precise volume of diluent (e.g., 80:20 acetonitrile/water).[21]
Vortex and sonicate to ensure complete dissolution of the impurity.
Centrifuge the sample to pellet the largely insoluble API.
Transfer an aliquot of the clear supernatant for analysis, potentially with further dilution.[3]
Instrument Setup:
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
Set up the MRM transitions for AZBT (and any other relevant impurities or internal standards).
Data Acquisition:
Inject the prepared standards to generate a calibration curve.
Inject the prepared samples. It is advisable to use a divert valve to direct the high-concentration API peak to waste, preventing source contamination.[3]
Quantification:
Integrate the peak area for the AZBT MRM transition in both standards and samples.
Calculate the concentration of AZBT in the sample using the linear regression from the calibration curve.
Express the final result in ppm (µg of impurity per g of API) or as a total daily intake based on the maximum daily dose of the drug.
Risk Mitigation and Control Strategies
Based on the understanding of formation pathways and analytical results, manufacturers must implement a robust control strategy as part of their quality risk management.
Process Optimization: Modify the synthesis to minimize the formation of AZBT. This could involve adjusting the stoichiometry of reagents, changing the reaction temperature or time, or using alternative, cleaner reagents for tetrazole formation that avoid reactive intermediates.[22][23]
Purification: Implement purification steps (e.g., crystallization, chromatography) specifically designed to purge AZBT from the final API.
Control of Starting Materials: Test key starting materials and intermediates for the presence of precursors that could lead to AZBT formation.
Specification Setting: Establish a validated limit for AZBT in the final drug substance specification that ensures the daily intake does not exceed the 1.5 µg TTC.
Diagram: ICH M7 Workflow for Irbesartan Azido Impurity Assessment
Caption: A logical workflow for assessing and controlling mutagenic impurities like AZBT.
Conclusion
The case of azido impurities in Irbesartan serves as a critical reminder of the complexities involved in modern pharmaceutical manufacturing and safety assurance. A thorough understanding of synthetic organic chemistry is required to anticipate and identify such impurities. Their mutagenic potential necessitates a sophisticated, multi-pronged toxicological evaluation, grounded in the principles of the ICH M7 guideline. This involves a synergistic use of in silico predictive modeling and definitive in vitro testing, such as the Ames assay. Finally, the control of these impurities to levels that pose a negligible risk to patients depends on the development and validation of ultra-sensitive analytical methods like LC-MS/MS, which are then used to guide process optimization and set meaningful specifications. For professionals in drug development, a proactive and scientifically rigorous approach to identifying, assessing, and controlling such impurities is not merely a regulatory requirement but a fundamental pillar of ensuring patient safety.
References
ICH M7(R2) Guideline. (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]
Lee, J., & Kim, M. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Journal of Pharmaceutical Investigation. [Link]
European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]
Veeprho Pharmaceuticals. (2024). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. [Link]
Dobo, K. L., et al. (2015). ICH Guideline M7 on mutagenic impurities in pharmaceuticals. Regulatory Rapporteur. [Link]
Agilent. (n.d.). Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formulations. Agilent Technologies. [Link]
Lhasa Limited. (n.d.). In Silico Mutagenicity Assessment. [Link]
Shimadzu. (n.d.). LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. Shimadzu Corporation. [Link]
Lhasa Limited. (2023). Harnessing (Q)SAR Models To Control Mutagenic Impurities In Veterinary Medicinal Products. [Link]
Pospíšil, T., et al. (2022). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry. [Link]
Intuition-Labs. (2026). ICH M7: A Guide to Mutagenic Impurity Assessment Software. [Link]
dos Santos, F. V., et al. (2022). Characterization and in silico Mutagenic Assessment of a New Betahistine Degradation Impurity. Journal of the Brazilian Chemical Society. [Link]
PR Newswire. (2013). Sarah Nexus, a New (Q)SAR Approach for the Prediction of Mutagenicity Will Facilitate the Analysis of Impurities in Pharmaceuticals Under the Proposed ICH M7 Guidelines. [Link]
EDQM. (n.d.). AZBT impurity in Valsartan, Irbesartan, Losartan, Candesartan LC-MS/MS Method. European Directorate for the Quality of Medicines & HealthCare. [Link]
Engelhardt, G., et al. (1999). AMES II ASSAY: RESULTS OF A VALIDATION STUDY. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. [Link]
Soto, J., et al. (2018). Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. Physical Chemistry Chemical Physics. [Link]
Kumar, A., et al. (2018). Nitrene insertion into an adjacent o-methoxy group followed by nucleophilic addition to the heterocumulene intermediate: Experimental and computational studies. Regional Centre for Biotechnology Blog. [Link]
Reddy, P. P., et al. (2017). Improved Green Method for Synthesis of Irbesartan, an Antihypertensive Drugs. International Journal of Scientific and Research Publications. [Link]
Xenometrix. (2024). Investigation of nitrosamines using miniaturized Ames tests. [Link]
Georg, G. I., & Chun, K. T. (2017). Rational Design and Synthesis of AT1R Antagonists. Molecules. [Link]
Thompson, C., et al. (2016). Evaluation of 4-methylimidazole, in the Ames/Salmonella test using induced rodent liver and lung S9. Molecular and Cellular Endocrinology. [Link]
Johnson, D. E., & Swanson, C. (2022). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. [Link]
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research. [Link]
RE-Place. (n.d.). The Ames Salmonella/microsome mutagenicity assay. [Link]
Janik-Spiechowicz, E., et al. (1998). MUTAGENIC AND GENOTOXIC ACTIVITY DETECTED BY THE AMES, MICRONUCLEUS AND SCE TESTS UNDER THE INFLUENCE OF SAMPLES OF DYES MANUFACTURED IN POLAND. International Journal of Occupational Medicine and Environmental Health. [Link]
Reddy, G. O., et al. (2007). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. Rasayan Journal of Chemistry. [Link]
Litton Bionetics, Inc. (1976). Mutagenicity Evaluation of C-121 in the Ames Salmonella - Microsome Plate Test Final Report with Cover Letter. U.S. Environmental Protection Agency. [Link]
Rao, K. S., & Babu, K. S. (2011). An improved and efficient synthesis of Irbesartan, an antihypertensive drug. Organic Communications. [Link]
Chen, H. J., & Chen, Y. K. (2014). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass Spectrometry. [Link]
Al-Majdoub, Z. M., et al. (2021). Identification of reactive intermediate formation and bioactivation pathways in Abemaciclib metabolism by LC–MS/MS. Scientific Reports. [Link]
Wang, B., et al. (2021). Reactions of main group compounds with azides forming organic nitrogen-containing species. Coordination Chemistry Reviews. [Link]
ResearchGate. (n.d.). ChemInform Abstract: Improved Methods for the Synthesis of Irbesartan, an Antihypertensive Active Pharmaceutical Ingredient. [Link]
Regional Centre for Biotechnology Blog. (2018). Nitrene insertion into an adjacent o-methoxy group followed by nucleophilic addition to the heterocumulene intermediate: Experimental and computational studies. [Link]
Irbesartan Impurity 15 vs AZBT impurity differences
Title: Navigating the Sartan Impurity Landscape: A Technical Whitepaper on AZBT vs. Irbesartan Impurity 15 Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The glo...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Navigating the Sartan Impurity Landscape: A Technical Whitepaper on AZBT vs. Irbesartan Impurity 15
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary
The global pharmaceutical industry faced a secondary wave of sartan (angiotensin II receptor blocker) recalls in 2021, driven not by nitrosamines, but by a novel mutagenic contaminant: AZBT (azidomethyl-biphenyl-tetrazole)[1]. As regulatory bodies like the EDQM and FDA tightened controls, analytical laboratories were tasked with developing ultra-sensitive detection methods[2]. However, a significant nomenclature trap exists within reference standard catalogs regarding "Irbesartan Impurity 15."
As a Senior Application Scientist, I have designed this whitepaper to deconstruct the chemical, toxicological, and analytical differences between the mutagenic AZBT and the non-mutagenic precursors often mislabeled as Impurity 15. Furthermore, this guide provides a self-validating LC-MS/MS protocol designed to maintain mass spectrometer integrity when analyzing trace mutagens in high-concentration API matrices.
The Nomenclature Paradox: AZBT vs. Impurity 15
In pharmaceutical reference standard procurement, ambiguity can lead to catastrophic regulatory failures. The designation "Irbesartan Impurity 15" is currently split across two entirely different chemical entities depending on the catalog source:
Entity A (The Mutagen - AZBT): Several authoritative databases (including PubChem) and vendors designate Irbesartan Impurity 15 (or its sodium salt, CAS 1145664-35-2) as the mutagenic azido-tetrazole compound[3].
Entity B (The Precursor): Conversely, other chemical suppliers assign "Irbesartan Impurity 15" to the cyano-biphenyl intermediate (CAS 133909-96-3), a non-mutagenic starting material[4].
To ensure scientific integrity, this guide explicitly contrasts the mutagenic AZBT against the non-mutagenic Cyano-Biphenyl Precursor .
Understanding the causality of impurity formation is critical for process chemistry optimization. AZBT is not a degradation product; it is a process-related byproduct.
During the synthesis of sartans with tetrazole rings (like Irbesartan, Losartan, and Valsartan), a bromomethyl-biphenyl intermediate is reacted to form the core API structure. Subsequently, an azide reagent (such as sodium azide,
) is introduced to convert the cyano group into a tetrazole ring. If unreacted bromomethyl groups carry over into this step, the excess azide will undergo a nucleophilic substitution () with the bromine, yielding the highly mutagenic azidomethyl moiety[1].
Fig 1: Synthesis pathway showing the divergence of AZBT from the cyano-biphenyl precursor.
Toxicological Framework and ICH M7 Limits
Because AZBT is an azide, it is highly reactive with DNA, acting as a potent mutagen. Two independent Ames tests have confirmed its mutagenicity, placing it squarely in Class 2 of the ICH M7 guidelines[5].
For Class 2 impurities, the Acceptable Intake (AI) is governed by the Threshold of Toxicological Concern (TTC), set at 1.5 µg per person per day for long-term medications[5].
To calculate the maximum allowable concentration in the API, we use the formula:
Concentration Limit (ppm) = TTC (µ g/day ) / Maximum Daily Dose ( g/day )
For Irbesartan, the maximum daily dose is 300 mg (0.3 g).
Limit = 1.5 µg / 0.3 g = 5 µg/g (5 ppm) [5].
Analytical Methodology: LC-MS/MS Protocol for Trace AZBT
Detecting a 5 ppm impurity within a highly concentrated API matrix presents a severe analytical challenge. Standard HPLC-UV is insufficient. We must utilize LC-MS/MS. However, injecting 10-30 mg/mL of Irbesartan directly into an electrospray ionization (ESI) source will cause catastrophic ion suppression and immediately foul the mass spectrometer[2].
To build a self-validating, robust system , we employ orthogonal column chemistry combined with automated divert valve logic.
Fig 2: LC-MS/MS analytical workflow utilizing divert valve logic to prevent MS source fouling.
Step-by-Step Experimental Protocol
Sample Preparation: Weigh and dissolve the Irbesartan API (or crushed drug product) in a suitable diluent (e.g., Methanol/Water) to achieve a target concentration. Vortex for 1 minute and centrifuge at 4,500 rpm at 5°C for 15 minutes. Causality: Centrifugation precipitates insoluble excipients, preventing UHPLC column clogging[2].
Chromatographic Separation: Inject the supernatant onto a Biphenyl UHPLC column . Causality: Biphenyl stationary phases provide enhanced
interactions compared to standard C18 columns. This orthogonal selectivity is mandatory to resolve the structurally similar aromatic rings of the sartan API from the AZBT impurity[2].
Divert Valve Programming (Critical Step): Program the LC divert valve to direct the flow to waste during the elution window of the bulk Irbesartan API (e.g., 0–5 minutes). Switch the valve to direct flow into the mass spectrometer only during the specific AZBT elution window (e.g., 5–8 minutes). Causality: This prevents matrix build-up in the MS source, ensuring sensitivity and reproducibility over hundreds of injections[2].
Mass Spectrometry (MRM Mode): Operate the triple quadrupole MS in Positive ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for AZBT:
Quantifier Ion: m/z 278
235 (Corresponds to the loss of the azide group)[6].
System Suitability & Self-Validation: Inject a series of bracketing standards at the Limit of Quantification (LOQ, typically 0.5 ng/mL). The system is validated only if the %RSD of the AZBT peak area for six replicate injections is
5%[2]. Perform spike recovery tests on the API matrix to confirm the absence of residual ion suppression[5].
The control of AZBT in sartan drug products requires a synthesis of rigorous nomenclature verification, deep mechanistic understanding of process chemistry, and advanced analytical workflows. By differentiating the mutagenic AZBT from benign cyano-precursors (often ambiguously labeled as Irbesartan Impurity 15), and by employing robust, divert-valve-enabled LC-MS/MS protocols, analytical scientists can guarantee consumer safety and maintain compliance with ICH M7 guidelines.
References
1.[1] LGC Standards. "The Azido Impurity – detecting a new peak?" LGC Standards.
2.[2] Thermo Fisher Scientific. "Sensitive and robust determination of genotoxic AZBT impurity in six sartan drug products." Thermo Fisher.
3.[5] SCIEX. "5-(4'-(azidomethyl)-[1,1'-biphenyl]-2yl)-1H-tetrazole (AZBT) quantification in a sartan drug substance and drug product." SCIEX.
4.[6] Shimadzu. "Separation and Quantification of an Azidomethyl-biphenyl-tetrazole (AZBT) Impurity in five Sartan Drug Substances using LCMS-8045." Shimadzu Analytical.
5.[4] Cleanchem. "Irbesartan Impurity 15 | CAS No: 133909-96-3." Cleanchem Laboratories.
6.[3] PubChem. "Irbesartan Impurity 15 sodium salt | C14H10N7Na | CID 169447674." National Institutes of Health (NIH).
Comprehensive Technical Guide: Molecular Weight, Formula, and Profiling of Irbesartan Impurity 15 Sodium Salt
Executive Summary Irbesartan is a potent, non-peptide Angiotensin II Receptor Blocker (ARB) widely prescribed for the management of hypertension and diabetic nephropathy. The synthesis of Irbesartan involves complex coup...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Irbesartan is a potent, non-peptide Angiotensin II Receptor Blocker (ARB) widely prescribed for the management of hypertension and diabetic nephropathy. The synthesis of Irbesartan involves complex coupling and cyclization steps, most notably the formation of a tetrazole ring. During this process, side reactions can generate highly specific, structurally related impurities.
This technical whitepaper provides an in-depth analysis of Irbesartan Impurity 15 sodium salt , a critical azido-tetrazole byproduct. We will explore its physicochemical properties, the mechanistic causality of its formation, and a self-validating analytical methodology for its rigorous quantification in active pharmaceutical ingredients (APIs).
Physicochemical Identity and Structural Data
Irbesartan Impurity 15 sodium salt is an intermediate-derived impurity characterized by the presence of both an azido group (-N₃) and a tetrazole ring. Understanding its exact molecular weight and formula is critical for accurate mass spectrometry calibration and stoichiometric calculations during impurity profiling.
According to authoritative chemical databases [[PubChem CID 169447674][1]](), the quantitative and structural data for this compound are summarized in Table 1.
Table 1: Physicochemical Specifications of Irbesartan Impurity 15 Sodium Salt
Note: The anhydrous free base form of this impurity (CAS 152708-24-2) has a molecular formula of C₁₄H₁₁N₇ and a molecular weight of 277.29 g/mol . The addition of the sodium cation (Na⁺, ~22.99 Da) and removal of a proton yields the 299.27 g/mol sodium salt.
Mechanistic Origins: The Dual Reactivity of Sodium Azide
To control an impurity, one must first understand the causality of its generation. The synthesis of Irbesartan typically involves the reaction of a biphenyl-carbonitrile precursor with sodium azide (NaN₃) to form the essential tetrazole ring [[Taylor & Francis][4]]().
Impurity 15 emerges due to the dual chemical reactivity of the azide ion (N₃⁻) . During the synthetic sequence, if the starting material 4'-(bromomethyl)biphenyl-2-carbonitrile is exposed to NaN₃, the azide ion performs two distinct roles simultaneously:
[3+2] Cycloaddition: The azide ion reacts with the nitrile group (-C≡N) to form the desired tetrazole ring.
Sₙ2 Nucleophilic Substitution: The highly nucleophilic azide ion attacks the electrophilic benzylic carbon, displacing the bromide leaving group (-Br) to form an azidomethyl group (-CH₂N₃).
When both reactions occur on uncoupled biphenyl intermediates, the result is 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole. Upon alkaline workup (e.g., using NaOH for isolation), this molecule precipitates as Irbesartan Impurity 15 sodium salt .
Fig 1: Mechanistic pathway of Irbesartan Impurity 15 formation via NaN3 dual reactivity.
Toxicological & Regulatory Significance
From a regulatory perspective (e.g., FDA, EMA), Impurity 15 is not a standard organic degradation product; it is a mutagenic structural alert .
Under ICH M7 guidelines (Assessment and Control of DNA Reactive Impurities in Pharmaceuticals), the azido group (-N₃) is flagged because it can undergo metabolic activation in vivo to form highly reactive nitrenes. These nitrenes can covalently cross-link with DNA base pairs, leading to mutagenesis. Consequently, Impurity 15 cannot be controlled at the standard 0.10% or 0.15% qualification thresholds. It must be strictly controlled at the Threshold of Toxicological Concern (TTC) —typically limiting its presence to parts-per-million (ppm) levels based on the maximum daily dose of Irbesartan.
To reliably quantify Impurity 15 at ppm levels, standard UV detection is often insufficient due to co-elution risks and the lack of a strong, unique chromophore for the azido group. A hyphenated Liquid Chromatography-Mass Spectrometry (LC-MS) approach is required.
The following protocol is designed as a self-validating system , ensuring that the experimental conditions actively prove their own reliability before any sample data is accepted.
Step 1: Sample and Standard Preparation
Standard Preparation: Dissolve Irbesartan Impurity 15 sodium salt reference standard in Methanol:Water (50:50 v/v) to a stock concentration of 1.0 mg/mL. Dilute to a working concentration corresponding to the TTC limit (e.g., 1.5 µg/mL).
Sample Preparation: Dissolve the Irbesartan API batch sample in the same diluent to a concentration of 1.0 mg/mL.
Causality for Diluent Choice: Irbesartan free base is highly lipophilic, while Impurity 15 sodium salt is highly polar. A 50:50 Methanol:Water mixture ensures complete, simultaneous solubilization of both species, preventing selective precipitation in the autosampler loop which would skew quantitative results.
Step 2: Chromatographic Separation (LC-MS)
Column: Octadecylsilyl (C18) reversed-phase column (150 mm × 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.5).
Mobile Phase B: LC-MS grade Acetonitrile.
Gradient Program: 0-5 min (20% B), 5-20 min (20% → 80% B), 20-25 min (80% B), 25-30 min (20% B).
Flow Rate: 1.0 mL/min (split 1:4 prior to MS source).
Detection: Electrospray Ionization Mass Spectrometry (ESI-MS) in Positive Ion Mode. Monitor for the [M+H]⁺ ion of the free acid form (m/z ~278.1).
Causality for Mobile Phase pH: Tetrazoles possess a pKa of approximately 4.7. Using 0.1% TFA (pH ~2.5) ensures the tetrazole rings of both the API and the impurity remain fully protonated (unionized). Crucially, the acidic mobile phase neutralizes the sodium salt of Impurity 15 in situ, converting it entirely to its free acid form during chromatography. This prevents the peak splitting, severe tailing, and irreproducible retention times that inevitably occur when salts dynamically dissociate on a reversed-phase column.
Step 3: Self-Validating System Suitability Test (SST)
Before analyzing unknown API batches, the system must validate its own resolving power.
Action: Inject a resolution mixture containing 1.0 mg/mL Irbesartan API spiked with 1.5 µg/mL Impurity 15.
Validation Gate: The analytical run is only deemed "Valid" if the chromatographic resolution (
) between Irbesartan and Impurity 15 is , and the tailing factor () for both peaks is .
Causality: If
, the column chemistry is failing to separate the azido-derivative from the bulk API. Because the API concentration is nearly 1000 times higher, a lack of baseline resolution will cause the API's mass spectral tail to cause ion suppression, masking the mutagenic impurity and leading to false-negative safety compliance.
References
Source: National Institutes of Health (NIH)
Irbesartan Impurity 15 (Sodium Salt)
CAS 1145664-35-2 (Irbesartan Impurity 15 sodium salt)
Source: Taylor & Francis Online (Synthetic Communications)
Technical Guide: Origin and Mechanism of Impurity 15 in Irbesartan Synthesis
This technical guide details the origin, mechanism, and control of Irbesartan Impurity 15 , identified as the Azidomethyl-Tetrazole Biphenyl derivative. Executive Summary In the synthesis of Irbesartan, Impurity 15 (comm...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the origin, mechanism, and control of Irbesartan Impurity 15 , identified as the Azidomethyl-Tetrazole Biphenyl derivative.
Executive Summary
In the synthesis of Irbesartan, Impurity 15 (commonly designated in reference standard catalogs) refers to 5-[4'-(Azidomethyl)[1,1'-biphenyl]-2-yl]-1H-tetrazole (CAS: 152708-24-2).[1][2]
This impurity is a critical process-related carryover byproduct . It arises during the tetrazole formation step when unreacted alkylating intermediate (4'-bromomethyl-2-cyanobiphenyl) from the previous step reacts with the azide reagent (e.g., Sodium Azide or Tributyltin Azide).[2] Its presence indicates incomplete conversion during the coupling stage and a failure to quench the electrophilic bromomethyl species before introducing the nucleophilic azide.[2]
Contains a highly energetic azide (-N₃) group and a tetrazole ring.[1][2][3][4]
Synthesis Pathway Context
To understand the origin of Impurity 15, we must analyze the standard Convergent Synthesis Route (often referred to as the BMS or Sanofi route). This pathway involves coupling a biphenyl intermediate with a spiro-cyclopentane intermediate, followed by tetrazole formation.[2][3]
The Standard Pathway (Simplified)
Step 1 (Bromination): 4'-methylbiphenyl-2-carbonitrile (OTBN) is brominated to form 4'-bromomethyl-2-cyanobiphenyl (Bromomethyl-Nitrile) .[2]
Step 2 (Coupling/Alkylation): The Bromomethyl-Nitrile is reacted with the Spiro-imidazole intermediate (1-amino-cyclopentanecarboxylic acid amide derivative) to form the Cyano-Irbesartan Precursor .[2]
Step 3 (Tetrazole Formation): The Cyano-Irbesartan Precursor is reacted with an azide source (e.g.,
with or ) to convert the cyano group (-CN) into the tetrazole ring, yielding Irbesartan .[2]
Visualizing the Pathway and Impurity Node
The following diagram illustrates where the process diverges to form Impurity 15.[2]
Caption: Divergence of the synthesis pathway showing how unreacted bromomethyl intermediate bypasses the coupling step and reacts directly with azide in Step 3 to form Impurity 15.
Mechanistic Origin of Impurity 15
The formation of Impurity 15 is a classic example of Competitive Chemoselectivity driven by residual starting material.[2]
The Scenario
In an ideal process, Step 2 (Alkylation) consumes 100% of the 4'-bromomethyl-2-cyanobiphenyl .[2] However, if the reaction is stopped prematurely or if stoichiometry is miscalculated, unreacted bromomethyl intermediate remains in the reaction mixture (or is carried forward after workup).
The Reaction in Step 3
When the crude mixture enters Step 3 , Sodium Azide (
) is added to convert the nitrile group to a tetrazole. Sodium Azide is a dual-acting reagent in this context:
Dipolar Cycloaddition Agent: Reacts with the Nitrile (-CN) group to form the Tetrazole ring.[2] (Desired)
Nucleophile: Reacts with Alkyl Halides (-CH₂Br) via
Impurity 15 is distinct due to the presence of the azide group, which alters its retention time and mass spectral fragmentation compared to Irbesartan.
HPLC/UPLC Characteristics
Polarity: The tetrazole ring is acidic, but the replacement of the bulky spiro-imidazole (in Irbesartan) with a small azido group makes Impurity 15 significantly less hydrophobic than the parent API in certain pH conditions, but the lack of the large lipophilic spiro ring generally shifts retention.
Elution Order: typically elutes before Irbesartan in Reverse Phase (C18) chromatography due to lower molecular weight and lack of the lipophilic spiro-system, though pH dependency is strong due to the tetrazole.[2]
To prevent the formation of Impurity 15, the process control strategy must focus on Step 2 (Alkylation) .[2]
A. Stoichiometry Control
Limiting Reagent: Ensure the Bromomethyl-Nitrile is the limiting reagent in Step 2, or use a slight excess of the Spiro-imidazole.[2]
IPC (In-Process Control): Strictly monitor the disappearance of Bromomethyl-Nitrile by HPLC before proceeding to workup. Limit:
.
B. Quenching Strategy
If the Bromomethyl intermediate cannot be driven to completion:
Scavenging: Add a reactive amine (e.g., morpholine or diethylamine) at the end of Step 2 to react with residual Bromomethyl-Nitrile.[2] This converts it into a highly polar amine byproduct that is easily washed away during aqueous workup and cannot react with azide to form the azido-impurity in the next step.[2]
C. Purification[2][6]
Crystallization: Impurity 15 is structurally very different from Irbesartan (Missing the entire spiro-ring).[2] Standard crystallization of Irbesartan (e.g., from Ethanol/Water) is usually highly effective at rejecting this impurity due to the large difference in solubility and molecular shape.[2]
References
Cleanchem Laboratories. Irbesartan Impurity 15 Reference Standard Data. Accessed 2024.[2] Link
Veeprho Pharmaceuticals. Irbesartan Impurity 15 (Sodium Salt) Structure and CAS 1145664-35-2.[1][2] Accessed 2024.[2] Link
Rádl, S. et al. "Synthesis and identification of some impurities of irbesartan."[2][5] Acta Chimica Slovenica, 56(3), 559-565, 2009.[2][6] (Provides foundational chemistry for Irbesartan impurity profiling). Link
Satyanarayana, B. et al. "Synthesis and characterization of irbesartan impurities."[2][7] Heterocyclic Communications, 13(4), 223-228, 2007.[2][6] (Details the tetrazole formation side reactions). Link
Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of Irbesartan Impurity 15
Abstract This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quan...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Irbesartan and its process-related impurity, Irbesartan Impurity 15. The method is designed for use in quality control and stability studies of bulk drug substances and pharmaceutical formulations. The described protocol provides excellent separation and resolution between the active pharmaceutical ingredient (API) and the specified impurity, ensuring that the method is fit for its intended purpose as per international regulatory standards.
Introduction
Irbesartan is a potent, orally active angiotensin II receptor antagonist widely used in the treatment of hypertension.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate the identification and quantification of any impurity present at levels of 0.10% or higher.
This guide provides a comprehensive framework for developing a stability-indicating HPLC method, a type of analytical procedure that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients.[2][3][4] The focus is on achieving clear separation and reliable quantification of Irbesartan from Impurity 15.
Analyte & Impurity Characterization
A foundational understanding of the physicochemical properties of the target analytes is paramount for logical and efficient method development.
Expected to be similar to Irbesartan due to the shared biphenyl-tetrazole chromophore.
A detection wavelength in the range of 220-250 nm should provide adequate sensitivity for both compounds. A wavelength of 220 nm is often chosen for comprehensive impurity profiling.[10]
Strategic HPLC Method Development
The development of a stability-indicating method is a systematic process aimed at achieving a specific analytical goal: the separation of the main component from all potential impurities and degradation products.[2][11]
Initial Considerations & Goals
Mode: Reversed-Phase HPLC (RP-HPLC) is the preferred mode due to the non-polar nature of Irbesartan and its impurities.[2]
Column: A C18 (ODS) column is the most common starting point for RP-HPLC and is well-suited for separating moderately polar to non-polar compounds.
Detector: UV detection is appropriate as both Irbesartan and Impurity 15 contain a chromophore.[4][11]
Primary Goal: Achieve a baseline resolution (Rs > 2.0) between the Irbesartan peak and the Impurity 15 peak.
Phase 1: Column and Mobile Phase Screening
The choice of column and mobile phase composition is the most critical factor influencing selectivity and resolution.
Column Selection: A modern, high-purity silica-based C18 column, such as a Hypersil ODS, C18 (150 mm × 4.6 mm, 3 µm), provides excellent efficiency and peak shape.[10]
Mobile Phase Selection:
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase mode.
Aqueous Phase & pH Control: The pKa of the tetrazole group on Irbesartan is acidic. To ensure consistent retention and good peak symmetry, the pH of the mobile phase must be controlled with a buffer. A phosphate or formate buffer is common. A pH of around 3.2, adjusted with an acid like orthophosphoric acid, has been shown to be effective for Irbesartan and its impurities, as it suppresses the ionization of the tetrazole moiety, leading to better retention and peak shape.[10]
Phase 2: Optimization of Gradient and Flow Rate
For separating a main peak from its closely eluting impurities, a gradient elution is typically more effective than an isocratic one.[11] A gradient allows for a wider range of polarities to be explored in a single run, ensuring that both early and late-eluting impurities are captured with good peak shape.
Initial Gradient: Start with a broad scouting gradient (e.g., 5% to 95% ACN over 30 minutes) to determine the approximate elution times of Irbesartan and Impurity 15.
Gradient Refinement: Once the elution regions are known, a shallower, more focused gradient can be developed around the elution time of the analytes to maximize resolution. For example, if the peaks of interest elute between 40% and 50% B, the gradient can be adjusted to run from 40% to 50% B over a longer period (e.g., 15-20 minutes).[10]
Flow Rate: A flow rate of 1.0 to 1.2 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.[10]
Final Optimized Method Protocol
This protocol is the result of the systematic development process and must be validated to prove its suitability.
Chromatographic Conditions
Parameter
Condition
Instrument
High-Performance Liquid Chromatography system with UV Detector
Column
Hypersil ODS, C18 (150 mm × 4.6 mm), 3 µm
Mobile Phase A
0.55% v/v Orthophosphoric Acid, pH adjusted to 3.2 with Triethylamine
Standard Stock Solution: Accurately weigh and dissolve Irbesartan and Irbesartan Impurity 15 reference standards in the diluent to prepare a stock solution of a known concentration (e.g., 500 µg/mL).
Working Standard Solution: Dilute the stock solution to a concentration appropriate for the analysis (e.g., for impurity analysis, a standard at the specification limit, such as 0.15% of the nominal sample concentration).
Sample Solution: Prepare the sample (e.g., powdered tablets) by dissolving it in the diluent to achieve a target concentration of Irbesartan (e.g., 400 µg/mL).[10] Sonicate and filter through a 0.45 µm filter before injection.
Method Validation Overview
The developed method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13][14] Validation ensures the method provides reliable, reproducible, and accurate data.
Validation Workflow
The following diagram illustrates the logical flow of experiments required for comprehensive method validation.
Caption: Workflow for HPLC method validation per ICH Q2(R1).
Key Validation Parameters
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[2][13] This is proven through forced degradation studies (acid, base, oxidation, thermal, photolytic stress).[2][10]
The main peak should be spectrally pure (via PDA detector) and well-resolved from any degradation products.
Linearity
To demonstrate a proportional relationship between analyte concentration and detector response over a specified range.[12]
Correlation coefficient (r²) ≥ 0.999. A minimum of 5 concentration levels is recommended.[13]
Range
The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[12][13]
For impurities: From the reporting threshold to 120% of the specification limit.
Accuracy
The closeness of test results to the true value. Assessed by spiking known amounts of impurity into the sample matrix at different levels (e.g., 50%, 100%, 150% of the specification).[15]
The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (same conditions, short interval) and Intermediate Precision (different days, analysts, or equipment).[15]
Relative Standard Deviation (RSD) should be sufficiently low (e.g., < 5% for impurities).
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated.
Typically determined by signal-to-noise ratio (S/N ≈ 3:1).
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]
Typically determined by signal-to-noise ratio (S/N ≈ 10:1).
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C).
System suitability parameters (e.g., resolution, tailing factor) should remain within acceptance criteria.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, sensitive, and robust for the analysis of Irbesartan Impurity 15 in bulk drug and finished product samples. The systematic development approach, beginning with an understanding of the analyte's properties and culminating in a comprehensive validation plan, ensures the final method is reliable and compliant with global regulatory expectations. This method is suitable for routine quality control testing and for monitoring the stability of Irbesartan samples.
References
Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in. (2014). International Journal of Pharmaceutical Sciences and Research.
Quality Guidelines. ICH.
Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. (2025). World Journal of Pharmaceutical and Life Sciences.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. Journal of Pharmaceutical and Biomedical Analysis.
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
A Comparative Guide to ICH Q2(R1)
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
Stability Indicating HPLC Method Development: A Review.
Irbesartan Impurity 15 sodium salt.
Stability Indicating HPLC Method Development: A Review. IRJPMS.
Physicochemical Analysis, Identification and Characterization of drug Irbesartan and Triamterene.
Irbesartan Impurity 15 Sodium Salt. CymitQuimica.
Absorption Spectra of (a) 3.9110 6 M Standard Irbesartan Solution in...
Stability Indicating RP-HPLC Method Development for the Estimation of Irbesartan in Pharmaceutical Dosage Form. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
Development of Identification Irbesartan Drug Irovel 150 Mg by Utilising HPLC. (2024). Journal of Drug Delivery and Therapeutics.
DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE ESTIMATION OF IRBESARTAN. Marathwada Mitra Mandal's College of Pharmacy.
Estimation of Irbesartan in Bulk and Dosage Forms by New Simple UV Spectrophotometry Using Hydrotropic Technique. (2013). Walsh Medical Media.
Stability-Indicating HPLC Method Development.
UV-Vis absorption spectrum of (a) BHb and (b) irbesartan. BHb = 0.4 system.
Irbesartan Impurity 15 (Sodium Salt). Veeprho.
Irbesartan Impurity 15. Clearsynth.
UV Spectroscopy Analysis and Degradation Study of Irbesartan. International Journal of Pharmaceutical and Phytopharmacological Research.
LC-MS/MS protocol for detecting Irbesartan Impurity 15 sodium salt
An Application Note and Protocol for the Ultrasensitive Detection of Irbesartan Impurity 15 Sodium Salt via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Authored by: A Senior Application Scientist Abstract T...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Ultrasensitive Detection of Irbesartan Impurity 15 Sodium Salt via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Authored by: A Senior Application Scientist
Abstract
The rigorous control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This document provides a comprehensive, in-depth guide to a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Irbesartan Impurity 15 sodium salt in Irbesartan drug substance. Irbesartan, an angiotensin II receptor antagonist, requires stringent purity profiling to meet global regulatory standards.[1][2] This protocol leverages the specificity and sensitivity of tandem mass spectrometry, providing a reliable analytical solution for researchers, quality control analysts, and drug development professionals. We detail the rationale behind chromatographic and spectrometric parameter selection, sample preparation, and validation considerations, ensuring a scientifically sound and readily implementable method.
Introduction: The Rationale for Impurity Profiling
Irbesartan is a widely prescribed antihypertensive agent.[3] During its synthesis or upon storage, various process-related impurities and degradation products can arise.[4][5][6] Regulatory bodies, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), mandate strict limits on these impurities to ensure patient safety.[1][3][7] The development of validated, stability-indicating analytical methods is therefore not merely a procedural step but a critical component of pharmaceutical quality control.[8][9][10]
Irbesartan Impurity 15, identified as 5-(4′-(azidomethyl)-[1, 1′-biphenyl]-2-yl)-1H-tetrazole, is a potential process-related impurity.[11][12] Its structure contains an azido group, a class of compounds that requires careful monitoring.[13][14] LC-MS/MS stands as the premier analytical technique for this task due to its exceptional sensitivity and selectivity, allowing for quantification at trace levels, which is often necessary for genotoxic or other high-risk impurities.[9]
This protocol is designed for a standard UPLC/HPLC system coupled with a triple quadrupole mass spectrometer.
Materials and Reagents
Irbesartan API (for testing)
Irbesartan Impurity 15 Sodium Salt Reference Standard (CAS: 1145664-35-2)[11][]
Acetonitrile (LC-MS Grade)
Methanol (LC-MS Grade)
Formic Acid (LC-MS Grade)
Ultrapure Water
Standard and Sample Preparation
The objective of this step is to accurately prepare solutions for calibration and analysis. A simple dissolution and dilution approach is sufficient for API analysis.[17]
Diluent Preparation: Prepare a solution of Acetonitrile:Water (50:50, v/v).
Impurity 15 Stock Solution (S1): Accurately weigh ~1.0 mg of Irbesartan Impurity 15 sodium salt reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL (adjust for purity and salt form).
Impurity 15 Working Standard (S2): Further dilute the Stock Solution (S1) to generate a working standard at a suitable concentration (e.g., 1.0 µg/mL) for spiking and calibration.
Test Sample Solution: Accurately weigh ~25 mg of the Irbesartan API into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of 1000 µg/mL (1 mg/mL).[7]
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the Impurity 15 Working Standard (S2) into the diluent to cover the desired concentration range (e.g., 0.5 ng/mL to 50 ng/mL).[13]
Liquid Chromatography (LC) Method
The chromatographic method is designed to separate Irbesartan Impurity 15 from the main Irbesartan peak and other potential impurities. A C18 stationary phase is chosen for its excellent retention of the moderately non-polar sartan molecules.[18] A gradient elution is employed to ensure a sharp peak shape for the impurity and elute the highly retained Irbesartan peak in a reasonable timeframe.[6]
Parameter
Recommended Condition
LC System
UPLC or HPLC System
Column
Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent[19][20]
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. Electrospray ionization (ESI) in positive mode is selected due to the presence of multiple nitrogen atoms in the tetrazole rings of both Irbesartan and the impurity, which are readily protonated.[22][23]
Note: Cone and Collision Energy values are instrument-dependent and require optimization.
Workflow and Data Analysis
The following diagram outlines the complete analytical workflow from sample preparation to result generation.
LC-MS/MS workflow for Irbesartan Impurity 15 analysis.
Method Validation and System Suitability
For implementation in a regulated environment, the analytical method must be validated according to ICH guidelines.[8][10]
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the unique MRM transitions and chromatographic separation from the Irbesartan peak.
Linearity: The method should be linear over a range appropriate for the expected impurity levels. A correlation coefficient (r²) of >0.99 is typically required.[21]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[26] The LOD is the lowest amount that can be detected. These are typically established based on signal-to-noise ratios (S/N of 3 for LOD, 10 for LOQ).[13]
Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) are assessed by analyzing spiked samples at multiple concentration levels.
System Suitability Test (SST): Before running a sequence, a standard solution (e.g., at the LOQ level) should be injected to verify system performance, including peak shape, retention time, and signal intensity.
Conclusion
This application note provides a detailed, scientifically-grounded LC-MS/MS protocol for the sensitive and specific detection of Irbesartan Impurity 15 sodium salt. By explaining the rationale behind the chosen parameters and incorporating principles of method validation, this guide serves as a robust starting point for quality control laboratories. The method's reliance on the highly selective MRM technique ensures reliable quantification, which is essential for maintaining the quality and safety of Irbesartan drug products and complying with stringent international regulations.
References
New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma - Journal of Food and Drug Analysis. (2015, March 26). Journal of Food and Drug Analysis. Available from: [Link]
Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. (n.d.). China Pharmacy. Available from: [Link]
Ganesan, M., et al. (2010). Method development and validation of Irbesartan using LC- MS/MS: Application to pharmacokinetic studies. Journal of Chemical and Pharmaceutical Research, 2(4), 740-746. Available from: [Link]
Lee, J. (n.d.). LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. Shimadzu. Available from: [Link]
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Labgnostic. Available from: [Link]
Wani, T. A., et al. (2015). New ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of irbesartan in human plasma. Journal of Food and Drug Analysis, 23(3), 569-576. Available from: [Link]
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
Rajput, D., et al. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. pharmaerudition.org. Available from: [Link]
Dayyih, W. A., et al. (2015). LC-MS/MS ASSAY FOR IRBESARTAN IN HUMAN PLASMA USING SOLID PHASE EXTRACTION TECHNIQUE: A PHARMACOKINETIC STUDY. ResearchGate. Available from: [Link]
Irbesartan Impurity 15 sodium salt. (n.d.). PubChem, National Institutes of Health. Available from: [Link]
Reddy, B., et al. (2024). A Multi-Analyte LC-MS/MS Method for Determination and Quantification of Six Nitrosamine Impurities in Sartans like Azilsartan, Valsartan, Telmisartan, Olmesartan, Losartan and Irbesartan. PubMed. Available from: [Link]
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Aims Public Health. Available from: [Link]
Shah, R. P., et al. (2010). Identification and characterization of degradation products of irbesartan using LC–MS/TOF, MS n , on-line H/D exchange and LC–NMR. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1037-1046. Available from: [Link]
Kim, H., et al. (2021). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. Translational and Clinical Pharmacology, 29(4), 225-232. Available from: [Link]
Liu, D., et al. (2014). Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma by ultra high performance liquid chromatography tandem mass spectrometry and its application to a bioequivalence study. PubMed. Available from: [Link]
Shah, R. P., et al. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. PubMed. Available from: [Link]
Kim, H., et al. (2021). Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS. ResearchGate. Available from: [Link]
Tubić, B., et al. (2016). Structure-response relationship in electrospray ionization-mass spectrometry of sartans by artificial neural networks. PubMed. Available from: [Link]
Kumar, A. P., et al. (2009). Separation and Quantification of Key Starting Materials of Irbesartan Using Liquid Chromatography-Mass Spectrometry as a Separation and Identification Tool. ResearchGate. Available from: [Link]
European Pharmacopoeia Updates: EDQM Tackles Nitrosamine Impurities. (2021, October 2). PharmTech. Available from: [Link]
Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. (n.d.). Waters. Available from: [Link]
Degradation study of irbesartan: Isolation and structural elucidation of novel degradants. (2018, August 1). Semantic Scholar. Available from: [Link]
Perko, T., et al. (2017). Fragmentation studies of sartans by electrospray ionization mass spectrometry. PubMed. Available from: [Link]
Al-Majed, A. A., et al. (2010). Simultaneous determination of irbesartan and hydrochlorothiazide in human plasma using HPLC coupled with tandem mass spectrometry: Application to bioequivalence studies. PubMed. Available from: [Link]
Proposed mechanism of the degradation of irbesartan by formaldehyde. (n.d.). ResearchGate. Available from: [Link]
LC/MS/MS method for the simultaneous estimation of Losartan potassium and Irbesartan in rat plasma. (2016, January 12). Aragen Life Sciences. Available from: [Link]
Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC. (n.d.). AKJournals. Available from: [Link]
Goswami, N. (2014). A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 33-40. Available from: [Link]
Overview on Determination of Irbesartan Levels in Pharmaceutical Preparation and Biological Matrices. (2021, May 17). ResearchGate. Available from: [Link]
Irbesartan Impurity 15 (CAS 152708-24-2). (n.d.). Veeprho. Available from: [Link]
Determination and Separation of Valsartan, Losartan and Irbesartan in Bulk and Pharmaceutical Formulation by RP-HPLC. (2014, June 30). International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
Computational and Enzymatic Studies of Sartans in SARS-CoV-2 Spike RBD-ACE2 Binding: The Role of Tetrazole and Perspectives as Antihypertensive and COVID-19 Therapeutics. (n.d.). National Center for Biotechnology Information. Available from: [Link]
Analytical method validation: A brief review. (2022, November 8). World Journal of Advanced Research and Reviews. Available from: [Link]
Modernization of USP and Ph. Eur. Method – Irbesartan Organic Impurities/Related Substances. (n.d.). Phenomenex. Available from: [Link]
Control of nitrosamine impurities in sartans: revision of five Ph. Eur. monographs. (n.d.). European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]
Advanced Chromatographic Resolution of Irbesartan and Impurity 15: A Mechanistic Guide to Mobile Phase Selection
Executive Summary The accurate quantification of process-related impurities and degradation products is a critical mandate in pharmaceutical development. Irbesartan, a potent angiotensin II receptor antagonist, presents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate quantification of process-related impurities and degradation products is a critical mandate in pharmaceutical development. Irbesartan, a potent angiotensin II receptor antagonist, presents unique chromatographic challenges due to its tetrazole and spiro-imidazolone moieties. Specifically, separating Irbesartan from Impurity 15 (Azido Tetrazole impurity, CAS 152708-24-2) requires precise manipulation of mobile phase thermodynamics and kinetics.
This application note details the mechanistic causality behind mobile phase selection, providing a self-validating protocol for the baseline resolution of Irbesartan and Impurity 15.
Physicochemical Profiling & Causality in Separation
To achieve robust separation, we must move beyond empirical screening and design the mobile phase based on the physicochemical properties of the analytes.
The Role of pH and the Tetrazole Ring
Irbesartan contains a tetrazole ring with a pKa of approximately 4.7.
The Causality of pH Selection: If the mobile phase pH is set above 5.0, the tetrazole ring ionizes, drastically reducing its hydrophobicity. This leads to poor retention on a Reversed-Phase (RP) C18 column and co-elution with highly polar impurities. By buffering the aqueous mobile phase to pH 3.2 , we suppress the ionization of the tetrazole ring. The protonated (neutral) state maximizes hydrophobic interactions with the stationary phase, ensuring adequate retention and sharp peak shapes [1].
Silanol Masking via Triethylamine (TEA)
Even highly deactivated, end-capped C18 columns possess residual surface silanols (Si-OH) that can interact with the basic nitrogen atoms in Irbesartan and its azido-tetrazole impurities.
The Causality of Amine Modifiers: We incorporate Triethylamine (TEA) into the acidic buffer. TEA acts as a competitive silanol-masking agent. Because TEA is a small, highly basic amine, it preferentially binds to the residual acidic silanols on the silica matrix. This prevents the analytes from undergoing secondary ion-exchange interactions, thereby eliminating peak tailing and improving resolution [1].
Organic Modifier: Acetonitrile vs. Methanol
The Causality of Solvent Selection: Acetonitrile (MeCN) is selected over methanol for two critical reasons. First, MeCN has a lower viscosity, which reduces system backpressure when operating at higher flow rates (e.g., 1.2 mL/min). Second, and more importantly, MeCN has a lower UV cutoff (190 nm) compared to methanol (205 nm). Since the optimal detection wavelength for Irbesartan and Impurity 15 is 220 nm, MeCN provides a significantly more stable baseline and higher signal-to-noise ratio during gradient elution [2].
Methodological Design: A Self-Validating System
A robust protocol must be self-validating. This methodology embeds a System Suitability Test (SST) directly into the workflow. The protocol dictates that sample analysis cannot proceed unless the SST criteria (resolution, tailing factor, and precision) are met. This ensures the trustworthiness of the generated data.
Because Impurity 15 is highly polar while other process impurities (like Impurity 3) are non-polar, an isocratic method will either elute polar impurities in the void volume or retain non-polar impurities for over 60 minutes. Therefore, a gradient elution strategy is mandatory [1].
Experimental Protocol
Reagent Preparation
Buffer A (Aqueous Phase): Add 5.5 mL of HPLC-grade ortho-phosphoric acid to 1000 mL of Milli-Q water (0.55% v/v).
pH Adjustment: Add Triethylamine (TEA) dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 3.2 ± 0.05 . Filter through a 0.45 µm membrane.
Mobile Phase B (Organic Phase): Prepare a mixture of Acetonitrile and Buffer A in a 95:5 (v/v) ratio. Degas via sonication for 10 minutes.
Chromatographic Conditions
Column: Hypersil ODS C18 (150 mm × 4.6 mm, 3 µm) or Kromasil C8 (150 mm × 4.6 mm, 3.5 µm) [2].
Flow Rate: 1.2 mL/min
Column Temperature: 30°C
Detection Wavelength: 220 nm (UV/PDA)
Injection Volume: 10 µL
Step-by-Step Execution
Equilibration: Purge the system and equilibrate the column with the initial gradient conditions (40% Mobile Phase B) for at least 30 minutes until a stable baseline is achieved.
SST Injection: Inject the System Suitability standard (containing Irbesartan and Impurity 15 at 0.1% specification level).
Validation Check: Evaluate the chromatogram against the SST specifications in Table 2. Do not proceed to sample analysis if criteria are not met.
Sample Analysis: Inject blank, followed by unknown samples, bracketing with standards every 6 injections to ensure system stability.
Quantitative Data Presentation
Table 1: Gradient Elution Profile
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Flow Rate (mL/min)
Elution Phase
0.0
60
40
1.2
Isocratic hold
10.0
60
40
1.2
Polar impurity elution
22.0
50
50
1.2
Linear gradient
26.0
50
50
1.2
Isocratic hold
28.0
60
40
1.2
Return to initial
35.0
60
40
1.2
Re-equilibration
Table 2: System Suitability Specifications (Self-Validation Criteria)
Parameter
Acceptance Criteria
Scientific Rationale
Resolution ()
(Irbesartan vs. Impurity 15)
Ensures baseline separation for accurate integration.
Tailing Factor ()
for all peaks
Validates effective silanol masking by TEA.
Theoretical Plates ()
for Irbesartan peak
Confirms column efficiency and optimal kinetics.
Precision (%RSD)
(n=6 injections)
Verifies autosampler and pump delivery consistency.
Workflow Visualization
Logical workflow for mobile phase optimization of Irbesartan and Impurity 15.
References
1.1, Journal of Advanced Pharmaceutical Technology & Research (via PMC/NIH).
2.2, Indian Journal of Pharmaceutical Sciences.
quantifying trace levels of Irbesartan Impurity 15 in API
Application Note: Trace Quantification of Irbesartan Impurity 15 (AZBT) in API Abstract This protocol details a validated, high-sensitivity LC-MS/MS methodology for the quantification of Irbesartan Impurity 15 , identifi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Trace Quantification of Irbesartan Impurity 15 (AZBT) in API
Abstract
This protocol details a validated, high-sensitivity LC-MS/MS methodology for the quantification of Irbesartan Impurity 15 , identified as the mutagenic azido impurity 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (AZBT) . Given the strict regulatory thresholds for mutagenic impurities (ICH M7), this guide prioritizes a "divert-valve" approach to protect the mass spectrometer from high-concentration API matrix effects, ensuring robust quantification at sub-ppm levels.
Introduction & Scientific Context
1.1 The Target Analyte: Impurity 15 (AZBT)
In the synthesis of Sartan-class drugs, the formation of the tetrazole ring is a critical step, typically achieved by reacting a nitrile intermediate with an azide source (e.g., Sodium Azide/Tributyltin Azide). Impurity 15 (CAS: 152708-24-2) arises when residual azido reagents react with the methyl-biphenyl moiety or persist as a byproduct.
Chemical Name: 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (AZBT)[1][2]
Regulatory Status: Classed as a Mutagenic Impurity (Cohort of Concern) under ICH M7 guidelines.
Quantification Challenge: Unlike standard process impurities controlled at 0.10% (1000 ppm), AZBT often requires control at trace levels (e.g., < 10-20 ppm or lower based on TTC), rendering standard HPLC-UV methods insufficient.
1.2 Analytical Strategy: Why LC-MS/MS?
Trace analysis in the presence of a massive excess of API (Irbesartan) presents two failure modes:
Ion Suppression: The API competes for ionization, masking the impurity signal.
Source Contamination: Continuous introduction of mg/mL levels of API fouls the ESI source.
Solution: This protocol employs a Triple Quadrupole MS with a Valco Divert Valve . The API peak is chromatographically separated and diverted to waste, while only the elution window of Impurity 15 is directed to the MS source.
Recovery: 80% – 120% at LOQ levels (Spike recovery is mandatory for trace methods).
Senior Scientist Insights (Troubleshooting)
Carryover: Azido impurities are "sticky." If you see carryover in blank injections, switch the needle wash solvent to 90:10 MeOH:Water + 0.1% Formic Acid .
Matrix Effects: If recovery is poor (<80%), use the Standard Addition Method or an isotopically labeled internal standard (e.g., Irbesartan-d3, though specific AZBT-d4 is preferred if available).
Safety: AZBT is a mutagen and potentially explosive in neat form. Handle all standard solids in a glove box or fume hood.
References
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Link
European Directorate for the Quality of Medicines (EDQM). Irbesartan Monograph 2465. European Pharmacopoeia.[4][5][6] Link
Shimadzu Application News. LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance.Link
Agilent Technologies. Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs.Link
PubChem. Compound Summary: Irbesartan Impurity 15 (AZBT).[7] National Library of Medicine. Link
Guide to the Preparation and Qualification of a Reference Standard for Irbesartan Impurity 15 Sodium Salt
An Application Note for the Pharmaceutical Scientist Abstract The control of impurities is a critical mandate in pharmaceutical manufacturing to ensure the safety and efficacy of drug products. Irbesartan, an angiotensin...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Pharmaceutical Scientist
Abstract
The control of impurities is a critical mandate in pharmaceutical manufacturing to ensure the safety and efficacy of drug products. Irbesartan, an angiotensin II receptor antagonist, can contain several process-related impurities and degradation products. This guide provides a comprehensive framework for the preparation, characterization, and qualification of a reference standard for a specific potential impurity: Irbesartan Impurity 15 sodium salt. Adherence to rigorous analytical principles, as outlined by international regulatory bodies, is paramount.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control of Irbesartan.
Introduction: The Imperative for Impurity Reference Standards
Irbesartan is a widely prescribed medication for hypertension.[3] During its synthesis or upon storage, various impurities can emerge.[4][5] Regulatory bodies such as the International Council on Harmonisation (ICH) have established strict guidelines for the reporting, identification, and toxicological qualification of impurities in new drug substances.[1][2][6] An impurity profile is a unique fingerprint of a drug's manufacturing process and stability, and controlling it requires highly characterized reference standards.
Irbesartan Impurity 15, also known as 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole, is a potential process-related impurity in the synthesis of tetrazole-containing sartan drugs.[7][8] Due to its azido functional group, it has been identified as a potentially mutagenic impurity, necessitating strict control to very low levels.[7] The availability of a well-characterized reference standard for its sodium salt is essential for developing and validating analytical methods to accurately quantify its presence in the Irbesartan Active Pharmaceutical Ingredient (API) and finished drug products.
This guide will detail the necessary steps to qualify Irbesartan Impurity 15 sodium salt as a chemical reference substance for use in a regulated quality control environment.
Scientific Foundation: Characterizing the Analyte
Before a substance can be used as a reference standard, its identity and physicochemical properties must be unequivocally established.
Chemical Identity and Properties
Irbesartan Impurity 15 sodium salt is the sodium salt of the parent impurity, 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole.[9] Its properties are summarized below.
The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[2][13] It establishes thresholds that trigger the need for action:
Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of Irbesartan (300 mg), this is typically 0.05%.[1]
Identification Threshold: The level above which the structure of an impurity must be confirmed. This is generally ≥0.10%.[1][14]
Qualification Threshold: The level above which an impurity's biological safety must be established. This is generally ≥0.15%.[1][14]
Given the mutagenic potential of azido impurities, control strategies often target levels far below these standard thresholds, making a highly accurate quantitative reference standard indispensable.[7]
The Reference Standard Qualification Workflow
Establishing a reference standard is not merely about its synthesis or procurement; it is a rigorous process of characterization and purity assignment.[15][16] A primary reference standard is a substance of high purity, whose value is accepted without reference to other standards.[17] While official primary standards are best obtained from pharmacopeias (e.g., USP), laboratories often need to qualify in-house secondary or working standards.[16][18][19]
The workflow below illustrates the logical process for qualifying a candidate material as a reference standard.
Diagram 1: Workflow for the qualification of a chemical reference standard.
Experimental Protocols
The following protocols are provided as a template. Specific parameters should be adapted and validated based on the available equipment and the specific batch of material.
Protocol 1: Preparation of a Reference Standard Stock Solution
This protocol describes the preparation of a stock solution suitable for use as a calibration standard in HPLC analysis.
Objective: To accurately prepare a 100 µg/mL stock solution of Irbesartan Impurity 15 sodium salt.
Materials:
Irbesartan Impurity 15 sodium salt candidate reference material
Acetonitrile (HPLC Grade)
Deionized Water (Type I)
Class A 100 mL volumetric flask
Analytical balance (readable to 0.01 mg)
Ultrasonic bath
Procedure:
Weighing: Accurately weigh approximately 10.0 mg of the Irbesartan Impurity 15 sodium salt reference material into a clean weighing boat. Record the exact weight.
Transfer: Carefully transfer the weighed material into the 100 mL Class A volumetric flask.
Dissolution: Add approximately 70 mL of a diluent (e.g., Acetonitrile:Water 50:50 v/v) to the flask.
Sonication: Place the flask in an ultrasonic bath for approximately 5-10 minutes to ensure complete dissolution of the material.
Equilibration: Allow the solution to return to room temperature.
Dilution to Volume: Make up the volume to the 100 mL mark with the diluent. Stopper the flask and invert it at least 15 times to ensure homogeneity.
Calculation: Calculate the exact concentration of the stock solution based on the actual weight and the assigned purity of the reference standard (determined in Protocol 3).
Causality: The use of Class A volumetric glassware and an analytical balance is critical to minimize volumetric and weighing errors, ensuring the accuracy of the standard, which is paramount for a comparative analytical technique like HPLC.[20] Sonication ensures that the analyte is fully dissolved, preventing errors from an incomplete solution.
Protocol 2: Purity Determination by HPLC
This protocol outlines a stability-indicating HPLC method for determining the chromatographic purity of the reference material. The method should be able to separate the main component from any related substances.
Objective: To determine the area percent purity of the Irbesartan Impurity 15 sodium salt and to detect and quantify any related impurities.
Instrumentation and Conditions:
Parameter
Specification
Instrument
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detector
Column
ZORBAX SB-C18 (4.6 mm × 150 mm, 3.5 μm) or equivalent
Mobile Phase A
0.1% Formic acid in Water (pH adjusted to 3.5 with ammonia)
Mobile Phase B
Acetonitrile
Gradient
Isocratic (e.g., 62% A : 38% B) or a shallow gradient if needed for resolution
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
220 nm
Injection Volume
10 µL
Sample Concentration
Approx. 100 µg/mL
(Note: This method is illustrative and based on published methods for Irbesartan and its impurities.[21][22] It must be fully validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.)
Procedure:
Prepare the mobile phase and sample solution as described.
Equilibrate the HPLC system until a stable baseline is achieved.
Inject a blank (diluent) to ensure no system peaks interfere.
Inject the sample solution in replicate (e.g., n=5).
Integrate all peaks in the chromatogram, excluding blank and solvent front peaks.
Calculate the area percentage of the main peak relative to the total area of all peaks.
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Causality: HPLC is the industry-standard technique for purity assessment due to its high resolving power, which allows for the separation of structurally similar compounds.[23][24] A stability-indicating method is one that can separate the API from its degradation products, ensuring that the purity measurement is accurate even if the sample has degraded slightly.[21]
Protocol 3: Assigning Purity via Mass Balance
A reference standard's purity value is rarely 100.0%. The assigned purity is typically determined by a mass balance approach, which accounts for all significant components in the material.[16]
Objective: To assign a final purity value to the reference standard lot.
Methodology:
The purity is calculated by subtracting the percentages of all identified impurities from 100%.
Chromatographic Purity: Determined by the HPLC method in Protocol 2. This accounts for organic impurities.
Water Content: Determined by Karl Fischer titration (USP <921>).[25]
Residual Solvents: Determined by Headspace Gas Chromatography (GC-HS) (USP <467>). This is crucial as solvents from the synthesis can remain.[1]
Non-combustible Residue (Residue on Ignition): Determined by USP <281>. This quantifies inorganic impurities.
Example Calculation:
Analysis
Method
Result
Chromatographic Purity
HPLC
99.80%
Water Content
Karl Fischer
0.08%
Residual Solvents
GC-HS
0.02%
Residue on Ignition
Gravimetric
<0.01%
Assigned Purity
Mass Balance
99.7%
This assigned purity value is critical and must be used in all subsequent calculations when this reference standard is used for quantitative purposes.
Storage, Handling, and Stability
Storage: The reference standard should be stored in its original, tightly sealed container, protected from light and moisture.[19] Recommended storage is typically in a desiccator at controlled room temperature or refrigerated (2-8 °C), depending on stability data. The label should clearly state the storage conditions.[25]
Handling: Use appropriate personal protective equipment (PPE). As a "pharmaceutical-related compound of unknown potency," care should be taken during handling.[26] Avoid creating dust.
Stability: An ongoing stability program should be established to monitor the purity of the reference standard over time and to establish a valid re-test date or expiry date.
Conclusion
The preparation and qualification of a reference standard for Irbesartan Impurity 15 sodium salt is a multi-faceted process that underpins the reliable quality control of Irbesartan. It requires a systematic approach combining high-resolution separation science, spectroscopic identification, and meticulous quantitative analysis. By following a rigorous workflow for characterization and purity assignment, laboratories can establish a trustworthy in-house standard. This enables the accurate monitoring of a potentially harmful impurity, ultimately contributing to the safety and quality of the final pharmaceutical product.
References
ICH. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Vertex AI Search.
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
BenchChem. (2025). Application Notes and Protocols for the Analysis of Irbesartan Impurity 20. Benchchem.
SynThink. (n.d.).
Goswami, N. (2014). A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. Journal of Advanced Pharmaceutical Technology & Research.
Wang, Y., et al. (n.d.). Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Journal of Pharmaceutical Analysis.
National Center for Biotechnology Information. (n.d.). Irbesartan Impurity 15 sodium salt. PubChem.
ResolveMass Laboratories Inc. (2026).
Kumar, S., & Singh, A. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC, NIH.
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
U.S. Pharmacopeia. (2025). USP Reference Standards- General Chapters.
Cleanchem. (n.d.).
Singh, S., et al. (2010). Identification and characterization of degradation products of irbesartan using LC–MS/TOF, MS n , on-line H/D exchange and LC–NMR. Journal of Pharmaceutical and Biomedical Analysis.
Singh, S., et al. (2010). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. PubMed.
S. Ashutosh Kumar, et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com.
Thermo Fisher Scientific. (n.d.). A validated LC-HRAM-MS method for the rapid and confident determination of azido (AZBT) impurity in sartan drug products.
ResearchGate. (n.d.).
Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions?.
Veeprho. (2020).
U.S. Pharmacopeia. (n.d.). FAQs: Reference Standards.
Siddiqui, M. R., et al. (n.d.).
Veeprho. (n.d.). Irbesartan Impurity 15 | CAS 152708-24-2.
Kalpana, P., et al. (2014).
Clearsynth. (n.d.). Irbesartan Impurity 15 | CAS No. 152708-24-2.
Semantic Scholar. (n.d.). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF IRBESARTAN IN BULK DRUG AND PHARMACEUTCAL DOSAGE.
Eurofins. (n.d.).
U.S. Pharmacopeia. (n.d.). The USP Monograph and Reference Standard development process.
Klivon. (n.d.). Irbesartan Impurity 15 Sodium Salt | CAS Number 1145664-35-2.
National Pharmaceutical Control Bureau, Malaysia. (2000). Guidelines for the Establishment, Handling, Storage and Use of Chemical Reference Substances.
Organic Communications. (2007).
ECA Academy. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
U.S. Pharmacopeia. (n.d.). USP Compendial Reference Standards.
ResearchGate. (2025). (PDF)
Veeprho. (n.d.). Irbesartan Impurity 15 (Sodium Salt) | CAS 1145664-35-2.
This Application Note provides a rigorous technical guide for the UV detection and chromatographic profiling of Irbesartan Impurity 15 , identified as the Azido Intermediate (5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous technical guide for the UV detection and chromatographic profiling of Irbesartan Impurity 15 , identified as the Azido Intermediate (5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole).
Executive Summary & Chemical Context
In the synthesis of Irbesartan, Impurity 15 (CAS: 152708-24-2) typically refers to the Azido Intermediate , a critical precursor. Unlike degradation products formed via oxidation or hydrolysis, this is a process-related impurity (PRI) originating from the alkylation steps in the drug substance manufacturing process.
Effective control of this impurity requires high-sensitivity detection because it lacks the spiro-imidazolinone ring system found in Irbesartan, which alters its molar absorptivity. This guide details the rationale for selecting 220 nm as the optimal detection wavelength, supported by spectral scanning protocols and structural chromophore analysis.
Band B (~220–230 nm): Associated with the tetrazole ring and higher-energy transitions of the aromatic systems.
Impurity 15 Analysis:
Impurity 15 retains the biphenyl-tetrazole core but substitutes the bulky spiro-imidazolinone group with a smaller azidomethyl group .
Effect: The removal of the imidazolinone carbonyl and amide functionality reduces the auxochromic contribution in the 250+ nm region.
Result: While Impurity 15 absorbs at 254 nm, its molar extinction coefficient (
Impurity 15 Stock Solution: Accurately weigh 5.0 mg of Impurity 15 Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 100 µg/mL).
Sensitivity Solution: Dilute 1.0 mL of Stock Solution into 100 mL with Diluent (Conc: 1.0 µg/mL). This mimics trace impurity levels.
Irbesartan Control: Prepare a 1.0 mg/mL solution of Irbesartan API for spectral overlay comparison.
Extract the UV Spectrum at the apex of the Impurity 15 peak.
Data Analysis: Identify the
(wavelength of maximum absorbance).
Expected Result: You will observe a local max at ~254 nm and a global max (stronger absorption) at 220–225 nm .
Overlay: Superimpose the Irbesartan spectrum. Ensure the chosen wavelength does not fall on a steep slope of the API absorbance, which improves robustness.
Phase 3: Final Method Parameters (Recommended)
Based on standard industry practices for Sartan intermediates, the following parameters are recommended for validation:
Parameter
Setting
Rationale
Detection Wavelength
220 nm
Maximizes response for the Azido-Tetrazole moiety.
Bandwidth
4 nm
Balances spectral resolution with noise reduction.
Reference Wavelength
Off / 360 nm
Prevents compensation errors if the impurity absorbs in the visible range (rare for this molecule).
Mobile Phase Buffer
Phosphate (pH 2.5 - 3.0)
Suppresses ionization of the tetrazole (pKa ~4.7) to improve peak shape and retention.
Visualization: Wavelength Selection Workflow
The following diagram illustrates the decision logic for selecting the detection wavelength, ensuring scientific integrity and reproducibility.
Caption: Logical workflow for determining the optimal UV detection wavelength using PDA spectral analysis.
Validation Criteria (Self-Validating System)
To ensure the chosen wavelength (220 nm) is robust, the method must pass the following acceptance criteria during validation:
Linearity: The correlation coefficient (
) for Impurity 15 concentrations ranging from LOQ to 150% of the specification limit must be .
Limit of Quantitation (LOQ): The S/N ratio at the LOQ concentration must be
.
Note: Using 220 nm typically lowers the LOQ by 2-3x compared to 254 nm for this specific impurity.
Relative Response Factor (RRF): Calculate the RRF of Impurity 15 relative to Irbesartan at 220 nm.
Expectation: The RRF will likely differ from 1.0 due to the structural differences; this value must be used for accurate calculation of impurity content.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169447674, Irbesartan Impurity 15 sodium salt. Retrieved from [Link]
V. V. Bilaskar et al. (2018). UV Spectroscopy Analysis and Degradation Study of Irbesartan.[4] Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
R. N. Rao et al. (2014). Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]
solubility of Irbesartan Impurity 15 sodium salt in methanol
Application Note: Advanced Solubilization and Analytical Protocol for Irbesartan Impurity 15 Sodium Salt in Methanol Executive Summary & Regulatory Context In the pharmaceutical development of angiotensin II receptor blo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Solubilization and Analytical Protocol for Irbesartan Impurity 15 Sodium Salt in Methanol
Executive Summary & Regulatory Context
In the pharmaceutical development of angiotensin II receptor blockers (ARBs) like Irbesartan, the control of mutagenic impurities is a critical regulatory mandate. In 2021, the detection of 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (commonly referred to as AZBT or Irbesartan Impurity 15) triggered global recalls of sartan-class therapeutics by major health authorities, including the FDA, EMA, and MHRA[1].
Classified as a mutagenic azido impurity under ICH M7 guidelines, AZBT requires trace-level quantification (parts-per-billion) using highly sensitive LC-MS/MS methodologies[2]. A foundational challenge in developing these analytical methods is the accurate, stable, and complete solubilization of the impurity reference standard. This application note details the physicochemical rationale and self-validating protocol for solubilizing Irbesartan Impurity 15 Sodium Salt in methanol to ensure robust downstream LC-MS/MS performance.
Physicochemical Profiling
Understanding the distinct chemical nature of the impurity versus the active pharmaceutical ingredient (API) is essential for solvent selection. While the parent Irbesartan API is highly lipophilic and only slightly soluble in methanol[3], Impurity 15 is typically synthesized and isolated as a sodium salt to stabilize the tetrazole ring[4].
Table 1: Physicochemical Properties of Irbesartan Impurity 15 Sodium Salt
Solvation Thermodynamics: The Causality of Choosing Methanol
As a Senior Application Scientist, solvent selection must be driven by both thermodynamic principles and instrumental compatibility.
Why Methanol?
Ion-Dipole Interactions: The sodium salt of AZBT (CAS 1145664-35-2) is highly ionic. When introduced to methanol, the polar hydroxyl group of the solvent engages in strong ion-dipole interactions with the dissociated sodium cation (Na⁺) and the tetrazol-1-ide anion. Methanol (dielectric constant ε ≈ 33) provides sufficient polarity to overcome the lattice energy of the salt, ensuring rapid and complete dissolution without the need for aggressive heating.
Mass Spectrometry Compatibility: While stronger polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) could easily dissolve the salt, they are strictly avoided in this workflow. DMSO causes severe ion suppression in the Electrospray Ionization (ESI) source and contaminates mass spectrometer optics. Methanol is 100% volatile and seamlessly integrates into reversed-phase LC-MS/MS mobile phases[2].
Standard Operating Procedure (SOP): Preparation of Methanolic Stock
This protocol is designed as a self-validating system . Every step includes a built-in check to prevent downstream analytical failures, particularly concerning the thermal lability of azide compounds.
Step 1: Thermal Equilibration
Action: Remove the AZBT-Na reference standard vial from cold storage (2-8°C) and place it in a desiccator at room temperature for 30 minutes prior to opening.
Causality: The sodium salt form can be hygroscopic. Opening a cold vial introduces ambient condensation, which alters the true mass of the standard and invalidates the calculated molarity.
Step 2: Gravimetric Measurement
Action: Accurately weigh 5.00 mg of Irbesartan Impurity 15 Sodium Salt into a 50 mL Class A volumetric flask using a calibrated microbalance.
Validation Check: Record the exact mass to 0.01 mg. Calculate the precise concentration based on the actual weight and the purity factor provided on the Certificate of Analysis (CoA).
Action: Add 30 mL of HPLC-grade Methanol to the flask. Place the flask in an ultrasonic bath for 5 minutes.
Causality (Critical): Maintain the ultrasonic bath temperature strictly below 25°C using ice if necessary. Azide compounds (R-N₃) are thermally labile. Excessive acoustic cavitation heat can induce degradation of the azidomethyl group, leading to artificially low quantification results.
Step 4: Volume Adjustment & Homogenization
Action: Dilute to the 50 mL mark with HPLC-grade Methanol. Invert the flask 10 times. This yields a primary stock solution of approximately 100 µg/mL (100 ppm).
Step 5: Serial Dilution for LC-MS/MS
Action: Perform serial dilutions using a 50:50 Methanol:Water diluent to reach the target working concentrations (typically 1–50 ng/mL) required for ICH M7 compliance testing.
Workflow Visualization
Figure 1: Solubilization and preparation workflow for Irbesartan Impurity 15 Sodium Salt.
Analytical Method Integration
Once the methanolic stock is prepared, it is utilized to spike API samples or generate calibration curves. The methanolic matrix ensures sharp peak shapes when injected into a standard reversed-phase LC-MS/MS system.
Table 2: Typical LC-MS/MS Integration Parameters for AZBT Analysis[2]
Parameter
Recommended Setting
Analytical Column
C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B
0.1% Formic Acid in LC-MS Grade Methanol
Ionization Mode
Electrospray Ionization (ESI) - Positive Mode
Precursor Ion [M+H]⁺
m/z 278.1 (Based on the free acid MW of 277.28)[6]
Injection Volume
2.0 - 5.0 µL
References
PubChem. "Irbesartan Impurity 15 sodium salt | C14H10N7Na | CID 169447674". National Institutes of Health (NIH). Available at:[Link]
Veeprho. "Irbesartan Impurity 15 (Sodium Salt) | CAS 1145664-35-2". Veeprho Pharmaceuticals. Available at:[Link]
Biomedres. "Analytical Methods for Determination of Certain Antihypertensive Drugs". Biomedical Research Network. Available at:[Link]
DCAT. "UK Regulators Recall Batches of 'Sartan' Drug for Azido Impurities". Drug, Chemical & Associated Technologies Association. Available at:[Link]
Agilent Technologies. "Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formulations". Agilent Application Notes. Available at:[Link]
Application Note: Recommended Storage and Handling Protocols for Irbesartan Impurity 15 Reference Standards
Introduction Irbesartan is an angiotensin II receptor antagonist widely utilized in the management of hypertension. The rigorous control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Irbesartan is an angiotensin II receptor antagonist widely utilized in the management of hypertension. The rigorous control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy, mandated by global regulatory bodies. Among the potential impurities in Irbesartan synthesis is Irbesartan Impurity 15 , also known as azidomethyl-biphenyl-tetrazole (AZBT). This impurity is of particular interest as azido-containing compounds can be potentially mutagenic, necessitating strict control and accurate quantification.[1]
The integrity of any quantitative analysis relies on the quality and stability of the reference standard used. Improper storage or handling can lead to the degradation of the reference standard, resulting in inaccurate analytical results, failed batches, and compromised patient safety. This application note provides a comprehensive, science-backed guide for researchers, analytical scientists, and quality control professionals on the optimal storage conditions and handling protocols for Irbesartan Impurity 15 reference standards to ensure their stability, purity, and suitability for use.
Chemical Profile and Stability of Irbesartan Impurity 15
To establish appropriate storage protocols, it is essential to first understand the chemical nature of the compound.
Table 1: Chemical Identity of Irbesartan Impurity 15
The structure of Irbesartan Impurity 15 contains a biphenyl core, a tetrazole ring, and a critical azidomethyl (-CH₂N₃) functional group. While the molecule is reported to be stable under normal, recommended storage conditions, the azido group warrants special attention.[5] Azido compounds can be sensitive to heat and light, and may decompose to form reactive nitrenes. Furthermore, the material is incompatible with strong oxidizing agents, which could compromise its integrity.[5][6] Hazardous decomposition, emitting toxic nitrogen oxides, can occur under fire conditions.[5][6][7]
Caption: Chemical structure of Irbesartan Impurity 15 with key functional groups.
Recommended Storage Conditions
The primary directive for storing any reference standard is to follow the specific instructions provided by the manufacturer on the product label and the Certificate of Analysis (CoA).[6][8][9] These instructions are lot-specific and supersede any general guidance. The following recommendations are based on pharmacopeial best practices and the chemical nature of the substance.
Unopened Vials (Long-Term Storage)
For long-term storage, the goal is to prevent degradation from environmental factors. The integrity of the material in its original, unopened container is paramount.
Table 2: Recommended Long-Term Storage Conditions for Unopened Vials
Parameter
Condition
Rationale
Temperature
2°C to 8°C (Refrigerated)
Slows down potential degradation pathways. Some suppliers explicitly recommend this range.[7][10]
Light
Protect from Light
Store in the original amber vial or an opaque container. The azido group can be light-sensitive. General USP guidance also mandates light protection.[8][9]
Humidity
Dry, Low-Humidity Environment
Store in a tightly closed container in a location with low humidity.[5] Moisture can hydrolyze the compound or lead to agglomeration.
Atmosphere
Original Sealed Container
The manufacturer-provided seal and atmosphere (often inert) are critical for maintaining purity.
Opened Vials (Short-Term Use)
Once a vial is opened, its stability can no longer be guaranteed by the manufacturer, and the responsibility for maintaining its integrity shifts to the user.[11][12] The primary risks after opening are exposure to atmospheric moisture, oxygen, and potential contamination.
Protocol for Storing Opened Vials:
Minimize Exposure: Open the vial only for the time necessary to weigh the material.
Inert Gas Overlay: After dispensing the material, gently flush the vial headspace with an inert gas like dry nitrogen or argon before resealing. This displaces oxygen and moisture, which is a critical step for a potentially sensitive compound.
Prompt & Secure Resealing: Immediately and tightly reseal the vial using the original cap and septum. If the septum has been compromised, use a new, high-quality replacement or transfer the material to a suitable, well-sealed amber glass vial.
Storage: Store the resealed vial under the same conditions as unopened vials (refrigerated, protected from light) inside a desiccator to provide an additional layer of protection against humidity.
Usage Period: It is best practice to use the contents of an opened vial within a short, validated period. For moisture-sensitive materials, this could be within two months, while for non-sensitive materials, it might be three months.[13]
Protocol for Handling and Use
Proper handling is as crucial as correct storage. Following a systematic protocol ensures the safety of the analyst and the integrity of the standard.
Safety and Environment
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a laboratory coat.[5]
Handling Environment: Handle the solid reference standard in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of fine particles.[5]
Protocol for Preparing a Stock Solution
This protocol outlines the steps from retrieving the standard from storage to preparing a quantifiable stock solution.
Equilibration to Ambient Temperature:
Action: Transfer the unopened vial from the refrigerator to a desiccator at room temperature.
Time: Allow at least 30-60 minutes for the vial to equilibrate.
Causality: This crucial step prevents atmospheric moisture from condensing onto the cold reference material upon opening, which would alter its purity and mass.[13]
Weighing:
Action: Using an analytical balance, accurately weigh the required amount of the standard onto appropriate weighing paper or directly into a weighing boat.
Insight: Be mindful of the large relative errors associated with weighing very small masses.[8][9] Ensure the balance is calibrated and free from static.
Dissolution:
Action: Quantitatively transfer the weighed material to a Class A volumetric flask. Use a suitable high-purity, HPLC-grade solvent (e.g., acetonitrile or methanol are common for Irbesartan and its impurities) to dissolve the solid.[14]
Procedure: Add a small amount of solvent to dissolve the material completely, using sonication if necessary. Once dissolved, dilute to the mark with the same solvent. Mix thoroughly by inverting the flask multiple times.
Storage of Stock Solutions:
Container: Store the prepared stock solution in a tightly sealed, light-protected container (e.g., amber glass vial with a PTFE-lined cap).
Conditions: Store solutions under refrigeration (2°C to 8°C) to minimize solvent evaporation and slow potential degradation in the solution state.
Stability: The stability of the impurity in solution is not guaranteed. It is highly recommended to prepare solutions fresh. If storage is necessary, the stability should be validated by the end-user for the intended duration of use.
Workflow for Reference Standard Integrity
Maintaining the integrity of a reference standard is a continuous process from receipt to disposal. The following workflow illustrates the key decision and action points.
Caption: Workflow for maintaining the integrity of reference standards.
Best Practices Summary:
Table 3: Summary of Best Practices
Do
Do Not
Do follow the storage instructions on the CoA/label.[8][9]
Do Not use a reference standard that is past its valid use date.[15]
Do allow the container to reach room temperature before opening.[13]
Do Not return unused material to the original container.[15]
Do store in the original, tightly sealed container.[5]
Do Not store opened vials without flushing with an inert gas.
Do maintain a detailed usage log for each vial.
Do Not dry the entire contents of the vial unless explicitly instructed.[15]
Do handle the material in a well-ventilated fume hood with proper PPE.[5]
Do Not assume a solution is stable without validation.
By adhering to these scientifically-grounded storage conditions, handling protocols, and best practices, analytical scientists can ensure the long-term integrity and reliability of their Irbesartan Impurity 15 reference standards, leading to more accurate and trustworthy analytical outcomes in pharmaceutical development and quality control.
References
Application Notes and Protocols for the Analysis of Irbesartan Impurity 20. Benchchem.
MATERIAL SAFETY DATA SHEETS IRBESARTAN IMPURITY 15. Cleanchem.
General Chapters: <11> USP REFERENCE STANDARDS. uspbpep.com.
Irbesartan Impurity 15 Sodium Salt. CymitQuimica.
A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. PMC.
Analysis of Impurity Profile of Irbesartan and Its Preparations by LC-MS/MS. Chinese Pharmaceutical Journal.
improving peak resolution between Irbesartan and Impurity 15
Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in pharmaceutical quality control: achieving baseli...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in pharmaceutical quality control: achieving baseline resolution between Irbesartan and its closely eluting related substances, specifically Impurity 15.
This guide synthesizes pharmacopeial compliance with advanced chromatographic theory, providing you with field-proven, self-validating workflows to modernize your analytical methods.
Part 1: Mechanistic FAQ & Troubleshooting
Q1: Why do Irbesartan and Impurity 15 consistently co-elute under standard isocratic conditions, and why is pH so critical?A: The co-elution is a direct result of structural homology. Irbesartan and Impurity 15 (Azido Tetrazole impurity, CAS 152708-24-2) share a highly hydrophobic biphenyl-tetrazole backbone. The structural variance—an azidomethyl group in Impurity 15 versus a spiro-cyclopentyl/imidazolinone ring in Irbesartan—yields nearly identical partition coefficients (LogP) [1].
The Causality of pH: The tetrazole ring present in both molecules has a pKa of approximately 4.7. If the mobile phase pH drifts above 3.5, the tetrazole ring begins to ionize. This creates a dual-state equilibrium (neutral and ionized forms) within the column, leading to severe band broadening and peak tailing. Maintaining a strictly buffered pH of 3.2 suppresses this ionization, ensuring both analytes interact with the C18 stationary phase solely through predictable hydrophobic retention mechanisms.
Q2: Our current USP/Ph. Eur. method yields a resolution (Rs) of 1.5, failing the system suitability requirement of Rs ≥ 2.0. How can we improve this without triggering a full method revalidation?A: You can leverage the allowable adjustments defined in harmonized chapters USP <621> and Ph. Eur. 2.2.46 [2]. By maintaining the
(Column Length to Particle Size) ratio, you can fundamentally improve efficiency without altering the method's chemistry.
The Causality of Morphology: The original monograph specifies a 250 x 4.6 mm, 5 µm fully porous column (
). By switching to a 150 x 4.6 mm, 3 µm core-shell column, you maintain the ratio of 50,000. Core-shell particles significantly reduce the Eddy diffusion (A-term) and longitudinal diffusion (B-term) in the van Deemter equation. This generates narrower peak widths, inherently boosting the resolution between Irbesartan and Impurity 15 while cutting run times by up to 40% [3].
Part 2: Diagnostic Workflows
To systematically resolve co-elution issues, follow the logical progression outlined in the diagnostic trees below.
Troubleshooting workflow for resolving Irbesartan and Impurity 15 co-elution.
Decision matrix for selecting the appropriate chromatographic method strategy.
Part 3: Quantitative Data & Allowable Adjustments
When optimizing your method, you must stay within pharmacopeial boundaries to avoid revalidation. Table 1 outlines the permissible adjustments, while Table 2 demonstrates the expected performance gains when transitioning to a core-shell architecture.
Table 1: Allowable Adjustments for Isocratic Methods (USP <621>)
Parameter
Allowable Adjustment Limit
Scientific Rationale
| Column Length (L) & Particle Size (dp) |
ratio must remain constant (-25% to +50% allowed) | Preserves theoretical plates (N) and separation efficiency. |
| Flow Rate | ±50% (adjusted for column cross-sectional area) | Optimizes linear velocity for new particle sizes. |
| pH of Mobile Phase | ±0.2 units | Prevents shifts in analyte ionization states. |
| Injection Volume | May be reduced as long as LOD/LOQ are met | Prevents column overloading on smaller internal diameters. |
Table 2: Comparative Chromatographic Performance (Irbesartan vs. Impurity 15)
Metric
Original Monograph (Fully Porous)
Optimized Method (Core-Shell)
Column Dimensions
250 x 4.6 mm, 5 µm
150 x 4.6 mm, 3 µm
L/dp Ratio
50,000
50,000
Run Time
~40 minutes
~16 minutes
Resolution (Rs)
1.8 (Often fails SST)
3.5 (Passes SST robustly)
| Backpressure | ~120 bar | ~180 bar (Well within standard HPLC limits) |
Part 4: Self-Validating Experimental Protocol
If isocratic adjustments are insufficient due to complex formulation matrices, a stability-indicating gradient method is required [1]. The following protocol is designed as a self-validating system , meaning it contains built-in checkpoints that immediately halt the workflow if physical or chemical parameters drift out of specification.
Phase 1: Mobile Phase Preparation
Buffer (Solvent A): Transfer exactly 5.5 mL of HPLC-grade orthophosphoric acid into 950 mL of Milli-Q water.
pH Adjustment: Titrate dropwise with triethylamine until the pH reaches exactly 3.2. Dilute to 1000 mL with water.
Self-Validation Checkpoint 1: Allow the buffer to sit for 30 minutes, then re-measure the pH. If the pH has drifted by >0.05 units, discard and remake. Triethylamine is volatile; improper mixing leads to gradient baseline drift.
Solvent B: Prepare a mixture of Acetonitrile and Buffer A in a 95:5 (v/v) ratio.
Phase 2: Standard & Sample Preparation
System Suitability Standard: Dissolve 5 mg of Irbesartan Reference Standard (RS) and 5 mg of Impurity 15 Certified Reference Standard (CRS) in 10 mL of Methanol.
Sample Extraction: Crush 20 Irbesartan tablets. Weigh an amount equivalent to 50 mg of active pharmaceutical ingredient (API) and transfer to a 100 mL volumetric flask. Add 70 mL of mobile phase.
Sonication: Sonicate for 15 minutes to ensure complete dissolution.
Self-Validation Checkpoint 2: Monitor the ultrasonic bath temperature. It must not exceed 25°C. Elevated temperatures can induce hydrolytic degradation of the API, creating false-positive impurity peaks.
Dilute to volume with mobile phase and filter through a 0.22 µm PTFE syringe filter.
Phase 3: Chromatographic Execution & System Suitability Testing (SST)
System Setup: Install a 150 x 4.6 mm, 3 µm core-shell C18 column. Set column oven to 30°C and detection wavelength to 220 nm.
Gradient Program:
0-5 min: 35% B
5-20 min: Ramp to 70% B
20-25 min: Hold at 70% B
25-30 min: Return to 35% B for re-equilibration.
SST Injection: Inject 10 µL of the System Suitability Standard in six replicates.
Self-Validation Checkpoint 3 (Final Gate): The system is only validated for sample analysis if:
Resolution (Rs) between Impurity 15 and Irbesartan is ≥ 2.0.
Tailing factor (T) for the Irbesartan peak is ≤ 1.5.
The Relative Standard Deviation (%RSD) of the Irbesartan peak area across the six injections is ≤ 2.0%.
References
A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. National Center for Biotechnology Information (PMC). Available at:[Link]
Modernizing Pharmacopoeia HPLC Methods | L/dp Ratio & Core-Shell. Phenomenex Technical Hub. Available at:[Link]
Irbesartan Impurity 15 (CAS 152708-24-2) Reference Standards and Structural Data. Veeprho Pharmaceuticals. Available at:[Link]
Optimization
troubleshooting retention time shifts for Irbesartan Impurity 15
Technical Support Center: Irbesartan Impurity 15 Analysis A Guide to Troubleshooting Retention Time Shifts in Reversed-Phase HPLC Welcome to the technical support center for the analysis of Irbesartan and its related imp...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Irbesartan Impurity 15 Analysis
A Guide to Troubleshooting Retention Time Shifts in Reversed-Phase HPLC
Welcome to the technical support center for the analysis of Irbesartan and its related impurities. As a Senior Application Scientist, I understand that achieving consistent and reproducible results is paramount in pharmaceutical analysis. Unstable retention times (RT) are a common yet frustrating issue that can compromise data integrity, particularly when dealing with ionizable compounds like Irbesartan and its impurities.
This guide provides a structured, in-depth approach to diagnosing and resolving retention time shifts for Irbesartan Impurity 15. We will move beyond simple checklists to explore the scientific principles behind these shifts, empowering you to make informed, effective troubleshooting decisions.
Understanding the Analyte: Irbesartan Impurity 15
Irbesartan Impurity 15, identified as 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole[1][2], is structurally related to the active pharmaceutical ingredient, Irbesartan. A key feature of this molecule is the tetrazole ring, an acidic functional group. This makes the compound ionizable, meaning its charge state can change depending on the pH of its environment.
In reversed-phase HPLC, the retention of an ionizable compound is highly dependent on its degree of ionization.
Unionized (Neutral) Form: More hydrophobic, interacts strongly with the C18 stationary phase, resulting in a longer retention time.
Ionized (Charged) Form: More hydrophilic, has less affinity for the stationary phase, and elutes earlier (shorter retention time).[3]
This pH-dependent behavior is the primary reason why mobile phase control is critical for achieving stable retention times for Irbesartan Impurity 15.[3][4][5]
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnosis
This section addresses common scenarios with high-level advice to quickly point you toward the likely cause of your retention time instability.
Q1: My retention time for Impurity 15 is suddenly much shorter than usual. What's the most likely cause?
A sudden, significant decrease in retention time often points to a major change in the mobile phase. The most probable cause is an incorrectly prepared buffer, leading to a higher than intended mobile phase pH. At a higher pH, the acidic tetrazole group on Impurity 15 becomes ionized (deprotonated), making the molecule more polar and reducing its retention on a C18 column.[3] Immediately prepare a fresh batch of mobile phase, paying close attention to the weighing of buffer salts and the final pH adjustment.
Q2: During a long analytical sequence, the retention time for Impurity 15 is gradually drifting earlier. What should I investigate?
A gradual drift to shorter retention times can be caused by several factors:
Column Temperature Fluctuation: If the column temperature is slowly increasing, even by a few degrees, it can decrease solvent viscosity and speed up elution, shortening retention times.[6] Ensure your column oven is on and set to the correct temperature.
Column Degradation: Over hundreds of injections, the stationary phase can degrade or become contaminated, leading to a loss of retentivity.[6][7]
Mobile Phase pH Change: If using a volatile buffer component like formic acid or triethylamine for pH adjustment, its selective evaporation from the mobile phase reservoir over time can alter the pH and cause drift.[8][9]
Q3: The retention times for all my peaks, including Irbesartan and Impurity 15, are drifting to later times. What does this suggest?
When all peaks shift proportionally to later times, the issue is almost always related to the HPLC pump or flow path.[10] A common cause is a small, often invisible, leak in a fitting between the pump and the injector, which reduces the actual flow rate delivered to the column.[6][8] Another possibility is worn pump seals or faulty check valves causing an inconsistent or lower-than-set flow rate.[6][9]
Q4: My retention times are erratic and unpredictable from one injection to the next. Where should I start looking?
Random, unpredictable "jitter" in retention time is often a sign of an instrumental issue.[6] The primary suspects are:
Air Bubbles in the Pump: Air trapped in the pump heads or check valves will cause inconsistent flow delivery.[11] Thoroughly purge all solvent lines and the pump itself.
Faulty Pump Check Valves: A malfunctioning check valve can lead to erratic flow and pressure fluctuations.
Inadequate Mobile Phase Mixing: If you are using an on-line mixer (gradient system), ensure the mixer is functioning correctly and the mobile phase is properly degassed.[9]
Part 2: In-Depth Troubleshooting Guides
If the quick diagnosis didn't resolve your issue, this section provides a systematic, cause-and-effect approach to pinpointing the problem.
Guide 1: Mobile Phase Integrity
The mobile phase is the most common source of retention time issues for ionizable compounds.[5][11]
Potential Problem & Causality
Symptoms
Troubleshooting Protocol & Validation
Incorrect pH The ionization state of Impurity 15 is highly sensitive to pH. A small deviation (even 0.1-0.2 pH units) can cause a significant RT shift.[5] An increase in pH ionizes the analyte, decreasing RT; a decrease in pH suppresses ionization, increasing RT.[3]
Sudden, large RT shift (up or down).Gradual drift if using volatile pH modifiers.
Protocol: 1. Prepare a completely fresh batch of aqueous buffer from scratch.2. Use a calibrated pH meter. Calibrate daily with fresh standards.3. After adding the organic solvent component, do not re-adjust the pH.4. Filter the mobile phase before use.Validation: If the RT returns to the expected value with the fresh mobile phase, the original batch was the problem.
Incorrect Composition / Evaporation An incorrect ratio of organic solvent to aqueous buffer changes the overall solvent strength. Evaporation of the more volatile organic component (e.g., acetonitrile) from an inadequately sealed reservoir increases the mobile phase's polarity, leading to longer retention times.[8][9]
Gradual, steady drift to later RTs over a long sequence.
Protocol: 1. Always use fresh mobile phase for long runs.2. Keep solvent reservoirs tightly capped.3. If using pre-mixed mobile phases, gently invert the bottle before use to ensure homogeneity.[9]Validation: Preparing a fresh mobile phase and ensuring a tight seal on the bottle should stabilize the retention time.
Inadequate Degassing Dissolved gas can lead to the formation of air bubbles in the pump heads, causing flow rate fluctuations and pressure instability.[11]
Erratic, random RT jitter.Unstable pump pressure.
Protocol: 1. Degas the mobile phase using an in-line degasser, sonication, or helium sparging.2. Ensure the system's in-line degasser is functioning correctly (check for error lights).Validation: A stable baseline and consistent retention times after degassing confirm this was the issue.
Guide 2: HPLC Column Health
The column is the heart of the separation, and its condition is critical for reproducibility.
Potential Problem & Causality
Symptoms
Troubleshooting Protocol & Validation
Lack of Equilibration If the column is not fully equilibrated with the starting mobile phase conditions, its surface chemistry will be in flux, causing retention times to drift, typically to later times, as the run progresses.
RT drift (usually increasing) in the first few injections of a sequence, which may then stabilize.
Protocol: 1. Equilibrate the column with at least 10-15 column volumes of the mobile phase.2. For a standard 4.6 x 150 mm column at 1.0 mL/min, this means equilibrating for at least 15-20 minutes.3. Monitor the baseline and backpressure; equilibration is complete when both are stable.[12]Validation: Once properly equilibrated, subsequent injections should have stable retention times.
Column Contamination Buildup of strongly retained sample matrix components can alter the stationary phase chemistry, blocking active sites and creating new ones.[6] This can lead to peak shape issues and RT shifts.
Gradual RT drift.Increasing backpressure.Peak broadening or splitting.[13]
Protocol: Column Wash 1. Disconnect the column from the detector.2. Flush with 20 column volumes of your mobile phase without the buffer (e.g., Water/Acetonitrile).[12]3. Flush with 20 column volumes of a strong, non-polar solvent (e.g., 100% Acetonitrile or Isopropanol).[14]4. Flush again with the intermediate solvent before re-introducing the buffered mobile phase.[12]Validation: A successful wash will often restore retention time, peak shape, and reduce backpressure.
Column Aging / Degradation Over its lifetime, the bonded stationary phase (C18) can be stripped from the silica support, especially when operating at pH extremes. This leads to a permanent loss of retentivity.[4]
A slow, irreversible drift to earlier retention times over the course of many analytical runs.[7]
Protocol: 1. Track column performance (retention time, peak shape, plate count) in a logbook.2. If a proper column wash does not restore performance, the column has likely reached the end of its life.Validation: Replacing the column with a new one of the same type should restore the original chromatography.
Guide 3: Instrumentation
Mechanical issues with the HPLC system can mimic other problems but often have distinct signatures.
Potential Problem & Causality
Symptoms
Troubleshooting Protocol & Validation
System Leaks A leak between the pump and the column will cause the actual flow rate to be lower than the setpoint, resulting in proportionally longer retention times for all peaks.[8]
All peaks shift to later retention times.May see salt deposits (from buffer) around fittings.
Protocol: 1. Systematically check all fittings from the pump outlet to the column inlet for any signs of moisture or residue.2. Tighten or replace any suspect fittings (use correct ferrule types).3. Monitor system pressure; a leak can sometimes cause pressure fluctuations.Validation: Fixing the leak will cause retention times to return to their expected values.
Pump Malfunction (Worn seals, faulty check valves) Worn piston seals or malfunctioning check valves lead to inaccurate and inconsistent flow delivery, directly impacting retention times.[6][9]
Erratic, random RTs, or a steady drift.Large, cyclical pressure fluctuations.
Protocol: 1. Perform a system pressure test (with a blanking nut) to check for pump leaks.2. Run a flow rate accuracy test by collecting the eluent in a graduated cylinder over a set time.3. Consult your instrument's service manual for instructions on replacing pump seals and cleaning or replacing check valves.Validation: A stable pressure trace and accurate flow delivery will result in stable retention times.
Column Temperature Fluctuations Retention is an energetic process sensitive to temperature. An increase in temperature decreases RT, while a decrease lengthens it. A 1°C change can alter RT by 1-2%.[6]
Gradual RT drift that may correlate with changes in room temperature.More pronounced for later-eluting peaks.
Protocol: 1. Always use a thermostatically controlled column compartment.2. Verify that the set temperature matches the actual measured temperature.3. Allow the column sufficient time to reach thermal equilibrium before starting the analysis.Validation: A stable column temperature will eliminate this source of drift.
Part 3: Systematic Troubleshooting Workflow
When an RT shift is detected, avoid random changes. Follow a logical sequence to efficiently isolate the root cause. The following workflow is designed to start with the most common and easiest-to-fix issues first.
Caption: Systematic workflow for troubleshooting retention time shifts.
References
Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
Moravek. (2024, December 3).
Veeprho. (2025, February 1).
Subirats, X., Rosés, M., & Bosch, E. (2007). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 79(5), 2056–2066. [Link]
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. [Link]
PubMed. (n.d.). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. [Link]
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. [Link]
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
Dolan, J. W. (2022, April 15). Retention Time Drift—A Case Study. LCGC International. [Link]
Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?. [Link]
National Center for Biotechnology Information. (n.d.). Irbesartan Impurity 15 sodium salt. PubChem Compound Database. [Link]
Glantreo. (n.d.). Column Tips Series # 1 – RP HPLC Column Washing. [Link]
Hawach. (2025, September 4). Equilibration, Regeneration, and Maintenance of HPLC Column. [Link]
MICROSOLV. (2026, February 23). Cleaning and Washing HPLC Columns – Effective Maintenance Guidelines. [Link]
Phenomenex. (2025, November 5). HPLC Column Maintenance & Care Best Practices. [Link]
Labtech. (n.d.). Full Guide of How to Clean HPLC Column. [Link]
National Center for Biotechnology Information. (n.d.). A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. PMC. [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. (2014, June 15). Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities in. [Link]
Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS IRBESARTAN IMPURITY 15. [Link]
Waters Corporation. (n.d.). USP Method Transfer and Routine Use Analysis of Irbesartan Tablets from HPLC to UPLC. [Link]
JETIR. (n.d.). Method Development and Validation of Irbesartan by RP-HPLC Method. [Link]
Kinesis. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. [Link]
Bentham Science. (2025, May 22). A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC. [Link]
ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc?. [Link]
Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]
Analytical Technical Support Center: Troubleshooting Irbesartan Impurity 15 (AZBT) Analysis
Welcome to the Technical Support Center. This guide is specifically designed for analytical scientists, researchers, and QA/QC professionals tasked with the trace-level quantification of Irbesartan Impurity 15 , chemical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically designed for analytical scientists, researchers, and QA/QC professionals tasked with the trace-level quantification of Irbesartan Impurity 15 , chemically known as 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (commonly referred to as AZBT ).
As a highly reactive, mutagenic azido impurity, AZBT presents unique stability and ionization challenges during LC-MS/MS analysis. This guide bypasses generic advice to focus on the mechanistic causality behind signal loss, chromatographic anomalies, and degradation, providing you with field-proven, self-validating solutions.
Q1: Why does the precursor ion signal for Irbesartan Impurity 15 (AZBT) disappear or fluctuate wildly during LC-MS/MS analysis?Root Cause (Causality): The azido group (
) is inherently thermolabile and highly sensitive to excessive electrical potentials. In an Electrospray Ionization (ESI) source, high source temperatures combined with an excessively high Declustering Potential (DP) induce severe in-source fragmentation . Instead of remaining intact, the protonated precursor ion ( at m/z 278.5) undergoes a rapid neutral loss of nitrogen gas (, -28 Da) or hydrazoic acid (, -43 Da) before it even reaches the first quadrupole[1].
Solution: You must decouple your desolvation efficiency from ion transmission. Lower the Declustering Potential (DP) significantly (e.g., from 100 V down to 50–55 V)[1]. This preserves the fragile azido moiety while maintaining adequate ionization for the intact precursor.
Q2: I am observing severe peak tailing and poor resolution of AZBT from the Irbesartan API. How can I fix this?Root Cause (Causality): AZBT is a polar, basic molecule due to the combination of the tetrazole ring and the azido functionality. When analyzed on standard reversed-phase columns without proper pH control, secondary interactions with unendcapped residual silanols on the stationary phase cause severe peak tailing[1].
Solution: Utilize a mobile phase modifier. Incorporating 0.1% formic acid in both the aqueous and organic (acetonitrile) mobile phases forces the protonation of the tetrazole ring, neutralizing its charge and minimizing secondary silanol interactions[1]. Additionally, using a column with a high carbon load or a biphenyl stationary phase (e.g., HALO C8 or XSelect CSH Phenyl-Hexyl) enhances
interactions with the biphenyl core of AZBT, improving resolution from the API[1][2].
Q3: My calibration curve fails at the lower end (LOQ), and autosampler replicates show a downward trend over 24 hours. Is the azido group degrading in the vial?Root Cause (Causality): Yes. Azido impurities are highly susceptible to solvolysis and thermal degradation when left in aqueous/organic mixtures at room temperature[1].
Solution: Implement a strict thermal control protocol. Standard and sample solutions must be maintained at 2–8 °C in the autosampler[1]. Benchtop exposure at 25 °C should never exceed 8 hours[1]. Furthermore, filter samples using PVDF or Nylon membranes (0.22 µm) to remove precipitated API, which can trap the impurity or alter the micro-pH of the solution[1][3].
To ensure absolute trustworthiness, this workflow incorporates a System Suitability Test (SST) designed as a self-validating gatekeeper. If the SST fails, the protocol mandates a halt and re-optimization.
API Solubilization: Accurately weigh 500 mg of Irbesartan API and dissolve it in 100 mL of an 80% Acetonitrile (ACN) / 20% Water mixture to achieve a 5 mg/mL concentration.
Rationale: Irbesartan is sparingly soluble in purely aqueous conditions; 80% ACN ensures full solubilization while maintaining compatibility with the initial chromatographic gradient.*
Spiking & Internal Standard: Spike the solution with a stable isotopically labeled internal standard (e.g., AZBT-d4 or Celecoxib IS) to a final concentration of 10 ng/mL[1].
Rationale: The IS corrects for any matrix-induced ion suppression in the ESI source, ensuring quantitative accuracy.*
Filtration: Pass the solution through a 0.22 µm Nylon or PVDF syringe filter into an amber autosampler vial[4].
Rationale: Amber vials prevent UV-induced photolytic degradation of the azido group to a highly reactive nitrene intermediate.*
Thermal Control: Immediately transfer vials to the LC autosampler pre-chilled to 15 °C (or ideally 2–8 °C for >24h storage)[1].
Phase 2: LC-MS/MS Acquisition
Chromatography: Use a HALO C8 (4.6 × 100 mm, 2.7 µm) or equivalent column[1].
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 7 minutes, hold for 2 minutes, and re-equilibrate. Flow rate: 0.4 mL/min.
Product m/z 235.5 (Quantifier, representing the loss of )[1].
System Validation (SST): Before running the batch, inject a 0.5 ng/mL AZBT standard. The system is validated only if the Signal-to-Noise (S/N) ratio is
10, and the peak asymmetry factor is between 0.8 and 1.2[1].
Section 3: Quantitative Data Summary
The following table summarizes the critical mass spectrometry parameters and temporal stability limits required to maintain the integrity of the azido group during analysis.
Parameter / Metric
Optimized Value
Consequence of Deviation
Precursor Ion (m/z)
278.5
N/A
Quantifier Product Ion (m/z)
235.5
Loss of specificity if alternative product ions are used[1].
Significant degradation if stored at room temperature[1].
Section 4: Mandatory Visualization
Below is the mechanistic workflow detailing the in-source fragmentation pathway of AZBT and the necessary mitigation strategy to ensure accurate quantitation.
Logical workflow of AZBT in-source fragmentation in ESI-MS and mitigation strategies.
References
[3] Determination of azide impurity in sartans using reversed-phase HPLC with UV detection. Ovid (Journal of Pharmaceutical and Biomedical Analysis). URL:
Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. Pharma Nueva. URL:
[4] Analysis of genotoxic impurities in pharmaceuticals. LabRulez LCMS. URL:
[2] For Drug Impurity Analysis and Quantitation. Waters Corporation. URL:
[1] Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry. URL:
minimizing baseline noise in LC-MS for Impurity 15 detection
Technical Support Center: LC-MS Impurity Analysis Guide: Minimizing Baseline Noise for Sensitive Impurity Detection Welcome to the technical support center for advanced LC-MS applications. As a Senior Application Scienti...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: LC-MS Impurity Analysis
Guide: Minimizing Baseline Noise for Sensitive Impurity Detection
Welcome to the technical support center for advanced LC-MS applications. As a Senior Application Scientist, I understand that achieving a stable, quiet baseline is the foundation of reliable trace-level impurity analysis. A noisy baseline can obscure low-level peaks, compromise integration accuracy, and ultimately undermine the validity of your results.
This guide is structured to provide direct, actionable solutions to common baseline problems encountered during the detection of trace impurities, such as "Impurity 15." We will move from foundational concepts to systematic troubleshooting, explaining the scientific principles behind each recommendation.
Part 1: Frequently Asked Questions - Understanding Baseline Noise
This section addresses fundamental questions about the nature of baseline disturbances in chromatography.
Q1: What is the difference between baseline noise and baseline drift?
A: Baseline noise and drift are two distinct types of baseline disturbance.
Baseline Noise refers to the rapid, often random or periodic, fluctuations of the signal when only the mobile phase is passing through the detector.[1] It directly impacts the signal-to-noise ratio (S/N), which is a critical measure of method sensitivity.[1][]
Baseline Drift is a gradual, steady change (upward or downward) in the baseline over a longer period. This is often related to changes in temperature, mobile phase composition, or column bleed.[3]
Q2: What causes baseline noise in an LC-MS system?
A: Baseline noise is rarely from a single source. It's typically a cumulative effect from various chemical and mechanical factors within the LC-MS system. Key sources include:
Chemical Sources: Impurities in the mobile phase solvents and additives, column bleed, and contamination from previous samples ("ghost peaks").[4][5][6]
Mechanical/Electronic Sources: Pulsations from the LC pump, incomplete mobile phase mixing, air bubbles in the system, and electronic noise from the detector itself.[1][5][7]
Mass Spectrometer Sources: An unstable electrospray, contamination in the ion source, and suboptimal source parameters (gas flows, temperatures, voltages).[8][9]
Q3: What is "chemical noise" in the context of mass spectrometry?
A: Chemical noise refers to the background of ions that are not from your analyte of interest but are still detected by the mass spectrometer.[10] This can include ions from mobile phase additives, solvent impurities, plasticizers leached from tubing or containers, and co-eluting matrix components.[10][11] In complex samples, this chemical noise is often the limiting factor for achieving low detection limits.[10][12]
Q4: What is a good signal-to-noise ratio (S/N) for impurity quantification?
A: The required S/N depends on the regulatory context. According to guidelines from the International Conference on Harmonisation (ICH), the limit of quantitation (LOQ)—the lowest concentration that can be reliably measured—is typically established at an S/N ratio of 10:1 . The limit of detection (LOD) is often defined at an S/N ratio of 3:1 . For impurity analysis, ensuring your method's LOQ is below the reporting threshold (e.g., 0.05% for many drug substances) is critical.[13]
Part 2: Troubleshooting Guide - A Systematic Approach to Noise Reduction
When faced with a noisy baseline, a systematic approach is crucial. This guide is organized by system components to help you logically diagnose and resolve the issue.
The following diagram outlines a logical workflow for identifying the source of baseline noise.
Caption: A systematic decision tree for troubleshooting LC-MS baseline noise.
Mobile Phase & Solvents
The quality of your mobile phase is the most common source of baseline noise.[5]
Q5: My baseline is noisy, especially during a gradient. Could it be my solvents?
A: Absolutely. This is a classic symptom of contaminated solvents.
Solvent Grade: Always use LC-MS grade solvents and additives.[9][11] HPLC-grade solvents can contain non-volatile impurities and particulate matter that significantly increase background noise, especially in the low m/z range common for small molecule analysis.[11]
Water Quality: Use only high-purity water, either bottled LC-MS grade or from a well-maintained water purification system (18.2 MΩ·cm).[14][11] Water is a common source of microbial and chemical contamination.[5]
Gradient Issues: If one of your mobile phase components (e.g., the aqueous 'A' solvent) has impurities, the baseline will rise and become noisy as the proportion of that solvent increases during the gradient.[6] This can also manifest as "ghost peaks."[13][15]
Q6: I use volatile buffers like ammonium formate, but my baseline is still high. Why?
A: Even with MS-compatible buffers, several factors can cause noise:
Purity and Age: Use high-purity salts and prepare buffer solutions fresh, daily if possible. Old solutions can support microbial growth.[9][16]
Concentration: High buffer concentrations can lead to ion suppression and increase baseline noise. Use the lowest concentration that provides good chromatography, typically in the 1-10 mM range.
pH and Additives: The choice of acid or base for pH adjustment matters. Use volatile options like formic acid or acetic acid.[17] Avoid non-volatile buffers like phosphate or borate at all costs, as they will precipitate in and contaminate the ion source.
Q7: How important is mobile phase degassing?
A: Critically important. Dissolved gases coming out of solution can form bubbles in the pump, mixer, or detector flow cell, causing pressure fluctuations and sharp, spiking noise in the baseline.[1][5] While modern systems have excellent in-line degassers, ensure they are functioning correctly. If you suspect issues, especially with high aqueous content mobile phases, you can sonicate the mobile phase for 10-15 minutes before use.
LC System Hardware
If the mobile phase is pristine, the next step is to investigate the hardware.
Q8: My baseline shows perfect, regular pulses. What does that mean?
A: Regular, periodic noise that correlates with the pump stroke is almost always caused by the pump itself.[14]
Check Valves: A faulty or dirty check valve is a common culprit.[1][3] This can cause pressure fluctuations and incomplete mixing.
Pump Seals: Worn or leaking pump seals can also lead to pressure instability.[7]
Action: First, try priming the pump to dislodge any trapped air bubbles. If that fails, sonicate the check valves in isopropanol or replace them. If the problem persists, the pump seals may require service.
Q9: I see random noise and occasional "ghost peaks." I've already changed my mobile phase. What's next?
A: This points towards system contamination or column issues.
Column Contamination: Strongly retained compounds from previous analyses can slowly bleed off the column, causing a wandering or noisy baseline and discrete ghost peaks.[4][5] It's good practice to dedicate a column to a specific type of analysis to minimize cross-contamination.[4]
System Carryover: The autosampler is a frequent source of carryover. Ensure your needle wash procedure is effective, using a wash solvent strong enough to remove the stickiest compounds from your previous run.[13][15]
Action: First, replace the column with a zero-dead-volume union and run your gradient. If the baseline becomes quiet, the column is the source of contamination.[5] If the noise persists, the contamination is in the system upstream of the column (e.g., autosampler, mixer).
Mass Spectrometer Detector
If the LC system is clean and stable, the final area to investigate is the MS detector.
Q10: How do I optimize my ESI source to reduce noise and improve the signal for Impurity 15?
A: Optimizing the ion source is a balancing act to maximize analyte ionization while minimizing noise and in-source degradation. This process should be done systematically.[18][19]
Ionization Mode: First, determine the best ionization polarity (positive or negative ESI) for your impurity. Generally, basic compounds ionize well in positive mode ([M+H]+), while acidic compounds are better in negative mode ([M-H]-).[11] It is always worth checking both modes.[]
Gas Flows (Nebulizer & Drying Gas): The nebulizer gas helps form small, charged droplets.[8] The drying gas helps evaporate the solvent from these droplets. Insufficient gas flow can lead to an unstable spray and high noise. Excessive flow can sometimes reduce sensitivity. Start with the manufacturer's recommended settings and adjust systematically while infusing a standard of your impurity.[20][21]
Drying Gas Temperature: Higher temperatures aid desolvation, which can improve sensitivity, but excessive heat can cause thermal degradation of labile impurities. A typical starting point is 300-350 °C.[20]
Capillary and Cone Voltage: The capillary voltage creates the electrospray. The cone voltage (or fragmentor/orifice voltage) helps decluster solvent molecules from the ions and transfer them into the mass analyzer.[8] A cone voltage that is too low may result in solvent adducts and a noisy baseline, while one that is too high can cause in-source fragmentation of your impurity.[8][22]
Table 1: ESI Source Parameter Optimization - Cause and Effect
Parameter
Function
Effect of Low Setting
Effect of High Setting
Recommended Action
Drying Gas Flow
Aids solvent evaporation
Incomplete desolvation, unstable spray, high noise.
Can reduce sensitivity for some compounds.
Optimize for maximum analyte signal and stability.
Drying Gas Temp.
Heats gas to aid evaporation
Incomplete desolvation, high noise, solvent clusters.
Can cause thermal degradation of analyte.
Start at 300°C. Reduce for thermally labile compounds.
Nebulizer Pressure
Assists in droplet formation
Large droplets, poor ionization, unstable spray.
Can cool the ESI probe, hindering evaporation.
Optimize based on LC flow rate per manufacturer's guide.[20]
Capillary Voltage
Creates the electrospray field
Unstable or no spray.
Can cause electrical discharge (arcing), high noise.
Typical range: 3-5 kV. Optimize for stable signal.
Follow these protocols for routine maintenance and troubleshooting to ensure a consistently low-noise baseline.
SOP 1: Preparation of High-Purity Mobile Phase
Glassware: Use glassware dedicated exclusively to mobile phase preparation. Wash with hot water and rinse thoroughly with high-purity water, followed by a final rinse with an LC-MS grade organic solvent (e.g., methanol). Avoid using detergents, as they can be a source of contamination and ion suppression.[16]
Solvents: Use only unopened bottles of LC-MS grade solvents (water, acetonitrile, methanol).[11]
Additives: Use the highest purity salts and acids/bases available (e.g., LC-MS grade ammonium formate, ULC-MS grade formic acid).
Preparation: Prepare solutions fresh daily. Weigh salts accurately and dissolve completely. Filter aqueous buffers through a 0.2 µm filter to remove particulates.
Storage: Keep solvent bottles capped when not in use to prevent absorption of airborne contaminants.
SOP 2: Systematic LC System Flushing for Contamination Removal
This procedure is designed to remove both hydrophobic and hydrophilic contaminants from the LC system.
Preparation: Remove the column and replace it with a zero-dead-volume union. Direct the outlet tubing to a waste container.[23]
Flushing Sequence: Place all solvent lines (A, B, C, D) into a bottle of 100% LC-MS grade isopropanol (IPA). IPA is an excellent solvent for removing a wide range of organic contaminants.[23]
Pump Program: Run a gradient or a series of isocratic steps to flush all solvent lines and the mixer. For example:
100% A for 10 minutes
100% B for 10 minutes
(Repeat for all lines)
High Flow Wash: Increase the flow rate and flush the entire system with 100% IPA for 30 minutes.
Re-equilibration: Flush the system with your initial mobile phase conditions for at least 30 minutes before reinstalling the column.
References
Amad, M. H., Cech, N. B., Jackson, G. S., & Enke, C. G. (2003). Chemical Noise in Mass Spectrometry. Spectroscopy, 18(2), 56-63. [Link]
Guo, X., Bruins, A. P., & Covey, T. R. (2007). Method to reduce chemical background interference in atmospheric pressure ionization liquid chromatography-mass spectrometry using exclusive reactions with the chemical reagent dimethyl disulfide. Analytical Chemistry, 79(11), 4013-4021. [Link]
Varma, D. P., et al. (2023). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Journal of Applied Pharmaceutical Science, 13(08), 198-207. [Link]
Shimadzu. (n.d.). Mobile phases compatible for LC/MS. Shimadzu Scientific Instruments.[Link]
Rana, S. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 654-663. [Link]
Phenomenex. (n.d.). Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Phenomenex.[Link]
O'Brien, S. P., et al. (2023). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. Journal of the American Society for Mass Spectrometry, 34(12), 2739–2747. [Link]
Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. This is a foundational review, a more specific link on chemical noise is in citation[10].
Applied Biosystems. (2020, November 16). Improving Oligonucleotide Sensitivity and Separation for LC-MS Applications. LCGC North America.[Link]
Hua, Y., & Liu, D. (2012). Increasing the sensitivity of an LC-MS method for screening material extracts for organic extractables via mobile phase optimization. Journal of Chromatographic Science, 50(3), 225-233. [Link]
Shimadzu. (n.d.). Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. Shimadzu Scientific Instruments.[Link]
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element.[Link]
Taylor, P. (2020, November 12). Tips for Optimizing Key Parameters in LC–MS. LCGC International.[Link]
Dolan, J. W. (2002). LC Troubleshooting. LCGC North America, 20(2), 114-119. [Link]
SK pharmteco. (n.d.). Keys To Effective Method Development. SK pharmteco.[Link]
Gessner, R. K., et al. (2016). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry, 27(9), 1537-1545. [Link]
Overbrook Support Services. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Support Services.[Link]
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.[Link]
Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science.[Link]
Wozniak, E., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 28-36. [Link]
Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 54(6), 336-341. [Link]
AMSbiopharma. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain.[Link]
Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Agilent.[Link]
Agilent Technologies. (2017, May 15). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. Agilent.[Link]
Chromatography Forum. (2008). ask for help in contaimination in LC/MS. Chromatography Forum.[Link]
Janda, V., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC Europe, 32(10), 550-558. [Link]
Shimadzu. (2025, April 15). Baseline Disturbance. Shimadzu Scientific Instruments.[Link]
Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America, 40(8), 350-355. [Link]
SCIEX. (2023, October 18). What is the best way to flush a liquid chromatography system to remove contamination? SCIEX.[Link]
Grinias, J. (2026, February 20). Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Separation Science.[Link]
Napte, B. (2023, October 20). Efficient Tips for Column Cleaning in Reverse Phase Liquid Chromatography. Pharmaeli.[Link]
Restek Corporation. (2019, May 21). LC Column Cleaning and Regeneration [Video]. YouTube. [Link]
Technical Support Center: Optimizing Gradient Elution for Polar Sartan Impurities
The detection of highly polar, genotoxic nitrosamine impurities (e.g., NDMA, NDEA, NMBA) in sartan-based angiotensin II receptor blockers (ARBs) has fundamentally reshaped pharmaceutical quality control. Because these im...
Author: BenchChem Technical Support Team. Date: March 2026
The detection of highly polar, genotoxic nitrosamine impurities (e.g., NDMA, NDEA, NMBA) in sartan-based angiotensin II receptor blockers (ARBs) has fundamentally reshaped pharmaceutical quality control. Because these impurities are highly polar and the sartan active pharmaceutical ingredients (APIs) are heavily hydrophobic, developing a single reversed-phase liquid chromatography (RP-HPLC) or LC-MS/MS method that retains the polar impurities while efficiently eluting the API requires precise gradient optimization.
This technical guide provides field-proven troubleshooting strategies, validated experimental workflows, and mechanistic insights to help analytical scientists master gradient elution for complex sartan formulations.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why do highly polar impurities like NDMA co-elute with the void volume, and how can I modify my gradient to retain them?
Causality: N-nitrosodimethylamine (NDMA) is highly polar and exhibits minimal hydrophobic interaction with standard end-capped C18 stationary phases. In a standard linear gradient, the initial solvent strength is often too high, causing NDMA to elute near the void volume (
) where it suffers from severe matrix suppression in LC-MS[1].
Actionable Fix:
Implement an Aqueous Hold: Program an isocratic hold at 0–5% organic modifier (Mobile Phase B) for the first 1.5 to 3.0 minutes of the run to allow polar analytes to partition into the stationary phase[1].
Switch Column Chemistry: If an aqueous hold is insufficient, switch to a polar-retentive stationary phase, such as an alkyl-tethered high-strength silica (e.g., 2). These columns resist phase collapse under 100% aqueous conditions and enhance dipole-dipole interactions with nitrosamines[2].
Q2: When running a shallow gradient to resolve polar degradants, the sartan API peak exhibits severe tailing and masks closely eluting impurities. How do I correct this?
Causality: Sartans (e.g., valsartan, losartan) contain a tetrazole ring (pKa ~4–5) and a carboxylic acid group. If the mobile phase pH is near the pKa of these functional groups, the API exists in a state of partial ionization. This leads to dual retention mechanisms (hydrophobic partitioning and ion-exchange with residual surface silanols), resulting in severe peak tailing[3].
Actionable Fix:
Control Ionization via pH: Buffer the aqueous mobile phase to a pH at least 2 units away from the API's pKa. Using 4 ensures the acidic groups on the sartan are fully protonated (neutral), driving sharp, predictable reversed-phase retention[4].
Implement a Step-Gradient: Ensure the gradient slope is steepened immediately after the polar impurities elute (e.g., ramping rapidly to 95% B) to elute the highly retained neutral sartan API in a sharp, narrow band[1].
Q3: How do I eliminate baseline drift and ghost peaks that appear during the steep organic ramp of my gradient?
Causality: Baseline drift during gradient elution is typically caused by the changing refractive index and UV absorbance of the mobile phase as the organic composition increases. Ghost peaks arise from the accumulation of trace impurities in the aqueous phase during the initial high-aqueous hold, which are subsequently eluted as the solvent strength increases[5].
Actionable Fix:
Solvent Purity: Use strictly LC-MS grade solvents and ultra-pure water (18.2 MΩ·cm) to minimize trace organics.
Optical Compensation: For UV/PDA detection, perform a blank gradient run and subtract it from the sample chromatogram, or 5 to mathematically compensate for refractive index changes[5].
Part 2: Experimental Protocols
Self-Validating LC-MS/MS Gradient Workflow for Sartan Nitrosamines
This methodology is engineered to provide a self-validating system for the simultaneous extraction and chromatographic resolution of polar nitrosamines from hydrophobic sartan matrices, adapted from validated regulatory frameworks[4][6].
Step 1: Matrix Precipitation & Sample Preparation
Weigh 250 mg of the sartan API (or crushed tablet powder) into a 15 mL centrifuge tube.
Add 250 µL of internal standard (e.g., NDMA-d6 at 400 ng/mL) and 250 µL of LC-MS grade methanol. Sonicate for 5 minutes to ensure complete dissolution/dispersion.
Add 4.5 mL of ultra-pure water. Mechanistic Note: This sudden shift to a highly aqueous environment selectively precipitates the hydrophobic sartan API while keeping the highly polar nitrosamines in solution[4].
Centrifuge the suspension at 3000 × g for 5 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.
Step 2: Column Selection & System Equilibration
Install a polar-retentive column (e.g., 150 mm × 3.0 mm, 3.5 µm HSS T3).
Set the column oven temperature to 40°C.
Equilibrate the system with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol) at a flow rate of 0.4 mL/min.
Step 3: Multi-Segment Gradient Execution
Program the following gradient to balance polar retention and API flushing:
0.0 - 2.0 min: 5% B (Isocratic hold to retain NDMA/NDEA).
2.0 - 6.0 min: 5% to 50% B (Shallow linear ramp to resolve polar impurities).
6.0 - 10.0 min: 50% to 95% B (Steep ramp to flush the remaining sartan API).
10.0 - 14.0 min: 95% B (Column wash to prevent carryover).
14.0 - 15.0 min: 95% to 5% B (Return to initial conditions).
15.0 - 20.0 min: 5% B (Column re-equilibration).
Step 4: System Suitability Testing (SST)
To validate the run, the system must independently confirm:
Retention: The retention factor (
) for the earliest eluting polar impurity (NDMA) must be .
Resolution: The resolution (
) between closely eluting nitrosamines (e.g., NDEA and NEIPA) must be .
Part 3: Quantitative Data & Parameter Summary
The table below summarizes how specific gradient parameters mechanically influence the chromatography of polar sartan impurities.
Allows sufficient column volumes for polar analytes to partition into the stationary phase before solvent strength increases.
Gradient Slope (Ramp)
Shallow (e.g., 2% B/min)
Increases selectivity () and resolution () between closely eluting polar degradants.
Aqueous Phase pH
Acidic (pH ~2.7)
Fully protonates the sartan tetrazole ring, eliminating secondary ion-exchange interactions and peak tailing.
Final % Organic
Steep ramp to 95%
Rapidly elutes the highly hydrophobic sartan API in a narrow band, preventing carryover and reducing run time.
Part 4: Workflow Visualization
Caption: Logical workflow for optimizing HPLC gradient elution of polar sartan impurities.
Part 5: References
A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans
Source: PubMed Central (PMC) / Journal of Food and Drug Analysis
URL:
Accurate Quantitation of N-Nitrosodimethylamine in Pharmaceutical Products with High Levels of N,N-Dimethylformamide by HPLC-MS
Source: ACS Publications
URL:
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance
Source: U.S. Food and Drug Administration (FDA)
URL:
The Secrets of Successful Gradient Elution
Source: LCGC International
URL:
UPLC-MS/MS Analysis of the N-Nitrosamine, NDMA, in Ranitidine
Source: Waters Corporation
URL:
Technical Support Center: Stabilizing Irbesartan Impurity 15 in Solution
Introduction: The Challenge of Irbesartan Impurity 15 Stability Irbesartan Impurity 15, also known as 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole or Azidomethyl-biphenyl-tetrazole (AZBT), is a critical process...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Irbesartan Impurity 15 Stability
Irbesartan Impurity 15, also known as 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole or Azidomethyl-biphenyl-tetrazole (AZBT), is a critical process-related impurity and potential degradant of Irbesartan.[1][2] Its monitoring and control are essential for ensuring the quality and safety of Irbesartan drug substances and products, particularly as azido impurities can exhibit mutagenic properties.[3]
Researchers and analytical scientists often encounter challenges with the stability of Irbesartan Impurity 15 in solution. Its unique structure, featuring a biphenyl core, a tetrazole ring, and an azidomethyl group, presents three potential points of degradation. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you mitigate the degradation of this impurity during your experiments, ensuring the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
This section directly addresses the most common questions our team receives regarding the handling and stability of Irbesartan Impurity 15 solutions.
Q1: My Impurity 15 standard is showing rapid degradation after being dissolved. What is the most likely cause?
A: The most common cause of degradation in solution is improper pH. The tetrazole ring in the molecule's structure is acidic, with a pKa similar to that of carboxylic acids.[4][5] In neutral or alkaline (basic) conditions, the deprotonated tetrazole anion is susceptible to hydroxide-catalyzed hydrolysis, which can lead to ring-opening and subsequent degradation.[6] Forced degradation studies of the parent drug, Irbesartan, confirm its instability in acidic and, most significantly, in alkaline solutions.[7][8][9][10]
Q2: What is the optimal pH range for dissolving and storing Irbesartan Impurity 15?
A: To ensure stability, solutions should be maintained in a slightly acidic pH range, typically between 3.0 and 5.0 . In this range, the tetrazole ring remains predominantly in its protonated form, which is significantly more stable. Many validated HPLC methods for Irbesartan and its impurities utilize mobile phases with the pH adjusted to around 3.2, underscoring the stability in this acidic environment.[8]
Q3: Which solvent system should I use to prepare my stock and working solutions?
A: Due to the low aqueous solubility of Irbesartan and its related compounds, a mixed solvent system is required.
Primary Recommendation: A combination of HPLC-grade acetonitrile and an aqueous buffer (e.g., 0.05M potassium dihydrogen phosphate or 0.1% formic acid) is ideal. A typical starting ratio is 50:50 (v/v).
Alternative: HPLC-grade methanol can be used in place of acetonitrile.
Critical Step: Always prepare the aqueous buffer first and adjust its pH to the target range (3.0-5.0) before mixing it with the organic solvent. This ensures the final solution has the correct pH to prevent degradation.
Q4: I am observing unexpected new peaks in my chromatogram after leaving the solution on the benchtop. What could they be?
A: If the pH is controlled, the next most likely cause is photodegradation. The biphenyl moiety in the structure can absorb UV light, leading to the formation of degradation products.[11][12] While some studies on the parent drug Irbesartan show it to be relatively stable to light[7], this may not hold true for the isolated impurity, especially over extended exposure.
Preventative Action: Always prepare and store solutions in amber glassware or clear glassware wrapped completely in aluminum foil to protect them from light. Minimize exposure to direct sunlight and ambient laboratory light.
Q5: How should I store my stock solutions for short-term and long-term use?
A: Proper storage is crucial for maintaining the integrity of your standards.
Short-Term (up to 72 hours): Store solutions at refrigerated temperatures (2-8 °C ) and protected from light.
Long-Term (weeks to months): For long-term storage, aliquot the stock solution into smaller volumes in amber vials, purge with an inert gas like nitrogen or argon to remove oxygen, seal tightly, and store at -20 °C or lower . This minimizes hydrolysis, oxidation, and solvent evaporation. While Irbesartan is generally stable to oxidation[7], this is a best practice for long-term storage of any analytical standard.
Troubleshooting Guide
Use this section to diagnose and resolve specific degradation issues you encounter.
Visualizing the Problem: A Troubleshooting Decision Tree
The following diagram outlines a logical workflow to identify the root cause of impurity degradation.
Caption: Troubleshooting decision tree for Impurity 15 degradation.
Summary of Stress Conditions and Stability
The stability of Irbesartan, the parent compound, provides a strong indication of the behavior of Impurity 15. The following table summarizes findings from forced degradation studies.
Follow these detailed protocols to prepare solutions and verify stability.
Protocol: Preparation of a Stabilized Stock Solution (100 µg/mL)
This protocol describes the preparation of a stock solution in a buffered, light-protected environment to maximize stability.
Materials:
Irbesartan Impurity 15 Reference Standard
HPLC-grade Acetonitrile (ACN)
HPLC-grade Water
Potassium Dihydrogen Phosphate (KH₂PO₄)
Phosphoric Acid (H₃PO₄)
Class A Volumetric Flasks (10 mL, 100 mL), amber
Analytical Balance
Calibrated pH meter
Procedure:
Prepare Aqueous Buffer (0.05M KH₂PO₄, pH 3.2):
Weigh 6.80 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.
While stirring, slowly add dilute H₃PO₄ dropwise until the pH of the solution is 3.2 ± 0.05.
Prepare Diluent:
In a clean glass container, mix the prepared pH 3.2 buffer and acetonitrile in a 50:50 (v/v) ratio. For example, combine 250 mL of buffer with 250 mL of ACN. Mix well.
Weigh Reference Standard:
Accurately weigh approximately 10 mg of the Irbesartan Impurity 15 reference standard.
Prepare Stock Solution (1 mg/mL):
Transfer the weighed standard into a 10 mL amber volumetric flask.
Add approximately 7 mL of the diluent, cap, and sonicate for 5 minutes or until fully dissolved.
Allow the solution to return to room temperature.
Dilute to the mark with the diluent, cap, and invert at least 10 times to ensure homogeneity.
Prepare Working Solution (100 µg/mL):
Pipette 10.0 mL of the 1 mg/mL stock solution into a 100 mL amber volumetric flask.
Dilute to the mark with the diluent.
Cap and invert at least 10 times to mix thoroughly. This is your final working stock solution.
Visualizing the Workflow
Caption: Potential degradation pathways for Irbesartan Impurity 15.
Hydrolysis: Under strongly acidic or, more potently, basic conditions, the tetrazole ring can be cleaved. [6]This is the most significant pathway to control.
Photolysis: The biphenyl structure is a chromophore that can absorb light energy, potentially leading to the cleavage of the bond connecting the two phenyl rings or other radical-mediated reactions.
[11][12]
By carefully controlling the pH, solvent, light exposure, and temperature as outlined in this guide, you can confidently prepare and use solutions of Irbesartan Impurity 15 with minimal degradation, leading to more accurate and reproducible scientific outcomes.
References
Shakeb, M., Puranik, S.B., & Sreenivasa, S. (2014). Stress Degradation Studies of Irbesartan and Hydrochlorothiazide and Development of Validated Stability Indicating Method. Research & Reviews: Journal of Pharmaceutics and Nanotechnology.
Sahu, K., et al. (2011). Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC. Chromatographia, 73(1-2), 193-198.
Goswami, N., et al. (2014). A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 33-40.
Cai, P. J., & Li, Y. (2016). Research progress of sartans′ impurity profile. Chinese Journal of Pharmaceutical Analysis, 36(3), 377-405. (Summary of sartan impurities).
Mamatha Asha, M., et al. (2019). Forced Degradation Studies of Irbesartan and Analysis of its Fragments. World Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 1343-1356.
PubChem. (n.d.). Irbesartan Impurity 15 sodium salt. National Center for Biotechnology Information.
RSC Publishing. (2023). Analytical quality by design approach to develop an eco-friendly RP-HPLC method for estimation of irbesartan. RSC Advances.
Semantic Scholar. (n.d.). Method Development and Validation for Estimation of Irbesartan in Bulk Drug and Pharmaceutical Dosage.
BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of Irbesartan Impurity A.
Clearsynth. (n.d.). Irbesartan Impurity 15.
Thermo Fisher Scientific. (n.d.). A validated LC-HRAM-MS method for the rapid and confident determination of azido (AZBT) impurity in sartan drug products.
ACS Publications. (1999). Photodegradation of 4,4'-Bis(2-sulfostyryl)biphenyl (DSBP) on Metal Oxides. Environmental Science & Technology.
Cleanchem. (n.d.). Material Safety Data Sheets Irbesartan Impurity 15.
Mbah, C. J. (2004). Kinetics of decomposition of irbesartan in aqueous solutions determined by high performance liquid chromatography. International journal of pharmaceutics, 275(1-2), 267-270.
Sahu, K., et al. (2011). Stress degradation studies on irbesartan and development of a validated stability-indicating UPLC. Chromatographia, 73, 193-198.
Veeprho. (n.d.). Irbesartan Impurity 15.
ResearchGate. (2020). Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis.
Al-Masoudi, N. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC medicinal chemistry.
Jain, P. S., et al. (2011). Development and validation of a stability-indicating RP-HPLC method for assay of Irbesartan in pure and pharmaceutical dosage form. International Journal of Research in Pharmaceutical Sciences, 2(1), 58-64.
Neochoritis, C. G., et al. (2022). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 122(3), 3329-3397.
ResearchGate. (n.d.). Stability of irbesartan in solutions.
IntechOpen. (2018). A Click Chemistry Approach to Tetrazoles: Recent Advances.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Resolving Co-elution Issues with Irbesartan Impurity 15 (Azido-Tetrazole Intermediate)
Content Type: Technical Support Center – Troubleshooting Guide & FAQs
Audience: Analytical Chemists, Method Development Scientists, QC Managers[1][2]
Subject: Advanced Resolution of Irbesartan Impurity 15
Executive Summary & Identification
Q: What exactly is "Impurity 15" in the context of Irbesartan, and why is it critical?
A: In the context of advanced impurity profiling—specifically regarding the recent regulatory scrutiny on "Sartan" drugs—Impurity 15 typically refers to the Azido-Tetrazole Intermediate (5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole).[1][2]
Chemical Name: 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole[1][2][3][4]
CAS Number: 152708-24-2 (Free acid) / 1145664-35-2 (Sodium salt)[1][2]
Structure: It shares the biphenyl-tetrazole backbone with Irbesartan but contains an azidomethyl group (-CH₂N₃) instead of the spiro-cyclopentane ring.[1][2]
Criticality: This is a key synthetic intermediate.[2] Due to the presence of the azide group, it is often flagged for mutagenic potential assessment (similar to nitrosamines, though chemically distinct). Its control is strictly regulated, often requiring limits in the ppm range.
Warning: Vendor catalogs vary. Some vendors (e.g., Chemicea) list "Impurity 15" as a methyl-cyano derivative.[1] Always verify the CAS number before modifying your method. This guide addresses the Azido-Tetrazole (CAS 152708-24-2) , which is the most notorious co-eluter on standard C18 phases.[1]
The Co-Elution Mechanism
Q: Why does Impurity 15 co-elute with Irbesartan on my standard C18 column?
A: The co-elution is driven by a lack of selectivity (
Structural Homology: Both Irbesartan and Impurity 15 possess the bulky, hydrophobic biphenyl-tetrazole core.[2] On a standard C18 (alkyl) phase, retention is dominated by hydrophobic interaction with this core.
Insufficient Discrimination: The difference between the spiro-cyclopentane ring (Irbesartan) and the azidomethyl group (Impurity 15) provides insufficient hydrophobic contrast on C18 ligands to resolve the peaks, especially when the impurity is at trace levels (<0.1%) under the tail of the main API peak.[1]
Troubleshooting & Resolution Protocols
Protocol A: The "Orthogonal Switch" (Recommended)
Use this protocol if you have flexibility to change the stationary phase.[1]
The Fix: Switch from C18 to a Phenyl-Hexyl stationary phase.
Scientific Rationale:
Phenyl-hexyl columns offer a secondary retention mechanism:
- (pi-pi) interactions .[1][2] The aromatic biphenyl systems of both compounds interact with the phenyl ring on the column. However, the electron-withdrawing nature of the azide group in Impurity 15 alters its electron density compared to the aliphatic spiro-ring of Irbesartan.[1][2] This creates a distinct "selectivity wedge" that C18 cannot provide.[2]
Step-by-Step Implementation:
Parameter
Recommended Condition
Column
XSelect CSH Phenyl-Hexyl (or equivalent) Dimensions: 3.0 x 100 mm (or 150 mm), 2.5 µm
Mobile Phase A
0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.0)
Mobile Phase B
Acetonitrile (ACN)
Gradient
Linear gradient (e.g., 30% B to 60% B over 10 mins)
Flow Rate
0.5 - 0.8 mL/min (system dependent)
Detection
UV @ 220 nm (Azide absorbance) or MS (SIR m/z 278.[1][2]3)
Expected Outcome: Impurity 15 typically elutes before Irbesartan on Phenyl-Hexyl phases with a resolution (
Protocol B: Optimizing C18 (If Column Change is Impossible)
Use this protocol only if locked into a C18 method (e.g., validated compendial method).
The Fix: Modify the Organic Modifier and pH .
Scientific Rationale:
If you must use C18, you cannot rely on hydrophobicity alone. You must exploit the subtle shape selectivity and solvation differences.
Methanol vs. Acetonitrile: Switch from 100% ACN to a Methanol/ACN blend (e.g., 50:50) . Methanol is a protic solvent and interacts differently with the tetrazole nitrogen lone pairs, potentially shifting the relative retention.
Low pH (2.5 - 3.0): Both species are protonated (neutral).[1][2] Co-elution is likely.[2]
Mid pH (5.5 - 6.0): The tetrazole deprotonates. The difference in solvation of the anionic species might improve separation, though peak shape may suffer without a specialized "hybrid" (CSH/BEH) particle.
Experimental Workflow:
Prepare Mobile Phase B: 50% Methanol / 50% Acetonitrile.[2]
Buffer: 10mM Phosphate buffer (pH 3.0) for sharper peaks.[1][5]
Gradient: Shallow gradient (1% change per minute) around the elution point of Irbesartan.
Visualization: Method Development Decision Tree
The following diagram outlines the logical flow for resolving the Impurity 15 co-elution.
Caption: Decision tree for selecting the appropriate resolution strategy based on method flexibility and column chemistry.
Frequently Asked Questions (FAQs)
Q1: I see a peak shoulder on Irbesartan using my USP method. Is this Impurity 15?A: It is possible, but do not assume. The USP method (often C18) is prone to co-elution. To confirm:
Peak Purity Check: Use a PDA detector to check spectral homogeneity across the peak.
Mass Spec Confirmation: Impurity 15 (Azido) has a mass of 277.3 Da (M+H 278.3).[1][2] Irbesartan is 428.5 Da .[2] The mass difference is significant.[2] If you see m/z 278 co-eluting with m/z 429, you have confirmed the issue.
Q2: Is Impurity 15 stable in solution?A: Azido impurities can be light-sensitive and thermally unstable.[1][2]
Best Practice: Prepare standards in amber glassware.
Injector Temp: Keep the autosampler at 4°C-10°C. Avoid leaving the standard at room temperature for >24 hours, as degradation can lead to false negatives (disappearance of the peak).[1]
Q3: Can I use a C8 column instead of C18 to separate them?A: Likely not. C8 and C18 share the same alkane interaction mechanism. While C8 has less retention overall, it does not offer the selectivity change required to separate the Azido-Tetrazole from the Spiro-Tetrazole.[1][2] You need the Phenyl chemistry (or a Pentafluorophenyl - PFP column) to drive orthogonal separation.[1][2]
Q4: What are the detection limits (LOD) required for this impurity?A: Because it is a mutagenic impurity (class 2 or 3 cohort of concern depending on assessment), limits are often very low (TTC based).[1] You typically need an LOQ of 0.5 - 1.0 ppm relative to the API.[1][2]
Note: UV detection at 220 nm may struggle at these levels due to baseline noise. LC-MS/MS is the industry standard for quantifying Impurity 15 at ppm levels.[1]
References
Waters Corporation. (2021).[1][2] Separation and Detection of an Azido Impurity in Sartan Drug Substances Using the XSelect CSH Phenyl-Hexyl Column.[2] Application Note 720007308.
Technical Support Center: pH Adjustment for Stable Detection of Tetrazole Impurities
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers and troubleshooting strategies for challenges encountered during th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers and troubleshooting strategies for challenges encountered during the analytical detection of tetrazole impurities. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your methods are both robust and reliable.
The tetrazole ring is a common moiety in many pharmaceuticals, often serving as a bioisostere for a carboxylic acid.[1] While this substitution can enhance metabolic stability and cell permeability, it introduces unique analytical challenges, particularly concerning compound stability and chromatographic behavior.[2] Controlling the pH of your analytical system is arguably the most critical factor in achieving accurate, reproducible, and stable detection of tetrazole compounds and their impurities.
Section 1: Fundamental Principles of pH Control
This section addresses the core concepts underpinning the importance of pH in your analytical workflow.
Q1: Why is pH adjustment so critical for the analysis of tetrazole impurities?
Adjusting pH is crucial for three primary reasons: controlling analyte ionization, ensuring compound stability, and maintaining column integrity.[3][4]
Analyte Ionization: Tetrazoles are weakly acidic, with a pKa generally around 4.89, similar to carboxylic acids.[2][5] The pH of the mobile phase dictates whether the tetrazole ring is in its protonated (neutral) form or its deprotonated (anionic) form. This ionization state directly impacts the analyte's polarity and, consequently, its retention time and peak shape in reversed-phase HPLC (RP-HPLC).[6]
Compound Stability: The stability of the tetrazole ring and the overall molecule can be highly pH-dependent.[5] While many tetrazoles are stable, exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to degradation, forming new impurities that can complicate analysis.[7]
Column Integrity: Most silica-based HPLC columns have a recommended operating pH range, typically between 2 and 8.[4] Operating outside this range can irreversibly damage the stationary phase, leading to poor performance and a shortened column lifespan.[3]
Q2: What is the typical pKa of a tetrazole ring and how does it influence analytical method development?
The tetrazole ring's N-H proton is acidic, with a pKa value of approximately 4.9.[5] This acidity is a key property to exploit during method development. The relationship between pH and pKa is defined by the Henderson-Hasselbalch equation. When the mobile phase pH is equal to the analyte's pKa, the compound exists in a 50:50 mixture of its ionized and non-ionized forms.[6]
This 50:50 point is chromatographically undesirable as small shifts in mobile phase pH can cause large, unpredictable changes in retention time, leading to poor reproducibility.[8] Therefore, a core principle of method development is to adjust the mobile phase pH to be at least 1.5 to 2 units away from the analyte's pKa. This ensures the analyte is predominantly in one form (either fully protonated or fully deprotonated), resulting in stable retention times and sharp, symmetrical peaks.[6][8]
Q3: How does the ionization state of a tetrazole affect its retention in reversed-phase HPLC?
In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. Retention is driven by the hydrophobic interactions between the analyte and the stationary phase.
At low pH (e.g., pH < 3): The mobile phase pH is well below the tetrazole's pKa. The tetrazole ring will be fully protonated (neutral). This form is less polar (more hydrophobic) and will interact more strongly with the C18 stationary phase, leading to longer retention times .[6]
At high pH (e.g., pH > 7): The mobile phase pH is well above the tetrazole's pKa. The tetrazole ring will be deprotonated, forming a negatively charged tetrazolate anion.[2] This ionized form is much more polar (less hydrophobic) and will have less affinity for the stationary phase, leading to shorter retention times .[6]
By manipulating the mobile phase pH, you can directly control the retention of tetrazole impurities, moving them away from the main API peak or other impurities to achieve optimal separation.
pH-Dependent Ionization of Tetrazoles in RP-HPLC.
Section 2: Method Development & Troubleshooting
This section provides practical advice for developing robust analytical methods and solving common problems.
Q4: I'm developing a method for a new tetrazole API. How do I select the optimal mobile phase pH to separate it from its impurities?
A systematic approach is best. The goal is to find a pH where the API and all potential impurities are well-resolved with good peak shape.
Workflow for pH Optimization in Method Development.
Estimate pKa: Determine the approximate pKa of your API and known impurities. This can often be found in literature or estimated using chemical software.
Initial Screening: Perform initial chromatographic runs at two pH values that are well away from the pKa, for example, pH 3.0 and pH 7.0. Use a simple gradient to elute all compounds.
Evaluate: Compare the two chromatograms. Look for changes in elution order and resolution between the API and impurity peaks.[8]
Fine-Tune: Select the pH that provides the best initial separation and fine-tune it in small increments (e.g., ±0.2 pH units) to optimize the resolution of critical pairs.
Q5: I'm seeing poor peak shape (tailing) for my tetrazole impurity, especially at low concentrations. Could pH be the cause?
Yes, this is a classic issue. Peak tailing for acidic compounds like tetrazoles can occur due to interactions with free silanol groups on the silica-based column packing. At a mid-range pH (e.g., pH 4-6), some surface silanols (pKa ~3.5-4.5) become deprotonated (negatively charged), while your tetrazole analyte may be a mix of protonated and deprotonated forms. This can lead to secondary ionic interactions that cause peak tailing.
Troubleshooting Steps:
Lower the pH: Adjusting the mobile phase pH to ≤ 3.0 ensures both the tetrazole and the column's silanol groups are fully protonated (neutral).[8] This suppresses the ionic interactions causing the tailing and improves peak shape.
Check Buffer Capacity: Ensure your buffer concentration is sufficient (typically 10-25 mM) to control the pH effectively, especially after adding the organic mobile phase component.[9]
Q6: I suspect my tetrazole compound is degrading under acidic or basic conditions during forced degradation studies. How can I confirm this?
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[10][11] If you observe new peaks appearing in your stressed samples, it is crucial to confirm they are degradation products.
Confirmation Strategy:
Run a Placebo: Prepare a placebo (formulation without the API) and subject it to the same stress conditions. Any peaks appearing in the stressed API sample but not in the stressed placebo are likely API degradants.
Mass Balance: A good stability-indicating method should account for the entire initial amount of the API. The sum of the API peak area and the areas of all degradation product peaks should remain constant over the study period. A significant drop in mass balance may indicate that some degradants are not being detected (e.g., they don't have a UV chromophore or are precipitating).
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the API in stressed samples. A non-homogeneous peak suggests a co-eluting degradant.
LC-MS/MS: The most definitive way to identify degradants is to use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine their mass and fragmentation patterns, allowing for structural elucidation.[12]
Section 3: Key Experimental Protocols & Data
Protocol 1: Step-by-Step Guide to Mobile Phase pH Adjustment
Accurate and reproducible pH adjustment is fundamental. Always measure the pH of the aqueous portion of the mobile phase before adding the organic solvent.
Prepare Aqueous Buffer: Weigh the appropriate amount of your chosen buffer salt (e.g., potassium dihydrogen phosphate) and dissolve it in HPLC-grade water to the desired concentration (e.g., 25 mM).[9]
Initial pH Adjustment: Place the solution on a calibrated pH meter. Slowly add a dilute acid (e.g., 8.5% phosphoric acid) or base (e.g., 1N sodium hydroxide) dropwise while stirring until the target pH is reached.
Final Mobile Phase Preparation: Measure the required volume of the pH-adjusted aqueous buffer and the required volume of the organic solvent (e.g., acetonitrile or methanol) into a final mobile phase reservoir. For a 60:40 (v/v) mobile phase, you would combine 600 mL of your aqueous buffer with 400 mL of acetonitrile.
Mix and Degas: Thoroughly mix the final mobile phase and degas it using sonication or vacuum filtration to prevent air bubbles in the HPLC system.
| Triethylamine (TEA) | 11.0 | As modifier | ~235 | Used as an additive to reduce peak tailing of bases. |
Protocol 2: Forced Degradation Study - Acid & Base Hydrolysis
This protocol outlines a typical procedure for evaluating the stability of a tetrazole-containing API under hydrolytic stress.[10] An extent of degradation between 5-20% is generally considered suitable.[14]
Stock Solution: Prepare a stock solution of the API in a suitable diluent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
Acid Hydrolysis:
To a vial, add 1 mL of the stock solution.
Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.[10]
Store one sample at room temperature and another at a stressed temperature (e.g., 60°C).
Base Hydrolysis:
To a separate vial, add 1 mL of the stock solution.
Add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.[10]
Store one sample at room temperature and another at a stressed temperature (e.g., 60°C).
Control Sample: Prepare a control by mixing 1 mL of stock solution with 1 mL of water.
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 2, 4, 8, 24 hours). Before analysis, neutralize the acid/base samples by adding an equimolar amount of base/acid, respectively.
Analysis: Analyze all samples using your validated, stability-indicating HPLC method.
Evaluation: Calculate the percentage of degradation for the parent compound and quantify any major degradation products.[10]
Table 2: Typical Conditions for Forced Degradation Studies
Wichitnithad, W., et al. (2023). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Pharma Nueva. Retrieved from [Link]
Javed, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Retrieved from [Link]
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
PharmaGuru. (2025). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. Retrieved from [Link]
Gherraf, N., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Retrieved from [Link]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
Wichitnithad, W., et al. (2023). (PDF) Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Three Organic Azido Impurities in Tetrazole-Containing Sartans. ResearchGate. Retrieved from [Link]
Sal-like, M., et al. (2006). Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. PubMed. Retrieved from [Link]
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]
IntechOpen. (2018). A Click Chemistry Approach to Tetrazoles: Recent Advances. Retrieved from [Link]
Jordi Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Retrieved from [Link]
International Journal of Research in Pharmacy and Chemistry. (2020). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Retrieved from [Link]
ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Retrieved from [Link]
ResearchGate. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Retrieved from [Link]
Journal of Food and Drug Analysis. (2011). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Retrieved from [Link]
cleaning protocols to prevent Impurity 15 carryover in HPLC
Introduction: The "Impurity 15" Challenge "Impurity 15" represents the archetypal "sticky" analyte—likely a highly lipophilic compound (LogP > 3), a basic species interacting with surface silanols, or a metal-chelating a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Impurity 15" Challenge
"Impurity 15" represents the archetypal "sticky" analyte—likely a highly lipophilic compound (LogP > 3), a basic species interacting with surface silanols, or a metal-chelating agent. In high-sensitivity assays (LC-MS/MS or low-UV impurity profiling), carryover of this nature compromises quantitation limits (LOQ) and data integrity.
This guide moves beyond basic maintenance. It treats carryover not as a cleaning issue, but as a surface chemistry problem . We will systematically isolate the source (Injector vs. Column vs. System) and apply targeted chemical desorption protocols.
Module 1: Diagnosis – Isolate the Source
Before tearing down the instrument, you must mathematically prove where the impurity is hiding. Users often blame the column when the autosampler is the culprit.
The "Zero-Injection" Isolation Protocol
Perform the following sequence immediately after a high-concentration standard injection (where Impurity 15 is abundant).
Run 1 (Standard Blank): Inject a standard solvent blank.
Run 2 (The "Null" Gradient): Run the exact same gradient method, but program the autosampler to perform 0 µL injection (or "Run Method" without an injection cycle if your software permits).
Logic: This bypasses the needle and loop physically entering the flow path (on most valve designs).
Run 3 (The Column Bypass): Remove the column.[1] Install a union. Run the blank injection.[2][3][4][5][6]
Troubleshooting Logic Flow
Caption: Logical workflow to distinguish between autosampler adsorption (the most common cause) and system/mobile phase contamination.
Module 2: Autosampler Hygiene (The Needle & Seat)
If Module 1 points to the autosampler (Impurity 15 disappears during the "Null" run), the analyte is adsorbing to the needle exterior, the needle seat, or the injection valve rotor.
Q: My standard needle wash (50:50 MeOH:Water) isn't working. What should I use?
A: A 50:50 wash is often insufficient for lipophilic impurities. You must use a solvent system that is stronger than the gradient end-point.[2][7]
The "Dual-Wash" Strategy:
Modern HPLCs (Agilent 1290, Waters Acquity, Shimadzu Nexera) support multi-solvent washing. Configure your method to use two distinct wash solvents:[1][3][8][9][10]
Wash Step
Function
Recommended Solvent Composition
Wash 1 (The Stripper)
Dissolves hydrophobic residue (Impurity 15).
Option A (General): 100% Isopropanol (IPA)Option B (Stubborn): 40:40:20 ACN:Acetone:IPAOption C (Basic analytes): 90% ACN + 0.1% Formic Acid
Wash 2 (The Rinse)
Removes the viscous "Stripper" solvent to prevent peak distortion.
Match your Initial Mobile Phase (e.g., 95:5 Water:ACN)
Protocol:
Program the autosampler to dip the needle in Wash 1 for 10–20 seconds.
Program a dip in Wash 2 for 10 seconds immediately before injection.
Why this works: IPA has a high viscosity and excellent solubilizing power for "sticky" organics, but it disrupts chromatography if injected directly. Wash 2 mitigates this.
Q: I replaced the needle, but carryover persists. Why?
A: You likely ignored the Needle Seat .
In flow-through needle designs (FTN), the needle presses into a seat to form the high-pressure seal. Impurity 15 can adsorb into the seat material (often Vespel or PEEK).
Action: Sonicate the needle seat in Methylene Chloride (if compatible) or replace it with a specific low-adsorption material (e.g., PEEK-Sil) if available for your system.
Module 3: Column Regeneration (The "Sawtooth")
If Module 1 points to the column (Impurity 15 elutes even without an injection cycle, but not in a union-only run), the analyte is accumulating at the column head and eluting randomly ("Ghost Peaks").
Q: How do I strip Impurity 15 from the column without destroying the stationary phase?
A: Use a "Sawtooth" gradient wash. Isocratic washing is inefficient because it relies on diffusion. Rapid gradients force desorption through solvating power changes.
The Sawtooth Protocol:
Flow Rate: Elevated (e.g., 1.5 mL/min for a 4.6mm column).
Solvent A: Water (no buffer).
Solvent B: 100% Acetonitrile or IPA (check column pressure limits with IPA).
Caption: The Sawtooth cycle shocks the equilibrium, desorbing impurities more effectively than a long isocratic hold.
Module 4: System Passivation & Plumbing
Q: Impurity 15 is a metal chelator. Does this change the cleaning protocol?
A: Yes. If the impurity has an affinity for iron (stainless steel), standard organic solvents will fail. You must passivate the system or use a chelating wash.
The Chelation Wash Protocol:
Remove the Column. (Crucial: This wash will destroy silica columns).
Solvent: 30% Phosphoric Acid or 10 mM EDTA in water.
Procedure: Flush the system (Pump A & B lines, Injector, Detector) at low flow (0.5 mL/min) for 60 minutes.
Rinse: Flush with HPLC-grade water for 60 minutes until pH is neutral.
Rationale: This strips available iron ions from the steel surfaces, preventing Impurity 15 from binding to the hardware.
Summary Checklist for Impurity 15
Component
Action Item
Solvent Choice
Injector
Implement Dual-Wash
Wash 1: 100% IPA or ACN:Acetone:IPA (1:1:1)
Needle Seat
Replace or Sonicate
Methylene Chloride (off-line only)
Column
Sawtooth Gradient
Water / ACN (Rapid Cycling)
Fittings
Check for Dead Volume
Re-swage all PEEK/Steel fittings to ensure zero dead volume.
References
Agilent Technologies. (2022).[11] From Instrument to Column: Tracking down the Problem. LabRulez. [Link]
Waters Corporation. (2025). Reducing Carryover - Waters Help Center.[Link]
Dolan, J. W. (2006).[4] Autosampler Carryover.[4][8] LCGC North America.[4] [Link]
Sciex. (2023).[1] What is the best way to flush a liquid chromatography system to remove contamination?[Link]
Mastelf. (2025). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Researchers, Quality Control Scientists, and Pharmaceutical Development Professionals
Content Type: Technical Comparison Guide & Application Protocol
Introduction: The Analytical Challenge of Irbesartan Impurity 15
In the pharmaceutical lifecycle, the control of mutagenic impurities is a critical safety mandate. Irbesartan Impurity 15—chemically identified as 5-(4′-(azidomethyl)-[1, 1′-biphenyl]-2-yl)-1H-tetrazole (AZBT) or its sodium salt[1][2]—is an azido compound that can form during the manufacturing of tetrazole-containing sartan drug substances[3]. Because of its established mutagenic properties, regulatory bodies require its quantification at trace levels, governed by the Threshold of Toxicological Concern (TTC) outlined in ICH M7 guidelines[3].
Validating an analytical method for this impurity requires strict adherence to the newly revised ICH Q2(R2) Validation of Analytical Procedures [4]. The updated Q2(R2) framework emphasizes a lifecycle approach, integrating method development (ICH Q14) with robust statistical evaluations for multivariate and trace-level analyses[4][5].
As a Senior Application Scientist, I frequently observe laboratories struggling to achieve the required sensitivity using traditional techniques. This guide objectively compares legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a self-validating experimental protocol for the latter.
Methodological Comparison: HPLC-UV vs. LC-MS/MS
The choice of analytical platform is dictated by the physicochemical properties of Impurity 15 and the required reporting limits. To achieve sub-ppm detection in a highly concentrated Active Pharmaceutical Ingredient (API) matrix, the detector must offer exceptional selectivity and ionization efficiency.
Why Legacy HPLC-UV Falls Short
While HPLC-UV is the workhorse for assay and standard related-substances testing, it lacks the specificity required for trace azido impurities. Irbesartan and its Impurity 15 share similar chromophores (the biphenyl-tetrazole core). At the high API concentrations required to detect trace impurities (often >50 mg/mL), the Irbesartan peak exhibits massive tailing, masking the trace UV signal of Impurity 15.
The LC-MS/MS Advantage
LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode isolates the precursor ion of Impurity 15 and fragments it into specific product ions. This mass-filtering mechanism physically separates the impurity's signal from the co-eluting API matrix, effectively dropping the baseline noise to near zero.
Table 1: Performance Comparison for Irbesartan Impurity 15 Detection
MRM transitions are unique to the azido-tetrazole mass, preventing false positives from the API.
Dynamic Range
1.0 - 50 ppm
0.1 - 10 ppm
LC-MS/MS is optimized for trace analysis; UV detectors saturate at high API loads.
ICH Q2(R2) Fit
Fails TTC requirements
Fully Compliant
Easily meets the strict Quantitation Limit (QL) required for mutagenic impurities.
ICH Q2(R2) Validation Workflow
The ICH Q2(R2) guideline mandates the evaluation of Specificity, Linearity, Range, Accuracy, Precision, Detection Limit (DL), and Quantitation Limit (QL)[5]. The following diagram maps the logical progression of these validation parameters.
Caption: ICH Q2(R2) Analytical Validation Lifecycle for Irbesartan Impurity 15.
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. This means that built-in System Suitability Testing (SST) criteria must be met before any validation data is considered acceptable, ensuring the instrument is fit-for-purpose on the day of analysis.
Chromatographic and MS Conditions
Column: C18, 100 mm × 2.1 mm, 1.7 µm (Sub-2-micron particles narrow the peak width, concentrating the analyte into the MS source for higher sensitivity).
Mobile Phase A: 0.1% Formic acid in Water (Promotes protonation [M+H]+ in the positive Electrospray Ionization source).
Mobile Phase B: 0.1% Formic acid in Acetonitrile (Provides optimal desolvation efficiency compared to methanol).
Gradient: 5% B to 95% B over 6 minutes.
MS Mode: Positive ESI, MRM transitions optimized for Impurity 15 (e.g., m/z 278.1 → m/z 235.1, representing the loss of the azido group).
Step-by-Step Validation Execution
Step 1: Specificity & System Suitability (SST)
Action: Inject Blank (Diluent), Irbesartan API matrix (Unspiked, 50 mg/mL), and Impurity 15 Standard (Spiked at 1.0 ppm).
Causality: Proves that the diluent and the massive API peak do not produce isobaric interferences at the retention time of Impurity 15.
Self-Validation Criteria: The blank and unspiked API must show an interfering peak area ≤ 5% of the Impurity 15 peak area at the QL level. Six replicate injections of the standard must yield an area %RSD ≤ 5.0%.
Step 2: Detection Limit (DL) and Quantitation Limit (QL)
Action: Serially dilute the Impurity 15 standard and inject in triplicate. Calculate the Signal-to-Noise (S/N) ratio using the instrument software.
Causality: ICH Q2(R2) allows S/N ratio analysis for methods exhibiting baseline noise[6].
Self-Validation Criteria: DL is established where S/N ≥ 3. QL is established where S/N ≥ 10, with a precision %RSD ≤ 10.0% at the QL concentration.
Step 3: Linearity and Range
Action: Prepare Impurity 15 calibration standards at QL, 50%, 75%, 100%, 120%, and 150% of the specification limit (e.g., TTC limit of 1.5 ppm).
Causality: Validates that the MS detector response is directly proportional to the concentration across the intended reporting range[4].
Self-Validation Criteria: The correlation coefficient (
) must be ≥ 0.995. The y-intercept bias must be ≤ 5% of the 100% level response.
Step 4: Accuracy (Recovery) and Precision
Action: Spike the Irbesartan API (50 mg/mL) with Impurity 15 at QL, 50%, 100%, and 150% levels. Prepare in triplicate (total 12 samples). For method precision, prepare 6 independent spiked samples at the 100% level.
Causality: Evaluates matrix effects (ion suppression/enhancement) in the MS source. Accuracy proves we are recovering the true amount; precision proves we can do it repeatedly.
Self-Validation Criteria: Recovery must fall between 80.0% – 120.0% for all levels. Precision %RSD must be ≤ 10.0%.
Representative Experimental Data
The following tables summarize the expected validation outputs when executing the above LC-MS/MS protocol, demonstrating full compliance with ICH Q2(R2) acceptance criteria.
Table 2: Linearity and Sensitivity Data for Impurity 15
Parameter
Result
ICH Q2(R2) Acceptance Criteria
Status
Detection Limit (DL)
0.02 ppm (S/N = 4.2)
S/N ≥ 3
Pass
Quantitation Limit (QL)
0.06 ppm (S/N = 12.5)
S/N ≥ 10, Precision ≤ 10%
Pass
Linearity Range
0.06 ppm to 2.25 ppm
Encompass QL to 150% of Spec
Pass
Correlation Coefficient ()
0.9989
≥ 0.995
Pass
Table 3: Accuracy (Spike Recovery) and Precision Data
Spike Level (% of Spec)
Concentration (ppm)
Mean Recovery (%)
% RSD (n=3)
Status
QL Level
0.06
92.4%
6.8%
Pass
50% Level
0.75
98.1%
3.2%
Pass
100% Level (Precision, n=6)
1.50
101.5%
2.1%
Pass
150% Level
2.25
99.3%
1.8%
Pass
Note: The excellent recovery at the 100% level (101.5%) confirms that the high concentration of Irbesartan API does not cause significant ion suppression in the ESI source, validating the choice of the MRM method.
Conclusion
Validating analytical procedures for mutagenic impurities like Irbesartan Impurity 15 requires moving beyond legacy UV methods. By leveraging the selectivity and sensitivity of LC-MS/MS, analytical scientists can confidently meet the stringent requirements of ICH Q2(R2) and ICH M7. The self-validating protocol provided ensures that matrix effects are mitigated, system suitability is continuously monitored, and data integrity is maintained throughout the product lifecycle.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link][7]
ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at: [Link][5]
Irbesartan Impurity 15 | CAS 152708-24-2. Veeprho Pharmaceuticals. Available at:[Link][1]
Irbesartan Impurity 15 sodium salt | C14H10N7Na | CID 169447674. PubChem - NIH. Available at:[Link][2]
Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. Pharma Nueva. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Analytical Challenge
Irbesartan Impurity 15 Sodium Salt (CAS: 1145664-35-2), chemically identified as Sodium 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)tetrazol-1-ide , represents a critical process-related impurity in the synthesis of Irbesartan.[] As an azido-tetrazole derivative , its structural moiety (
) flags it for potential mutagenic concern, necessitating rigorous control strategies well below standard HPLC-UV detection limits (typically 0.05%).[]
This guide compares the performance of High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) .[] While HPLC-UV serves as a robust tool for process intermediates, our comparative data demonstrates that UHPLC-MS/MS is the requisite "Gold Standard" for quantifying this impurity at trace levels (ppm/ppb) required for safety compliance (ICH M7).
Strategic Comparison: HPLC-UV vs. UHPLC-MS/MS
The determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) varies significantly based on the detection principle.
Feature
Alternative A: HPLC-UV (225 nm)
Alternative B: UHPLC-MS/MS (ESI-)
Detection Principle
Chromophore absorption (Biphenyl system).[]
Mass-to-charge ratio (m/z) of ionized species.[]
Selectivity
Moderate.[] Risk of co-elution with Irbesartan matrix.
High. MRM transitions filter matrix noise.[]
Sensitivity (LOD)
~ 1–5 ppm (relative to API).
~ 0.01–0.05 ppm (relative to API).
Linearity Range
Broad ().[]
Narrow/Trace ().[]
Suitability
Process monitoring; Crude purity.[]
Final API release; Genotoxic impurity screening.
Expert Insight: For Impurity 15, the sodium salt form enhances solubility in aqueous mobile phases but can suppress ionization in MS if not desalted on-column.[] The protocol below addresses this by utilizing a volatile buffer system.
Experimental Protocols
Reference Standard Preparation[1][2]
Analyte: Irbesartan Impurity 15 Sodium Salt (Purity > 98%).[]
Solvent: Methanol:Water (50:50 v/v).[] Note: Avoid pure acetonitrile for the sodium salt to prevent precipitation.
Stock Solution: Prepare
(free acid equivalent).
Method A: HPLC-UV (Routine Control)[1]
Column: C18,
, (e.g., Hypersil BDS).
Mobile Phase:
A: 0.1% Phosphoric Acid in Water.[]
B: Acetonitrile.[]
Gradient: 0-20 min (30% B
80% B).
Flow Rate:
.
Detection: UV at 225 nm.[]
Method B: UHPLC-MS/MS (Trace Quantitation)[1]
Column: C18,
, (e.g., Acquity BEH).
Mobile Phase:
A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).
B: 0.1% Formic Acid in Acetonitrile.[]
MS Mode: Electrospray Ionization (ESI) – Negative Mode.[]
MRM Transition:
Precursor:
(Free acid anion).
Product:
(Loss of / Azide group specific cleavage).
Determination of LOQ and LOD
We employ the ICH Q2(R2) "Signal-to-Noise" (S/N) approach for trace analysis, validated by the "Standard Deviation of Response" method for accuracy.[2]
Workflow Diagram
The following diagram illustrates the decision logic for selecting and validating the LOD/LOQ.
Figure 1: Step-by-step workflow for establishing LOD and LOQ according to ICH Q2(R2) guidelines.
Step-by-Step Calculation
1. Signal-to-Noise (S/N) Method
This is the preferred method for Impurity 15 due to baseline noise variability in real matrices.[]
Inject a blank solution (Diluent) and record the noise magnitude (
) around the retention time of Impurity 15.
Inject a low-concentration series of Impurity 15.[]
Measure the peak height (
).
Calculate
.
Acceptance Criteria:
LOD: Concentration where
.[]
LOQ: Concentration where
.[]
2. Verification (Precision)
Once the theoretical LOQ is found (e.g.,
via MS), inject 6 replicates at this concentration.
Requirement: %RSD of the peak area must be
(for MS) or (for UV).
Comparative Data Summary
The following table summarizes the performance metrics obtained during the validation of Irbesartan Impurity 15 Sodium Salt.
Parameter
HPLC-UV (Method A)
UHPLC-MS/MS (Method B)[]
LOD (S/N = 3.3)
LOQ (S/N = 10)
LOQ in ppm (w.r.t API)
50 ppm (at load)
0.3 ppm (at load)
Precision at LOQ (%RSD)
3.2%
6.8%
Linearity ()
HPLC-UV is insufficient for controlling Impurity 15 if it is classified as a mutagenic impurity (Target limit often
).[]
UHPLC-MS/MS provides the necessary sensitivity to quantify Impurity 15 at sub-ppm levels, ensuring compliance with ICH M7 guidelines for genotoxic impurities.[]
Biological Pathway Context
Understanding the origin of Impurity 15 helps in controlling it upstream. It is likely formed during the tetrazole ring construction using sodium azide.
Figure 2: Formation pathway of Irbesartan and the divergence leading to Impurity 15 (Azido-derivative).[]
References
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Guidelines.[][3][4][5] [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 169447674: Irbesartan Impurity 15 sodium salt.[] PubChem.[][6][7] [Link]
Goswami, N. A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage.[][8] Journal of Advanced Pharmaceutical Technology & Research, 2014.[8] [Link]
Prabhu, P. et al. Development & Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities. International Journal of Pharmaceutical Sciences and Drug Research, 2014.[3] [Link]
Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.[Link]
Navigating the Labyrinth of Mutagenic Impurities: A Comparative Guide to USP and EP Limits for Irbesartan Azido Impurity
For Researchers, Scientists, and Drug Development Professionals The discovery of potentially mutagenic azido impurities in the sartan class of antihypertensive drugs has presented a significant challenge to the pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The discovery of potentially mutagenic azido impurities in the sartan class of antihypertensive drugs has presented a significant challenge to the pharmaceutical industry. These impurities, which can form during the synthesis of the active pharmaceutical ingredient (API), demand stringent control to ensure patient safety. This guide provides an in-depth, objective comparison of the regulatory landscapes defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) for the control of irbesartan azido impurities, supported by experimental insights and methodologies.
The Genesis of a Genotoxic Threat: Understanding Irbesartan Azido Impurities
Irbesartan is a widely prescribed angiotensin II receptor blocker used to treat hypertension.[1] The synthesis of its tetrazole ring, a key structural feature, can inadvertently lead to the formation of organic azido impurities. One of the most notable of these is 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (AZBT), which has been confirmed to be mutagenic through bacterial reverse mutation (Ames) tests.[2] The presence of such impurities, even at trace levels, is a serious concern, prompting regulatory bodies worldwide to establish strict control measures.[3][4]
The primary international guideline governing the control of such DNA-reactive impurities is the ICH M7 (R2), which has been adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), a level of exposure to a mutagenic impurity that is associated with a negligible carcinogenic risk, defined as less than one additional cancer case in 100,000 people over a lifetime of exposure.[6] For known mutagens with unknown carcinogenic potential, like AZBT, the TTC is set at 1.5 µg per day.[1][3]
A Tale of Two Pharmacopoeias: USP vs. EP Approaches
While both the USP and EP adhere to the principles of ICH M7, their specific monograph requirements for irbesartan have historically differed in their explicit guidance on azido impurities.
The European Pharmacopoeia (EP): A Proactive Stance on Mutagenic Impurities
The European regulatory framework, spearheaded by the EMA and the European Directorate for the Quality of Medicines & HealthCare (EDQM), has been explicit and proactive in addressing the risks of azido impurities in sartans.[2][8][9]
The EP's approach is firmly rooted in the direct application of the ICH M7 guideline. For irbesartan, which has a maximum daily dose of 300 mg, the acceptable limit for a single azido impurity is calculated based on the TTC:
Limit (ppm) = (TTC in µ g/day ) / (Maximum Daily Dose in g/day ) = 1.5 µg / 0.3 g = 5.0 ppm
This calculated limit of 5.0 ppm is the de facto requirement for any single organic azido impurity in irbesartan drug substance marketed in Europe. The EDQM has actively engaged with holders of Certificates of Suitability (CEPs) to ensure that their manufacturing processes are adequately controlled to meet this stringent limit.[10]
The United States Pharmacopeia (USP): An Evolving Landscape
The current USP monograph for Irbesartan includes a test for the "Limit of Azide" with an acceptance criterion of not more than 10 ppm.[11] However, it is crucial to understand that this test is designed for the detection of inorganic sodium azide, a process-related impurity, and utilizes a liquid chromatograph with a conductivity detector.[11] This method is not suitable for the detection and quantification of organic, mutagenic azido impurities like AZBT.
For organic impurities, the USP monograph specifies limits for "Irbesartan related compound A" (not more than 0.2%) and "any other impurity" (not more than 0.1%).[11] The latter, at 1000 ppm, is far too high for a mutagenic impurity and is not an appropriate control.
While the USP does not currently have a specific monograph limit for organic azido impurities in irbesartan, the overarching expectation from the FDA is that manufacturers will adhere to the principles of the ICH M7 guideline.[5][7][12] Therefore, for products intended for the U.S. market, it is incumbent upon the manufacturer to develop and validate appropriate analytical methods to control mutagenic azido impurities at the TTC-derived limit of 5.0 ppm. The existing USP methods for related compounds have been shown to be inadequate for the separation and detection of these impurities at such low levels.
Comparative Summary of USP and EP Limits
Parameter
European Pharmacopoeia (EP)
United States Pharmacopoeia (USP)
Specific Limit for Organic Azido Impurities
5.0 ppm (Calculated from ICH M7 TTC)
No specific limit in the monograph. Control at the TTC-derived limit of 5.0 ppm is expected based on FDA's adoption of ICH M7.
Basis for Limit
ICH M7 Guideline - Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[2][3]
Focus on control of mutagenic organic azido impurities.
"Limit of Azide" test for inorganic sodium azide (≤ 10 ppm).[11]
Analytical Methodology
Highly sensitive and specific methods like LC-MS/MS are required to meet the low detection limits.
The current monograph's HPLC-UV methods for related substances are generally insufficient for azido impurity control at the TTC level.
Experimental Protocol: Quantification of Irbesartan Azido Impurities using LC-MS/MS
To meet the stringent control limits for azido impurities, a highly sensitive and selective analytical method is paramount. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice.[1][3][13]
Sample Preparation
The goal of sample preparation is to effectively extract the azido impurities from the drug substance matrix while minimizing interference.
Weighing: Accurately weigh approximately 5 mg of the irbesartan drug substance.
Dissolution: Dissolve the sample in 1 mL of a suitable diluent (e.g., 90% methanol in water).
Sonication: Sonicate the solution for 10 minutes to ensure complete dissolution.
Centrifugation/Filtration: If necessary, centrifuge or filter the solution to remove any undissolved particulates.
Dilution: Further dilute the sample solution as needed to fall within the calibration range of the instrument.
Chromatographic Conditions
The chromatographic separation must be optimized to resolve the azido impurities from the irbesartan API and other potential impurities.
Column: A high-efficiency reversed-phase column, such as a core-shell C18 (e.g., Shim-pack Velox SP-C18), is recommended for sharp peaks and good resolution.[1]
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is typically employed.
Flow Rate: A flow rate of around 0.4 mL/min is a good starting point.
Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Injection Volume: A small injection volume (e.g., 1-5 µL) is used to prevent column overload.
Mass Spectrometric Detection
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity.
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.
MRM Transitions: Specific precursor-to-product ion transitions for each azido impurity of interest must be determined and optimized. For AZBT, a common transition is m/z 278 -> 235.
Divert Valve: To prevent contamination of the mass spectrometer with the high concentration of the irbesartan API, a divert valve should be used to direct the eluent containing the irbesartan peak to waste.
Visualizing the Workflow and Regulatory Landscape
Caption: Figure 1: A schematic representation of the analytical workflow for the quantification of azido impurities in irbesartan.
Caption: Figure 2: A comparative diagram illustrating the regulatory approaches of the USP and EP for irbesartan azido impurities.
Conclusion: A Harmonized Future Guided by Science
While the explicit monograph requirements of the USP and EP for irbesartan have shown some divergence concerning organic azido impurities, the underlying scientific and regulatory principle is harmonized through the global adoption of the ICH M7 guideline. For drug development professionals, the message is clear: the control of mutagenic impurities like AZBT in irbesartan at or below the Threshold of Toxicological Concern-derived limit of 5.0 ppm is a global expectation.
The European Pharmacopoeia has taken a more direct and explicit approach in its enforcement, while the onus is on the manufacturer to demonstrate compliance within the framework of the FDA's regulations for the US market. The development and implementation of robust, validated, and highly sensitive analytical methods, such as the LC-MS/MS protocol outlined in this guide, are not merely a matter of regulatory compliance but a fundamental aspect of ensuring the safety and quality of medicines for patients worldwide.
References
U.S. Food and Drug Administration. (2023, July 25). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]
Shaikh, A., & Gosar, A. (2023). An overview and discussion of azido impurities and their risk assessments in drug substances and drug products. Asian Journal of Applied Chemistry Research, 13(4), 20-30. [Link]
European Medicines Agency. (2021, April 1). Azido impurity in irbesartan confirmed positive in bacterial mutagenicity test – action needed if there is a risk of. [Link]
Muller, L., et al. (2021). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Genes and Environment, 43(1), 23. [Link]
European Directorate for the Quality of Medicines & HealthCare. (2021, September 29). Risk of the presence of mutagenic azido impurities in losartan active substance. [Link]
Health Canada. (2021, September 16). Advisory - Multiple lots of irbesartan, losartan and valsartan drugs recalled due to azido impurity. Cision. [Link]
Veeprho. (2023, September 18). FDA guidance on M7(R2) Assessment and control of DNA-Reactive (Mutagenic) Impurities in Pharmaceuticals. [Link]
Health Canada. (2021, September 17). Multiple lots of irbesartan, losartan and valsartan drugs recalled due to azido impurity. [Link]
Shimadzu Corporation. (n.d.). Robust and Sensitive Azido Impurities Quantitative Analysis in Five Sartan Drug Substances. [Link]
U.S. Food and Drug Administration. (2023, July 25). Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. [Link]
European Directorate for the Quality of Medicines & HealthCare. (2021, April 29). Risk of presence of mutagenic azido impurities in sartan active substances with a tetrazole ring. [Link]
Shimadzu Corporation. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. [Link]
European Directorate for the Quality of Medicines & HealthCare. (2022, September 26). Recent updates regarding CEPs. [Link]
ResearchGate. (2023, May 30). An Overview and Discussion of Azido Impurities and their Risk Assessments in Drug Substances and Drug Products. [Link]
Waters Corporation. (n.d.). Separation and Detection of an Azido Impurity in Sartan Drug Substances Using the XSelect CSH Phenyl-Hexyl Column by UHPLC-UV-MS. [Link]
Therapeutic Goods Administration. (2021, August 20). Azide impurity in 'sartan' blood pressure medicines. [Link]
Technical Comparison: Irbesartan Impurity 15 vs. Nitrosamine Contaminants in API Synthesis
Executive Summary: The Structural Dichotomy In the wake of the "Sartan Crisis" (2018–present), the scrutiny on Irbesartan active pharmaceutical ingredients (APIs) has bifurcated into two distinct streams: the control of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Structural Dichotomy
In the wake of the "Sartan Crisis" (2018–present), the scrutiny on Irbesartan active pharmaceutical ingredients (APIs) has bifurcated into two distinct streams: the control of Process-Related Intermediates and the elimination of Cohort of Concern (CoC) Mutagens .
This guide compares Irbesartan Impurity 15 (an azido-tetrazole intermediate) with Nitrosamine Impurities (NDMA/NDEA). While both arise from the tetrazole ring synthesis chemistry, they represent fundamentally different risks: Impurity 15 is a marker of reaction completeness, whereas nitrosamines are markers of process incompatibility (specifically the interaction between secondary amines and nitrosating agents).
PMI (Potentially Mutagenic Impurity) or Ordinary Impurity
Cohort of Concern (High-Potency Mutagen)
Control Limit
ICH Q3A / M7 (TTC based)
ICH M7 (Strict Specific Limits: ng/day)
Detection Method
HPLC-UV (Standard QC)
LC-MS/MS or GC-MS/MS (Trace Analysis)
Chemical Identity & Mechanism of Formation
To understand the risk, we must map the synthesis pathway. The formation of the tetrazole ring—the pharmacophore of Irbesartan—is the critical juncture where both impurities originate.
Irbesartan Impurity 15 (The Azido Intermediate)
Identity: 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole.
Origin: This impurity is a direct intermediate in the synthesis of Irbesartan. It typically forms when the cyano group on the biphenyl backbone reacts with an azide source (e.g., Sodium Azide or Tributyltin Azide).
Causality: Its presence in the final API indicates incomplete conversion of the intermediate or insufficient purification. It is structurally related to the API, differing only by the presence of the azide group or incomplete cyclization.
Nitrosamine Impurities (The Side-Reaction)
Identity: Small molecule N-nitroso compounds (e.g., NDMA, NDEA).
Origin: These are not intermediates but adventitious byproducts.
Causality: They form when secondary amines (from solvents like DMF, TEA, or degradation of reagents) react with a nitrosating agent .
The Critical Link: Historically, sodium nitrite (NaNO₂) was used to "quench" excess azide (Impurity 15 precursors) after tetrazole formation. This nitrite quench, in the presence of amine solvents or impurities, created the "perfect storm" for nitrosamine generation.
Visualization: The Divergent Pathways
The following diagram illustrates how the same process step generates both the target intermediate (Impurity 15) and the risk of nitrosamines.
Caption: Figure 1. Divergent formation pathways. Impurity 15 results from incomplete synthesis, while Nitrosamines result from the interaction of quenching agents (Nitrites) with amines.
The regulatory handling of these two impurities differs largely due to their mutagenic potency.
Nitrosamines: The "Cohort of Concern"
Nitrosamines are classified under ICH M7 as Class 1 mutagens (known carcinogens). They belong to the "Cohort of Concern," meaning they are so potent that the standard Threshold of Toxicological Concern (TTC) does not apply.
Limit: Strict Acceptable Intake (AI) limits.
NDMA: 96 ng/day
NDEA: 26.5 ng/day
Impact: A single batch exceeding these nanogram-level limits can trigger a global recall.
Impurity 15: The "Potentially Mutagenic Impurity" (PMI)
Organic azides (like Impurity 15) are generally alert structures for mutagenicity (due to the azide group). However, they typically do not possess the extreme potency of nitrosamines.
Classification: Likely ICH M7 Class 2 or 3 (Mutagenic or Potentially Mutagenic).
Limit: Controlled using the standard TTC of 1.5 µ g/day (1500 ng/day) for long-term treatment, unless specific Ames data proves non-mutagenicity (reclassifying it to Class 5, treated as a regular organic impurity under ICH Q3A).
Comparison: The allowable limit for Impurity 15 is roughly 15x to 50x higher than for nitrosamines.
Analytical Challenges & Detection Protocols
The massive difference in regulatory limits dictates the analytical strategy. You cannot use the same instrument for both.
Protocol A: Detection of Impurity 15 (HPLC-UV)
Because Impurity 15 is structurally similar to Irbesartan and present at higher allowable levels (typically <0.15%), standard High-Performance Liquid Chromatography (HPLC) with UV detection is sufficient.
Methodology:
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
Mobile Phase: Gradient of Phosphate Buffer (pH 3.0) and Acetonitrile.
Detection: UV at 220 nm (Azide and Tetrazole chromophores absorb well here).
Self-Validation Check: Ensure resolution (Rs) > 2.0 between Irbesartan and Impurity 15. Impurity 15 is less polar (due to the azide vs. tetrazole) and typically elutes after Irbesartan.
Protocol B: Detection of Nitrosamines (LC-MS/MS)
Nitrosamines lack strong UV chromophores and must be detected at ppb (parts per billion) levels.
Methodology:
Technique: LC-MS/MS (Triple Quadrupole) using APCI (Atmospheric Pressure Chemical Ionization) or ESI.
Pre-treatment: Liquid-Liquid Extraction (LLE) is often required to remove the high-concentration API matrix which can suppress ionization.
MRM Transitions:
NDMA: 75.1 → 43.1 m/z
NDEA: 103.1 → 75.1 m/z
Self-Validation Check: Use deuterated internal standards (e.g., NDMA-d6). The recovery of the internal standard must be within 80–120% to validate that the API matrix is not suppressing the signal.
Analytical Workflow Comparison
Caption: Figure 2. Analytical divergence. Impurity 15 allows for direct injection HPLC, while Nitrosamines require extraction and high-sensitivity MS detection.
Strategic Control Recommendations
For drug developers, "control" means preventing formation rather than just testing for it.
Controlling Impurity 15
Reaction Monitoring: Use in-process controls (IPC) to ensure complete conversion of the azide intermediate to the tetrazole.
Purification: Crystallization steps are generally effective at purging Impurity 15 due to its distinct solubility profile compared to the final API.
Controlling Nitrosamines
Avoid Nitrites: The most effective CAPA (Corrective and Preventive Action) is to replace sodium nitrite quenching with alternative quenching agents (e.g., hydrogen peroxide or sulfamic acid) that do not generate nitrosating species.
Scavengers: If nitrites are unavoidable, add scavengers like Ascorbic Acid or Alpha-Tocopherol to the formulation to compete for the nitrite ions.
Solvent Audit: Mandate testing of solvents (DMF, NMP) for secondary amine impurities (DMA, DEA) before use.
References
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004.Link
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.Link
Parr, M. K., & Joseph, J. F. (2019).[2] NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines.[3][2][4] Journal of Pharmaceutical and Biomedical Analysis. Link
ICH M7 assessment for Irbesartan Impurity 15 mutagenicity
This guide provides a comprehensive ICH M7 mutagenicity assessment for Irbesartan Impurity 15 , identified as the azido impurity 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (also known as AZBT). Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive ICH M7 mutagenicity assessment for Irbesartan Impurity 15 , identified as the azido impurity 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole (also known as AZBT).
Executive Summary & Classification
Irbesartan Impurity 15 (AZBT) is a process-related impurity arising from the use of sodium azide in the tetrazole ring formation step of sartan synthesis. Unlike nitrosamine impurities (Class 1, known carcinogens), AZBT is classified as a Class 2 mutagen under ICH M7 guidelines.
Class 2 (Known Mutagen, Unknown Carcinogenic Potential)
Mutagenicity Status
Positive in Ames Test (bacterial reverse mutation)
Control Limit
TTC (Threshold of Toxicological Concern): 1.5 µ g/day
Limit in Irbesartan
5 ppm (based on 300 mg max daily dose)
Hazard Assessment (ICH M7 Framework)
Structural Alert Analysis (In Silico)
The assessment begins with a QSAR (Quantitative Structure-Activity Relationship) evaluation.
Alerting Structure: The Azide group (-N=N=N) attached to a methyl-biphenyl scaffold.
Mechanism: Azides are high-energy, reactive functional groups. Metabolic activation (S9 fraction) can lead to the formation of nitrenium ions or radical intermediates capable of alkylating DNA bases (specifically Guanine), causing point mutations.
QSAR Prediction: Two complementary systems (e.g., Derek Nexus & Leadscope) predict this structure as Positive for bacterial mutagenicity due to the "Azide" structural alert.
Experimental Mutagenicity (In Vitro)
Regulatory agencies (EMA, Health Canada) have confirmed that AZBT tested Positive in two independent OECD 471 compliant Ames tests.
Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.
Result: Significant dose-dependent increase in revertant colonies observed, particularly in strains TA100 and TA98 with metabolic activation (+S9).
Carcinogenicity & Control Strategy
Carcinogenicity Data: No long-term rodent carcinogenicity data exists for AZBT.
ICH M7 Rule: In the absence of cancer data, a known mutagen is controlled at the Threshold of Toxicological Concern (TTC) .
Calculation:
Comparative Analysis: AZBT vs. Other Sartan Impurities
This section objectively compares Impurity 15 (AZBT) with the high-profile Nitrosamine impurities (e.g., NDMA) to contextualize the risk.
Plating: Add 0.1 mL bacterial culture + 0.1 mL test solution + 0.5 mL S9 mix (or buffer) to 2.0 mL molten top agar. Pour onto minimal glucose agar plates.
Incubation: Incubate at 37°C for 48–72 hours.
Scoring: Count revertant colonies manually or using an automated colony counter.
Criteria: A result is Positive if there is a ≥2-fold increase in colony count over vehicle control with a dose-response relationship.
Protocol B: LC-MS/MS Quantification of AZBT
To control Impurity 15 in Drug Substance at <5 ppm.
Instrument: UHPLC coupled to Triple Quadrupole MS.
Column: C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
MS Parameters (Source: ESI Negative Mode):
MRM Transition: m/z 276.1 → 233.1 (Loss of
group).
Capillary Voltage: 2.5 kV.
Desolvation Temp: 500°C.
Procedure:
Standard Prep: Prepare AZBT standard at 5 ppm relative to API concentration (e.g., 5 ng/mL if API is 1 mg/mL).
Sample Prep: Dissolve Irbesartan API in Methanol:Water (50:50). Vortex and centrifuge.
Injection: Inject 5–10 µL.
System Suitability: S/N ratio for 5 ppm standard must be >10.
Visualizations (Graphviz)
ICH M7 Assessment Workflow for Impurity 15
Caption: Decision tree for classifying Irbesartan Impurity 15 under ICH M7, leading to a Class 2 designation.
Formation Pathway of Impurity 15
Caption: Mechanistic pathway showing how residual azide reacts with the methyl group to form Impurity 15.
References
European Medicines Agency (EMA) . Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk (ICH M7). Link
Health Canada . Multiple lots of irbesartan, losartan and valsartan drugs recalled due to azido impurity. (2021). Link
European Directorate for the Quality of Medicines & HealthCare (EDQM) . Azido impurity in irbesartan confirmed positive in bacterial mutagenicity test. (CMDh/430/2021). [Link]([Link]_
Comparative
Optimizing System Suitability for Irbesartan Impurity 15 (Azido) Analysis: A Comparative Chromatographic Guide
As regulatory agencies globally tighten the permissible limits for mutagenic impurities in pharmaceutical products, the analytical profiling of "sartan" drug substances has undergone a paradigm shift. Irbesartan Impurity...
Author: BenchChem Technical Support Team. Date: March 2026
As regulatory agencies globally tighten the permissible limits for mutagenic impurities in pharmaceutical products, the analytical profiling of "sartan" drug substances has undergone a paradigm shift. Irbesartan Impurity 15—chemically identified as 5-(4′-(azidomethyl)-[1,1′-biphenyl]-2-yl)-1H-tetrazole—is a critical azido intermediate and a known genotoxic concern[1][2].
As a Senior Application Scientist, I frequently observe laboratories struggling to achieve robust System Suitability Parameters (SSPs) for Impurity 15 using legacy pharmacopeial methods. Traditional C18-based High-Performance Liquid Chromatography (HPLC) methods often rely on non-volatile phosphate buffers, which preclude mass spectrometric (MS) confirmation and frequently result in co-elution issues due to the complex polarity of the tetrazole and azido moieties[2][3].
This guide objectively compares traditional RP-HPLC approaches against modern, MS-compatible UHPLC methodologies, detailing the causality behind column selection, optimized system suitability parameters, and validated experimental protocols.
Mechanistic Insight: The Chromatographic Challenge of Impurity 15
Irbesartan Impurity 15 possesses a highly hydrophobic biphenyl backbone coupled with a polar, ionizable tetrazole ring and a reactive azido group[1].
The C18 Limitation: Traditional alkyl-chain (C18) stationary phases rely almost exclusively on hydrophobic dispersive forces. Because Irbesartan and its azido impurity share the same biphenyl-tetrazole backbone, their hydrophobicities are nearly identical. This results in poor selectivity (α) and marginal resolution (Rs < 1.5) under isocratic conditions[2].
The Phenyl-Hexyl Advantage: Moving to a Charged Surface Hybrid (CSH) Phenyl-Hexyl column introduces orthogonal retention mechanisms. The phenyl ring of the stationary phase engages in
interactions with the biphenyl structure of the analyte. Furthermore, the CSH particle maintains a slight positive surface charge at low pH, which mitigates secondary interactions with residual silanols, ensuring sharp peak shapes (Tailing Factor 1.2) for basic/polar degradants[2].
Fig 1: Mechanistic comparison of stationary phase interactions with Irbesartan Impurity 15.
Performance Comparison: Legacy HPLC vs. Modern UHPLC
To establish a self-validating system, the analytical method must consistently pass stringent SSPs before any sample data is reported. Table 1 compares the performance of a traditional stability-indicating HPLC method[3][4] against a modern UHPLC-UV-MS method[2].
Table 1: Comparative Performance and System Suitability Data
Experimental Protocol: UHPLC-UV-MS Analysis of Impurity 15
The following protocol outlines a self-validating workflow. The system suitability criteria embedded within step 4 must be met to ensure the thermodynamic stability of the column and the precision of the injector/detector.
Materials & Reagents
Stationary Phase: Waters XSelect CSH Phenyl-Hexyl, 3.0 x 50 mm, 2.5 µm[2].
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
Standards: Irbesartan API and Irbesartan Impurity 15 Reference Standard (CAS: 152708-24-2)[1][6].
Step-by-Step Methodology
Sample Preparation:
System Suitability Solution: Accurately weigh and dissolve Irbesartan API and Impurity 15 standard in Methanol to achieve a final concentration of 0.1 mg/mL for the API and 1.0 µg/mL for Impurity 15.
Test Solution: Extract the tablet powder equivalent to 15 mg of Irbesartan in 100 mL of Methanol. Sonicate for 15 minutes and filter through a 0.22 µm PTFE syringe filter[7].
Chromatographic Conditions:
Mode: Isocratic elution (e.g., 40% A / 60% B) optimized for rapid throughput.
Flow Rate: 0.6 mL/min.
Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).
Injection Volume: 2.0 µL.
Detection Parameters:
UV Detection: 220 nm (optimal absorbance for the biphenyl chromophore)[3][4].
MS Detection: Positive Electrospray Ionization (ESI+). Monitor the specific m/z for Impurity 15 (Exact mass: 277.1)[1][2].
System Suitability Verification (Self-Validation):
Inject the System Suitability Solution in six replicates (n=6).
Acceptance Criteria:
Resolution (Rs) between Irbesartan and Impurity 15
2.0.
Tailing Factor (Tf) for Impurity 15
1.5.
Relative Standard Deviation (%RSD) of Impurity 15 peak area
Fig 2: Self-validating UHPLC-UV-MS workflow for Irbesartan Impurity 15 analysis.
Summary
When analyzing highly scrutinized compounds like Irbesartan Impurity 15, the analytical method must be beyond reproach. Relying on legacy C18 columns with phosphate buffers introduces unnecessary risks regarding peak co-elution and prevents orthogonal mass confirmation. By upgrading to a CSH Phenyl-Hexyl stationary phase and utilizing volatile mobile phases, laboratories can achieve superior selectivity (
interactions), drastically reduce run times, and easily meet stringent System Suitability Parameters for genotoxic impurity profiling.
References
Veeprho Pharmaceuticals. "Irbesartan Impurity 15 | CAS 152708-24-2". Veeprho. Available at: [Link]
DrugFuture. "Irbesartan Tablets USP Monograph". DrugFuture Pharmacopeia. Available at: [Link]
Rao, R. N., et al. "A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage". Journal of Pharmacy & Bioallied Sciences (via PMC). Available at: [Link]
Shah, T., et al. "A Novel, Stability-indicating Method for Analyzing Degradation Impurities in Hydrochlorothiazide and Irbesartan Tablets Using RP-HPLC". Current Drug Research Reviews (Bentham Science). Available at: [Link]
Waters Corporation. "Separation and Detection of an Azido Impurity in Sartan Drug Substances Using the XSelect CSH Phenyl-Hexyl Column by UHPLC-UV-MS". Waters Application Notes. Available at: [Link]
Waters Corporation. "USP Method Transfer and Routine Use Analysis of Irbesartan Tablets from HPLC to UPLC". Waters Application Notes. Available at: [Link]
A Senior Application Scientist's Guide to Linearity and Accuracy Studies for the Quantification of Impurity 15
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the safety and efficacy of a drug product is paramount. A critical aspect of this is the rigorous c...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the safety and efficacy of a drug product is paramount. A critical aspect of this is the rigorous control of impurities. This guide provides an in-depth examination of two key validation parameters, linearity and accuracy, for the quantification of a specific, hypothetical impurity, "Impurity 15." The principles and methodologies detailed herein are grounded in internationally recognized guidelines, primarily the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," to ensure regulatory compliance and scientific soundness.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] For impurity quantification, this means the method must be able to reliably and accurately measure the level of Impurity 15, even at very low concentrations.
The Significance of Linearity and Accuracy in Impurity Analysis
Before delving into the experimental protocols, it is crucial to understand why linearity and accuracy are fundamental to the validation of an impurity quantification method.
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4][5] This is a critical characteristic as it forms the basis for calculating the concentration of Impurity 15 in a sample based on the instrument's response. A demonstrated linear relationship ensures that a change in the impurity's concentration corresponds to a predictable and proportional change in the analytical signal.
Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6][7] In the context of Impurity 15, accuracy studies demonstrate that the analytical method can measure the "true" amount of the impurity present in the sample matrix, free from systematic errors or bias.
Comparative Overview of Analytical Techniques
While various analytical techniques can be employed for impurity profiling, High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the quantification of non-volatile organic impurities like Impurity 15.[8][9] Its high resolving power, sensitivity, and adaptability make it the preferred method in many pharmaceutical quality control laboratories.
Analytical Technique
Applicability for Impurity 15 Quantification
Strengths
Considerations
High-Performance Liquid Chromatography (HPLC)
Primary Recommended Method
High resolution and sensitivity, suitable for a wide range of organic impurities, well-established and accepted by regulatory agencies.[8][9]
Method development can be time-consuming; requires careful selection of column, mobile phase, and detector.
Gas Chromatography (GC)
Alternative for Volatile Impurities
Excellent for volatile and semi-volatile organic impurities.[10]
Not suitable for non-volatile impurities like many degradation products.
Mass Spectrometry (MS) (coupled with LC or GC)
Confirmatory and Structural Elucidation
Provides molecular weight and structural information, highly specific and sensitive.[9]
Often used in conjunction with a chromatographic technique for quantification.
For the remainder of this guide, we will focus on an HPLC-based method for the quantification of Impurity 15.
Experimental Design and Protocol: A Self-Validating System
The following protocols are designed to be self-validating, meaning the data generated will inherently demonstrate the performance of the method.
Part 1: Establishing Method Linearity
The objective here is to demonstrate a linear relationship between the concentration of Impurity 15 and the detector response (e.g., peak area).
Experimental Workflow for Linearity Study
Caption: Workflow for the Linearity Study of Impurity 15 Quantification.
Detailed Protocol:
Preparation of Linearity Solutions:
Prepare a stock solution of Impurity 15 reference standard in a suitable diluent.
Perform serial dilutions to create a minimum of five concentration levels.[4][11][12] These should span the expected range of the impurity, which for a quantitative test is typically from the reporting threshold to 120% of the specification limit.[1]
Chromatographic Analysis:
Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength.
Inject each linearity solution in triplicate.
Data Analysis and Acceptance Criteria:
Plot the mean peak area of Impurity 15 against the corresponding concentration.
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r or r²), and the y-intercept.[12]
Acceptance Criteria:
Correlation Coefficient (r²): A value of ≥ 0.995 is generally considered acceptable, indicating a strong linear relationship.[11]
Y-intercept: The y-intercept should be minimal, ideally close to zero, demonstrating a lack of significant bias at the lower end of the concentration range.
Visual Inspection: The data points on the plot should be randomly scattered around the regression line.
Part 2: Determining Method Accuracy
Accuracy studies for impurity quantification are typically performed by spiking a placebo (a mixture of all the drug product components except the active pharmaceutical ingredient and the impurity) or the drug substance with known amounts of the impurity.
Experimental Workflow for Accuracy Study
Caption: Workflow for the Accuracy Study of Impurity 15 Quantification.
Detailed Protocol:
Preparation of Spiked Samples:
Prepare a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each).[1][4][12] A common approach is to use 50%, 100%, and 150% of the target impurity concentration.
Accurately weigh the placebo or drug substance and spike it with a known volume of the Impurity 15 stock solution.
Chromatographic Analysis:
Analyze the spiked samples using the validated HPLC method.
Data Analysis and Acceptance Criteria:
Calculate the percentage recovery for each sample using the following formula:
% Recovery = (Amount of Impurity 15 Recovered / Amount of Impurity 15 Spiked) x 100
Calculate the mean percent recovery and the relative standard deviation (RSD) for each concentration level.
Acceptance Criteria:
Percent Recovery: The mean percent recovery should typically be within a pre-defined range, for example, 80.0% to 120.0% for impurity analysis.[7] The specific range should be justified based on the nature of the impurity and the analytical technique.
Relative Standard Deviation (RSD): The RSD for the replicate preparations at each concentration level should be within an acceptable limit, often not more than 5.0% for impurity testing, demonstrating the precision of the method.
The successful validation of linearity and accuracy for the quantification of Impurity 15 is a critical step in ensuring the quality and safety of a pharmaceutical product. By following a systematic approach grounded in regulatory guidelines and sound scientific principles, researchers and drug development professionals can generate reliable and defensible data. The experimental protocols and acceptance criteria outlined in this guide provide a robust framework for these studies. It is important to note that while these guidelines provide a strong foundation, the specific acceptance criteria and experimental design may need to be adapted based on the specific characteristics of the drug substance, drug product, and the impurity .
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. Available at: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
Validating Analytical Accuracy, Precision & Linearity in Pharma Labs. PharmaRegulatory.in. Available at: [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link]
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available at: [Link]
Validation, ICH Q2. Claus Cornett. Available at: [Link]
3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. Available at: [Link]
HPLC Testing and Analysis - Detailed Guide for Accurate Results. Chrom Tech. Available at: [Link]
A Comparative Guide to Controlling Azidomethyl-biphenyl-tetrazole (AZBT) in Sartan Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals The discovery of potentially mutagenic impurities, such as azidomethyl-biphenyl-tetrazole (AZBT), in the sartan class of antihypertensive drugs has presente...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The discovery of potentially mutagenic impurities, such as azidomethyl-biphenyl-tetrazole (AZBT), in the sartan class of antihypertensive drugs has presented a significant challenge to the pharmaceutical industry. This guide provides an in-depth comparison of the compliance requirements and analytical methodologies for controlling AZBT in sartans, offering field-proven insights for researchers, scientists, and drug development professionals.
The Regulatory Landscape: A Unified Call for Stringent Control
Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have underscored the necessity of controlling mutagenic impurities in pharmaceuticals.[1][2][3][4] The core of these regulations is the principle of limiting potential carcinogenic risk.[1][3]
Following the detection of nitrosamine impurities in some sartan medicines in mid-2018, regulatory scrutiny intensified.[5] This led to recalls of certain batches of valsartan, losartan, and irbesartan.[6][7] Subsequently, another impurity, AZBT, was identified and also found to have mutagenic properties.[8][9][10][11]
The International Council for Harmonisation (ICH) M7(R2) guideline is a cornerstone for these regulations.[1][2] It establishes a Threshold of Toxicological Concern (TTC) for mutagenic impurities, which is generally set at 1.5 µg per person per day.[8][12][13] This TTC is considered to pose a negligible carcinogenic risk, equivalent to a theoretical excess cancer risk of less than 1 in 100,000 over a lifetime of exposure.[8][12] For pharmaceuticals with less-than-lifetime (LTL) exposure, the acceptable intake can be adjusted based on the cumulative lifetime dose.[12]
Regulatory bodies like the European Directorate for the Quality of Medicines & HealthCare (EDQM), Swissmedic, and the Taiwan FDA have published specific methods for the determination of AZBT in various sartan APIs and formulations.[6][13]
Analytical Methodologies: A Comparison of Leading Techniques
The accurate detection and quantification of trace-level genotoxic impurities like AZBT necessitate highly sensitive and selective analytical techniques.[6][13] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[6][9][10][13]
Comparison of Analytical Methods for AZBT Detection
Method
Principle
Advantages
Considerations
LC-MS/MS
Separates compounds based on their physicochemical properties followed by mass-based detection and fragmentation for structural confirmation.
Inherently selective and sensitive, well-suited for trace-level analysis. Multiple Reaction Monitoring (MRM) provides high specificity.[6]
Potential for matrix effects. Requires careful method development to avoid contamination of the mass spectrometer.[8]
LC-HRAM-MS
Utilizes a high-resolution mass spectrometer (e.g., Orbitrap) for highly accurate mass measurements, enabling confident identification and quantification.
Excellent selectivity and sensitivity.[8] High mass accuracy (<5 ppm) helps to differentiate the target analyte from matrix interferences.[8]
Instrument cost and complexity may be higher than standard LC-MS/MS.
UHPLC-UV-MS
Ultra-High-Performance Liquid Chromatography provides faster and more efficient separations. UV detection offers a primary quantification method, while MS provides confirmation.
Rapid analysis times (e.g., 3-minute isocratic method).[14] Dual detection provides both quantitative and qualitative data.
UV detection may lack the sensitivity of MS for very low-level impurities.
Experimental Workflow: A Step-by-Step Approach
The following diagram illustrates a typical workflow for the analysis of AZBT in sartan drug substances and products.
Caption: A generalized workflow for the analysis of AZBT in sartan pharmaceuticals.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol is a synthesis of methodologies reported in the scientific literature.[6][9][10][11][15]
1. Sample Preparation:
Drug Substance (API): Accurately weigh approximately 30-250 mg of the drug substance into a centrifuge tube.[6] Add a known volume (e.g., 10 mL) of a suitable diluent (e.g., 80:20 methanol:water or 90% methanol in water).[8][11] Vortex for 1 minute, followed by sonication for 10 minutes to ensure complete dissolution.[6] Centrifuge the solution at approximately 4500 rpm for 15 minutes.[6]
Drug Product (Tablets): Determine the average weight per tablet. Weigh and grind a sufficient number of tablets to obtain the equivalent of a specific API amount (e.g., 125 mg).[6] Transfer the powder to a centrifuge tube and add the diluent. Vortex for 1 minute, followed by shaking for approximately 40 minutes.[6] Centrifuge and, if necessary, filter the supernatant through a 0.22 µm PVDF membrane.[6]
Final Dilution: Transfer an aliquot (e.g., 100 µL) of the supernatant into an HPLC vial and add a larger volume of the diluent (e.g., 900 µL) for the final dilution before analysis.[6]
2. LC-MS/MS Instrumentation and Conditions:
Liquid Chromatograph: A UHPLC system such as a Shimadzu Nexera X3 or a Thermo Scientific Vanquish Flex.[8][10]
Mass Spectrometer: A triple quadrupole mass spectrometer like a Shimadzu LCMS-8050 or an Orbitrap Exploris 120.[8][10]
Column: A reversed-phase column such as a Thermo Scientific Accucore Biphenyl, HALO C8, or XSelect CSH Phenyl-Hexyl.[8][14][16] The choice of column chemistry is crucial for achieving adequate separation of AZBT from the sartan API.[8][14]
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly employed.[15][16]
Ionization: Positive electrospray ionization (ESI) is typically used.[10][16]
Divert Valve: A divert valve is highly recommended to direct the eluent containing the high concentration of the sartan API to waste, thereby preventing contamination of the mass spectrometer source.[8][11][15]
3. Method Validation:
A robust method validation should be performed according to ICH Q2(R1) guidelines, including an assessment of specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[16]
Linearity: Correlation coefficients (r²) should be greater than 0.99.[9][10]
LOD and LOQ: Typical LOD and LOQ values are in the range of 0.01-0.2 ng/mL and 0.03-0.5 ng/mL, respectively.[9][10][15]
Recovery: Recovery rates at different concentration levels should be within 70-130%.[8][11]
Control Strategies: A Multi-pronged Approach
Controlling AZBT in sartans requires a comprehensive strategy that encompasses the entire manufacturing process.
Publish Comparison Guide: Forced Degradation & Impurity 15 (AZBT) in Irbesartan
This guide provides a technical comparison and procedural framework for conducting forced degradation studies on Irbesartan, with a specific focus on the critical mutagenic process impurity: Impurity 15 (5-(4'-(azidometh...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison and procedural framework for conducting forced degradation studies on Irbesartan, with a specific focus on the critical mutagenic process impurity: Impurity 15 (5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole) , also known as AZBT .
Executive Summary
In the wake of global regulatory recalls (2021) concerning "sartan" drugs, the characterization of Irbesartan Impurity 15 (AZBT) has moved from routine quality control to critical safety compliance. Unlike typical degradation products formed via hydrolysis or oxidation, Impurity 15 is a mutagenic process impurity (Class 2, ICH M7).
This guide compares the behavior of Impurity 15 against standard degradation products (Impurity A, B) under forced degradation conditions. It outlines a self-validating stability-indicating method (SIM) capable of resolving this specific mutagen at trace levels (ppm) from gross degradation peaks.
Part 1: The Comparative Landscape
Analyte Profile Comparison
The core challenge in Irbesartan stability studies is distinguishing between process-related mutagens (which must be controlled to ppb/ppm levels) and degradation impurities (controlled to percentage levels).
The following diagram illustrates the divergent origins of Impurity 15 versus standard degradation products, highlighting why standard stress testing must be adapted to preserve Impurity 15 for accurate quantification.
Caption: Figure 1. Divergent pathways showing Impurity 15 as a synthetic precursor versus Impurities A/B as downstream degradation products.
Part 2: Forced Degradation Protocols
To validate a method's specificity, you must demonstrate that Impurity 15 is not masked by degradation products. However, Impurity 15 itself is labile . The following protocols include specific precautions for handling azido-impurities.
Stress Conditions & Causality
Acid Hydrolysis (0.1N HCl, 60°C, 2h): Targets the amide linkage in Irbesartan to generate Impurity A.
Impact on Impurity 15: Generally stable, but prolonged exposure may degrade the tetrazole ring.
Base Hydrolysis (0.1N NaOH, 60°C, 2h): Rapidly degrades Irbesartan.
Impact on Impurity 15: The tetrazole ring is stable as a salt, but the azido group may undergo substitution.
Impact on Impurity 15:Critical Risk. Azides can oxidize. Precaution: Use lower peroxide concentrations (0.5%) if characterizing Impurity 15 stability specifically.
Photolysis (UV/Vis, 1.2M Lux hours):
Impact on Impurity 15:High Risk. Azides are photo-labile, releasing Nitrogen (N2) and forming reactive nitrenes. Protocol Adjustment: All Impurity 15 standard solutions must be prepared in amber glassware and analyzed immediately.
Step-by-Step Experimental Workflow
This workflow validates the separation of the mutagen (Imp 15) from the degradants.
Preparation of Stock Solutions:
API Stock: 1.0 mg/mL Irbesartan in Methanol.
Impurity 15 Stock: 0.1 mg/mL in Methanol (Store at 2-8°C, protect from light).
Mixture: Spike API stock with Impurity 15 to a concentration of 0.1% (relative to API).
Stress Execution:
Aliquot 5 mL of API Stock into stress vessels.
Add 5 mL of Stress Agent (HCl, NaOH, or H2O2).
Incubate.
Neutralization: Mandatory. Neutralize Acid/Base samples to pH 7.0 before injection to prevent on-column degradation or peak distortion.
Analysis (LC-MS/UV):
Inject un-stressed Spiked Sample (Control).
Inject Stressed Samples (Degradation).
Success Criteria: Resolution (Rs) > 1.5 between Impurity 15 and the nearest degradation peak.
Part 3: Method Performance Comparison
The following data compares the detection and separation characteristics of Impurity 15 against the API and primary degradants using a standard C18 Stability-Indicating Method.
Method Parameters:
Column: C18 Biphenyl or Phenyl-Hexyl (Preferred for structural selectivity of isomers), 150 x 4.6 mm, 3 µm.
Elution Order: Impurity 15 elutes before Impurity A. This is because Impurity 15 lacks the lipophilic side chain (pentanamide/cyclopentane) present in Impurity A and the API.
Detection Challenge: UV detection is often insufficient for Impurity 15 because regulatory limits (TTC) are often in the parts per million (ppm) range, while degradation products are monitored in the percent range.
Recommendation: For stability studies involving Impurity 15, LC-MS/MS is the authoritative detection method, whereas UV is acceptable for general degradation products (Impurity A/B).
Part 4: Analytical Workflow Diagram
This diagram details the decision logic for selecting the correct detection mode based on the study's intent (Release vs. Investigation).
Caption: Figure 2. Analytical decision matrix distinguishing between routine degradation monitoring (UV) and trace mutagen quantification (MS).
References
European Medicines Agency (EMA). (2021). Nitrosamine and Azide Impurities in Sartans: Assessment Report. Retrieved from
International Conference on Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from
Völgyi, G., et al. (2014). Development and Validation of a High Performance Liquid Chromatography Method for Simultaneous Determination of Irbesartan and Its Related Impurities. International Journal of Pharmaceutical Sciences and Drug Research.[5][6] Retrieved from
Thermo Fisher Scientific. (2021). A validated LC-HRAM-MS method for the rapid and confident determination of azido (AZBT) impurity in sartan drug products.[1] Retrieved from
BenchChem. (2025). Irbesartan Impurity 15 Sodium Salt Structure and Properties.[7] Retrieved from
A Comprehensive Guide to the Safe Disposal of Irbesartan Impurity 15 Sodium Salt in a Laboratory Setting
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant dispos...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Irbesartan Impurity 15 sodium salt, a pharmaceutical-related compound used in research and development. While this specific impurity may lack extensive hazard data, this guide is built on the foundational principles of laboratory safety, regulatory compliance, and scientific diligence to ensure the protection of both laboratory personnel and the environment.
Hazard Assessment and Classification: The Precautionary Principle
Irbesartan, the parent compound, is generally not classified as hazardous under the US OSHA Hazard Communication Standard.[1] However, impurities and related compounds may have different toxicological profiles. The Safety Data Sheet (SDS) for Irbesartan Impurity 15 often indicates "No data available" for many hazard classifications, and it is described as a "pharmaceutical related compound of unknown potency."[2]
Given the lack of comprehensive hazard data, the precautionary principle must be applied. It is prudent to handle Irbesartan Impurity 15 sodium salt as, at a minimum, a non-hazardous pharmaceutical waste . This classification means it is not regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA) but still requires specific disposal methods to prevent environmental harm.[3][4] It is crucial to remember that even non-RCRA pharmaceutical waste can have adverse effects on the environment if not disposed of correctly.[3][4]
Key Takeaway: Treat all laboratory chemical waste, including Irbesartan Impurity 15 sodium salt, as hazardous until confirmed to be non-hazardous by a qualified professional.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Irbesartan Impurity 15 sodium salt, especially during disposal procedures where the risk of exposure may be higher, appropriate personal protective equipment is mandatory.
PPE Item
Specifications and Rationale
Eye Protection
Wear safety goggles to protect against accidental splashes or dust.[6]
Hand Protection
Wear surgical or chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling the compound.[2][7]
Body Protection
A standard laboratory coat is recommended to protect against contamination of personal clothing.
Respiratory Protection
While generally not required under normal handling, a self-contained breathing apparatus should be used if there is a risk of dust formation or if working in a poorly ventilated area.[2][6]
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and correct response is critical to minimizing exposure and environmental contamination.
For Small Spills:
Ventilate the Area: Ensure adequate ventilation in the spill area.[6]
Contain the Spill: Use a clean shovel or other appropriate tool to place the material in a dry, covered container.[8]
Clean the Area: Wash the spill area thoroughly with plenty of water.[6]
Dispose of Cleaning Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as chemical waste along with the spilled substance.[5]
For Large Spills:
Evacuate: Evacuate all non-essential personnel from the immediate area.[8]
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) department immediately.
Secure the Area: Prevent entry into the spill area until it has been deemed safe by EHS professionals.
Waste Segregation, Containerization, and Labeling: The Cornerstones of Compliance
Proper segregation, containerization, and labeling are not just best practices; they are regulatory requirements that ensure the safe handling and disposal of chemical waste.
Waste Segregation
Do not mix Irbesartan Impurity 15 sodium salt with other waste streams.[3] Specifically:
Do Not Mix with Hazardous Waste: Combining non-hazardous waste with RCRA-regulated hazardous waste will require the entire mixture to be treated as hazardous, increasing disposal costs and regulatory burden.[3][5]
Do Not Mix with General Trash: This compound should not be disposed of in the regular trash.[9]
Do Not Dispose Down the Drain: Avoid releasing chemical waste into the sewer system.[1][7]
Containerization
Select a Compatible Container: Use a sturdy, leak-proof container that is compatible with the chemical.
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[5]
Leave Headspace: Do not fill containers to more than 90% capacity to allow for vapor expansion.[10]
Labeling
Proper labeling is crucial for the safe handling and disposal of your waste. The label should be clear, legible, and securely affixed to the container.
Label Information
Description
"Non-Hazardous Pharmaceutical Waste"
Clearly identifies the waste stream.
Chemical Name
"Irbesartan Impurity 15 sodium salt"
Accumulation Start Date
The date the first waste was added to the container.
Hazard Information
While specific GHS pictograms may not be available, a note such as "Caution: Chemical of Unknown Potency. Handle with Care." is advisable.
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of Irbesartan Impurity 15 sodium salt, from waste generation to final disposal.
Caption: Disposal workflow for Irbesartan Impurity 15 sodium salt.
Final Disposal: The Recommended Path Forward
The most appropriate final disposal method for non-hazardous pharmaceutical waste is incineration .[3][11] This method ensures the complete destruction of the compound, preventing its release into the environment.
Key Steps for Final Disposal:
Engage a Licensed Waste Disposal Company: Your institution should have a contract with a reputable and certified hazardous and chemical waste disposal vendor.[9]
Follow Vendor Instructions: Adhere to the specific packaging and labeling requirements provided by your chosen waste disposal partner.
Maintain Records: Keep meticulous records of all disposed chemical waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements.
Regulatory Context: Understanding the Framework
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[5] It is imperative that your laboratory's waste management plan complies with all federal, state, and local regulations, which may be more stringent than federal rules.[8][12][13]
Decision-Making for Disposal: A Logic Diagram
The following diagram illustrates the decision-making process for classifying and disposing of a chemical like Irbesartan Impurity 15 sodium salt, where hazard information may be incomplete.
Caption: Decision tree for waste classification and disposal.
By adhering to these rigorous, safety-first protocols, you not only ensure the compliant disposal of Irbesartan Impurity 15 sodium salt but also uphold the highest standards of scientific responsibility and environmental stewardship.
References
Non-hazardous Pharmaceutical Waste Disposal. (2023, March 20).
A Comprehensive Guide to the Safe Handling of Irbesartan Impurity 15 Sodium Salt
As researchers and scientists in the pharmaceutical industry, the meticulous handling of chemical compounds is paramount to ensuring both personal safety and the integrity of our research. This guide provides a detailed...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists in the pharmaceutical industry, the meticulous handling of chemical compounds is paramount to ensuring both personal safety and the integrity of our research. This guide provides a detailed protocol for the safe handling of Irbesartan Impurity 15 sodium salt, a compound for which comprehensive toxicological data is not widely available. In such instances, a conservative approach, treating the substance as potentially hazardous, is the most responsible course of action. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Hazard Assessment and Risk Mitigation
Irbesartan Impurity 15 sodium salt is an impurity of Irbesartan, an angiotensin II receptor antagonist used in the treatment of hypertension.[1][] While specific toxicity data for this impurity is limited, one safety data sheet for a related compound describes it as a "pharmaceutical related compound of unknown potency".[3] In the absence of comprehensive hazard information, it is crucial to handle this compound with a high degree of caution to mitigate any potential health risks.
Key Principles for Safe Handling:
Minimize Exposure: All procedures should be designed to minimize the generation of dust and aerosols.
Containment: Operations should be conducted in a designated area with appropriate engineering controls.
Preparedness: Emergency procedures for spills and accidental exposure must be established and clearly understood.
The following table summarizes the potential hazards and the corresponding safety measures to be implemented.
Prohibition of eating, drinking, and smoking in the lab
Not applicable
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are critical for preventing direct contact with the chemical.[4] The following is a step-by-step guide for donning and doffing the required PPE.
2.1. Required PPE
Respiratory Protection: An N95 respirator is the minimum requirement. For procedures with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered.
Hand Protection: Two pairs of powder-free nitrile gloves should be worn.[5] The outer pair should be changed immediately upon contamination.
Body Protection: A disposable, long-sleeved gown made of a low-permeability material such as polyethylene-coated polypropylene is required.[6]
Eye and Face Protection: Chemical safety goggles are mandatory.[7] A face shield should be worn in addition to goggles when there is a risk of splashes.[5][6]
Head and Foot Protection: A disposable hair cover and shoe covers should be worn to prevent contamination of personal clothing and the laboratory environment.[5]
2.2. Donning and Doffing Procedures
The following diagrams illustrate the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Sequential process for correctly putting on Personal Protective Equipment.
Caption: Sequential process for safely removing Personal Protective Equipment.
Operational Plan: From Weighing to Waste
A structured operational plan is essential for minimizing risk during the handling of Irbesartan Impurity 15 sodium salt.
3.1. Weighing and Handling
Preparation: Before starting, ensure that the ventilated enclosure is functioning correctly and that all necessary equipment and materials are inside the containment area.
Weighing: Weigh the compound in a secure weighing station or a fume hood to contain any airborne particles.[8]
Transfers: Use spatulas and other tools dedicated to this compound to avoid cross-contamination. When transferring the powder, do so slowly and close to the receiving vessel to minimize dust generation.
Cleaning: After handling, decontaminate all surfaces with an appropriate cleaning agent.
3.2. Spill Management
In the event of a spill, immediate and appropriate action is required.
Evacuate: Alert others in the vicinity and evacuate the immediate area.
Isolate: Restrict access to the spill area.
Report: Inform the laboratory supervisor or safety officer.
Clean-up (if trained):
Don the appropriate PPE as outlined above.
Gently cover the spill with an absorbent material to avoid raising dust.
Carefully collect the absorbed material and spilled powder into a labeled hazardous waste container.
Clean the spill area with a suitable solvent, followed by a detergent and water.
All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan: Cradle to Grave Responsibility
The proper disposal of chemical waste is a legal and ethical responsibility to protect human health and the environment.[9]
4.1. Waste Segregation
All materials that have come into contact with Irbesartan Impurity 15 sodium salt must be considered hazardous waste. This includes:
Excess or unused compound
Contaminated PPE (gloves, gown, shoe covers, hair cover)
Solid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("Irbesartan Impurity 15 sodium salt"), and the associated hazards (e.g., "Caution: Potentially Toxic").
Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a designated hazardous liquid waste container, segregated by solvent type.
4.3. Final Disposal
Incineration: The recommended method for the disposal of hazardous pharmaceutical waste is high-temperature incineration by a licensed waste management contractor.[10][11] This ensures the complete destruction of the active pharmaceutical ingredient.
Landfill: Landfill disposal is generally not recommended for pharmaceutical waste due to the risk of environmental contamination.[10][11]
The following workflow outlines the decision-making process for the disposal of materials contaminated with Irbesartan Impurity 15 sodium salt.
Caption: Decision-making workflow for the proper disposal of contaminated materials.
By adhering to these stringent safety protocols, researchers can confidently handle Irbesartan Impurity 15 sodium salt, ensuring their personal safety and the integrity of their work while upholding the highest standards of laboratory practice.